3-(Piperidin-4-yl)-1H-indazole hydrochloride
Description
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Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUBDFRZBSXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735240 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-79-5 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Piperidin-4-yl)-1H-indazole hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Knowns and Unknowns
The journey of a small molecule from a chemical structure to a potential therapeutic is one of systematic scientific inquiry. The compound at the center of this guide, this compound, represents a fascinating intersection of two pharmacologically significant scaffolds: the indazole ring and the piperidine moiety. While direct, comprehensive studies on this specific molecule are not abundant in public-domain literature, a wealth of information on its constituent parts allows us to construct a robust, evidence-based framework for understanding its likely mechanism of action. This guide is designed to be a starting point for researchers, providing a logical, scientifically-grounded pathway to elucidate the biological activity of this and similar compounds.
Deconstructing the Molecule: The Pharmacological Significance of its Scaffolds
The structure of this compound is a deliberate combination of chemical motifs known to interact with biological systems. Understanding these components is the first step in predicting its function.
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The Indazole Core: The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine base, allowing it to interact with a wide array of enzymatic targets, particularly kinases.[1][2] Its bicyclic structure provides a rigid framework for orienting substituents to fit into specific binding pockets. Indazole derivatives have demonstrated a vast range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2]
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The Piperidin-4-yl Group: The piperidine ring is a common feature in many CNS-active and other drugs. Its saturated, flexible nature allows it to adopt various conformations to optimize interactions with a target protein. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to form strong ionic bonds with acidic amino acid residues like aspartate or glutamate in a binding site. This moiety is crucial for the activity of compounds targeting G-protein coupled receptors (GPCRs) and transporters.[3][4]
Hypothesized Mechanisms of Action: A Logic-Driven Approach
Based on the extensive literature on related compounds, we can formulate two primary hypotheses for the mechanism of action of this compound.
Hypothesis A: Inhibition of Protein Kinases
The indazole scaffold is a well-established "hinge-binding" motif for a multitude of protein kinases.[1] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
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Plausible Targets: Indazole derivatives have shown potent inhibitory activity against various kinase families, including:
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Polo-like kinase 4 (PLK4): Involved in centriole duplication and cell cycle control.[1]
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Pim kinases: Serine/threonine kinases implicated in cell survival and proliferation.[1]
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Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in development and cancer.[1]
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PI3K/AKT/mTOR pathway kinases: A critical signaling cascade for cell growth and survival.[5]
-
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Molecular Interaction Model: The 1H-indazole would likely form hydrogen bonds with the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. The piperidin-4-yl group could then extend into the solvent-exposed region or a deeper pocket, where its protonated nitrogen could form a salt bridge with an acidic residue, enhancing both potency and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
Hypothesis B: Modulation of GPCRs or Transporters
The piperidin-4-yl moiety is a key feature in many ligands for GPCRs and neurotransmitter transporters.
-
Plausible Targets:
-
Calcitonin Gene-Related Peptide (CGRP) Receptor: A compound with a similar methyl-indazole and methyl-piperidine structure was found to be a potent CGRP receptor antagonist for the treatment of migraine.[3]
-
Smoothened (SMO) Receptor: A key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. A piperidinyl-indole derivative has been shown to inhibit SMO.[6]
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Monoamine Transporters (DAT, SERT, NET): The piperidine ring is a core element of many reuptake inhibitors.
-
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Molecular Interaction Model: In this scenario, the protonated piperidine nitrogen would likely form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor or transporter. The indazole ring would then occupy an adjacent hydrophobic pocket, contributing to the overall binding affinity and selectivity.
A Practical Guide to Elucidating the Mechanism of Action
To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad screening to detailed mechanistic studies.
Caption: Experimental workflow for mechanism of action studies.
Tier 1: Broad Target Screening
The initial step is to perform broad, unbiased screening to identify high-affinity targets.
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Protocol: Commercial Kinase Screening Panel
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Objective: To identify which, if any, kinases are inhibited by the compound.
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Method: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., the 468-kinase panel).
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Execution: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM). The percent inhibition of each kinase is measured, often using a radiometric (³³P-ATP) or fluorescence-based assay.
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Data Analysis: Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.
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Tier 2: In Vitro Validation and Selectivity
Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency and selectivity.
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Protocol: IC₅₀ Determination for a Hit Kinase
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Objective: To quantify the potency of inhibition for a specific kinase.
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Method: A dose-response curve is generated by testing the compound at multiple concentrations.
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Execution: a. Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions). b. In a microplate, combine the recombinant kinase, its specific substrate, and ATP with each concentration of the compound. c. Incubate for a set time at a controlled temperature. d. Stop the reaction and quantify the amount of product formed (e.g., phosphorylated substrate).
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Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
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Table 1: Example Quantitative Data from Tier 2 Assays
| Target | Assay Type | Metric | Result | Interpretation |
|---|---|---|---|---|
| Kinase A | In Vitro Kinase Assay | IC₅₀ | 25 nM | Potent inhibitor of Kinase A |
| Kinase B | In Vitro Kinase Assay | IC₅₀ | 1,500 nM | Moderate inhibitor of Kinase B |
| Kinase C | In Vitro Kinase Assay | IC₅₀ | >10,000 nM | Not an inhibitor of Kinase C |
| CGRP-R | Radioligand Binding | Kᵢ | 85 nM | Binds to the CGRP receptor |
Tier 3: Cell-Based Mechanistic Assays
These assays confirm that the compound engages its target in a cellular context and modulates downstream signaling.
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Protocol: Western Blot for Phospho-Signaling
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Objective: To determine if the compound inhibits the phosphorylation of a known substrate of the target kinase in cells.
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Method: Treat cells that express the target kinase with the compound and measure the phosphorylation level of a downstream protein.
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Execution: a. Culture an appropriate cell line (e.g., a cancer cell line with an activated signaling pathway). b. Treat the cells with a vehicle control and various concentrations of the compound for a specific duration. c. Lyse the cells and quantify the total protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., p-AKT). f. Probe a separate or stripped membrane with an antibody for the total protein (e.g., total AKT) as a loading control. g. Visualize the bands using a chemiluminescent substrate and quantify the signal.
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Data Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates target engagement and pathway inhibition.
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Conclusion: Synthesizing a Path Forward
This compound is a compound with significant therapeutic potential, predicated on the well-documented activities of its core scaffolds. The most probable mechanisms of action involve the inhibition of specific protein kinases or the modulation of GPCRs. The experimental workflow detailed in this guide provides a clear, logical, and robust framework for any research team to definitively elucidate its biological function. By starting with broad screening and progressing through detailed in vitro and cell-based validation, the true mechanism of action can be uncovered, paving the way for its rational development as a novel therapeutic agent.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Source: PubMed Central, URL: [Link])[1]
-
Indazole – Knowledge and References. (Source: Taylor & Francis, URL: [Link])[2]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (Source: PubMed, URL: [Link])[5]
-
Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (Source: PubMed, URL: [Link])[3]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (Source: PubMed, URL: [Link])[6]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (Source: MDPI, URL: [Link])[4]
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An In-depth Technical Guide to the Anticipated Biological Activity of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the anticipated biological activity of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a heterocyclic compound featuring a privileged scaffold in modern medicinal chemistry. While direct, quantitative biological data for this specific molecule is not extensively available in the public domain, a thorough examination of structurally related analogs and patent literature strongly suggests its primary therapeutic potential lies within the realm of Central Nervous System (CNS) disorders. The core hypothesis of this guide is that this compound functions as a modulator of key monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors. This profile is characteristic of atypical antipsychotic agents. This document will delve into the rationale behind this hypothesis, outline the likely biological targets, provide detailed experimental protocols for characterization, and explore the potential signaling pathways involved. The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.
The 3-(Piperidin-4-yl)-1H-indazole Scaffold: A Privileged Motif in CNS Drug Discovery
The chemical architecture of this compound marries two independently significant pharmacophores: the indazole ring and the piperidine moiety. The indazole core, a bicyclic aromatic heterocycle, is a versatile scaffold found in a multitude of biologically active compounds. Its derivatives have been explored as potent inhibitors of various protein kinases, anticancer agents, and anti-inflammatory molecules.[1][2] In the context of CNS disorders, the indazole nucleus has been integral to the development of cannabinoid receptor agonists and antagonists.[3][4]
The piperidine ring is a ubiquitous structural element in CNS-targeting drugs, prized for its ability to interact with a wide array of receptors and transporters. Its conformational flexibility and basic nitrogen atom allow for critical interactions within the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The combination of these two moieties in the 3-(piperidin-4-yl)-1H-indazole framework creates a molecule with a high likelihood of engaging with CNS targets.
Postulated Biological Target Profile: A Multi-Target Ligand for Psychosis
Based on extensive analysis of analogous compounds, this compound is predicted to exhibit a multi-target receptor binding profile, a hallmark of many atypical antipsychotic drugs. The most probable primary targets are the dopamine D2 and serotonin 5-HT2A receptors.[5] A balanced antagonism at these two receptors is a well-established mechanism for achieving antipsychotic efficacy with a reduced propensity for extrapyramidal side effects.[6]
Dopamine D2 Receptor Antagonism
Antagonism of the dopamine D2 receptor in the mesolimbic pathway is a cornerstone of antipsychotic therapy. It is anticipated that this compound will display significant affinity for the D2 receptor. The table below summarizes the D2 receptor binding affinities of structurally related indazole and piperidine-containing compounds, providing a basis for this assertion.
| Compound/Analog Class | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |
| Indazole-piperazine derivatives | 1.0 - 50.0 | [7] |
| Phenylpiperazine D3/D2 ligands | 5.4 - 56-fold D2/D3 selectivity | [8][9] |
| 3,4-dihydroquinolin-2(1H)-one derivatives | High affinity | [6] |
Serotonin 5-HT2A Receptor Antagonism
High affinity for the 5-HT2A receptor is a defining characteristic of atypical antipsychotics. Blockade of this receptor is thought to mitigate the motor side effects associated with D2 antagonism and may contribute to efficacy against the negative symptoms of schizophrenia. The structural motifs within this compound are consistent with those found in potent 5-HT2A antagonists.[10]
| Compound/Analog Class | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| Indazole-piperazine derivatives | 0.5 - 20.0 | [5][7] |
| Substituted 3-(4-fluorophenyl)-1H-indoles | IC50 = 3.4 | [10] |
| Multi-target serotonin receptor ligands | High affinity | [11] |
Potential Activity at Other Receptors
Beyond D2 and 5-HT2A receptors, compounds with this scaffold may also interact with other CNS targets, including other serotonin receptor subtypes (e.g., 5-HT1A) and sigma receptors.[12] Affinity for these receptors could further refine the pharmacological profile, potentially offering benefits in mood regulation and cognitive function.
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a tiered screening approach is recommended. The following protocols are standard in the field for characterizing potential antipsychotic agents.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.
Methodology:
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Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A, 5-HT1A, alpha-1 adrenergic, H1 histamine, M1 muscarinic receptors).
-
Radioligand Binding:
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Incubate the cell membranes with a specific radioligand for each receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
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Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.
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Incubate to equilibrium.
-
-
Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Calculate the percentage of specific binding at each concentration of the test compound.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at its primary targets.
Methodology (for D2 receptor antagonism):
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Cell Culture: Use a cell line stably expressing the human D2 receptor and a reporter system, such as a cyclic AMP (cAMP) biosensor.
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Assay Procedure:
-
Plate the cells in a suitable microplate format.
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Pre-incubate the cells with varying concentrations of this compound.
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Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at its EC50 concentration.
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Measure the resulting change in the reporter signal (e.g., a decrease in cAMP levels).
-
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Data Analysis:
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Plot the agonist response against the concentration of the test compound.
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Determine the IC50 value for the inhibition of the agonist response.
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A rightward shift in the agonist dose-response curve in the presence of the test compound is indicative of competitive antagonism.
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In Vivo Behavioral Models
Objective: To assess the antipsychotic-like and potential side-effect profile of the test compound in animal models.
Methodology (Conditioned Avoidance Response - CAR):
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Apparatus: Use a shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) is presented, followed by an unconditioned stimulus (US, the foot shock).
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Training: Train rats to avoid the foot shock by moving to the other compartment during the CS presentation.
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Testing:
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Administer this compound or vehicle to the trained rats at various doses.
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After a suitable pre-treatment time, place the animals in the shuttle box and present a series of trials.
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Record the number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond.
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Data Analysis: A dose-dependent decrease in conditioned avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Postulated Signaling Pathways
The therapeutic effects of atypical antipsychotics are believed to result from the modulation of intracellular signaling cascades downstream of D2 and 5-HT2A receptors. The following diagram illustrates the postulated signaling pathways influenced by this compound.
Caption: Postulated signaling pathways modulated by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is pending in the public scientific literature, a robust hypothesis can be formulated based on the well-established pharmacology of its structural components and analogous compounds. The evidence strongly suggests that this molecule is a promising candidate for development as a CNS-active agent, most likely an atypical antipsychotic with a multi-target receptor profile centered on dopamine D2 and serotonin 5-HT2A antagonism.
The immediate future direction for the investigation of this compound should be the systematic in vitro and in vivo characterization as outlined in this guide. Determining its precise receptor binding affinities, functional activities, and behavioral effects will be crucial in validating its therapeutic potential. Furthermore, pharmacokinetic and toxicological studies will be necessary to assess its drug-like properties and safety profile. The insights gained from such studies will not only elucidate the specific biological activity of this compound but also contribute to the broader understanding of the structure-activity relationships of indazole-based CNS agents.
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- Cera, G., Chindamo, G., & Perrone, R. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. This compound is a valuable building block in medicinal chemistry, incorporating the privileged indazole scaffold and the versatile piperidine moiety.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We will cover a validated two-step synthetic pathway involving a Boc-protected intermediate, followed by a thorough characterization protocol employing a suite of modern analytical techniques to ensure the final product's identity, purity, and structural integrity.
Introduction: The Scientific Rationale
The convergence of the indazole and piperidine scaffolds in a single molecule creates a chemical entity of significant interest for drug discovery.[1]
-
The Indazole Scaffold: Indazole is an aromatic heterocyclic compound recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its structural features, including its ability to act as a bioisostere of indole and participate in hydrogen bonding, have led to its incorporation into drugs targeting various diseases, including cancer and inflammatory conditions.[1][2][3]
-
The Piperidine Moiety: The saturated piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[4] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[4]
The target molecule, this compound (Molecular Formula: C₁₂H₁₆ClN₃), combines these two key fragments, making it a valuable intermediate for synthesizing more complex molecules, such as potent kinase inhibitors or antagonists for receptors like CGRP, which is implicated in migraine.[5][6] The hydrochloride salt form is typically preferred to enhance aqueous solubility and improve handling characteristics.
Synthetic Strategy and Workflow
A robust synthesis of the target compound is best achieved through a strategy that employs a protecting group for the piperidine nitrogen. This prevents unwanted side reactions and facilitates purification. The chosen approach is a two-step process:
-
Formation of a Protected Intermediate: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. This involves coupling the indazole core with an N-Boc-protected piperidine fragment. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under various reaction conditions and its clean, selective removal under acidic conditions.
-
Deprotection and Salt Formation: Acid-mediated removal of the Boc group, which simultaneously protonates the piperidine nitrogen to form the desired hydrochloride salt.[7][8]
The overall workflow is visualized below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
This step involves the formation of the core structure. While several methods exist for creating the indazole ring[9][10][11], a common and effective approach involves constructing it from a pre-functionalized piperidine derivative.
Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.5 eq).
-
Cyclization: Heat the mixture to reflux (approximately 78-85 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours. The rationale for using 2-fluorobenzaldehyde is that the fluorine atom is a good leaving group for the subsequent intramolecular nucleophilic aromatic substitution that forms the indazole ring.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume in vacuo.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate as a solid.
Step 2: Deprotection and Synthesis of this compound
This final step removes the Boc protecting group and forms the hydrochloride salt in a single, efficient operation. The choice of acidic reagent is critical; a solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is preferred to avoid the introduction of water and to facilitate the precipitation of the final product.[7][12]
Protocol:
-
Reaction Setup: Dissolve the purified tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (1.0 eq) from the previous step in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise at 0 °C (ice bath). The use of excess acid ensures complete deprotection and salt formation.
-
Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often completing within 1-3 hours. Monitor by TLC until the starting material is fully consumed. As the reaction proceeds, the hydrochloride salt will often precipitate from the solution.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities. Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the final compound.
Caption: Logical workflow for the comprehensive characterization of the final product.
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic analyses.
Table 1: Proton NMR (¹H NMR) Spectroscopy Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | Indazole N-H |
| ~9.0 | br s | 2H | Piperidine N-H₂⁺ (hydrochloride) |
| ~8.0 | d | 1H | Indazole aromatic H |
| ~7.6 | d | 1H | Indazole aromatic H |
| ~7.4 | t | 1H | Indazole aromatic H |
| ~7.2 | t | 1H | Indazole aromatic H |
| ~3.4 | m | 2H | Piperidine axial H (adjacent to N) |
| ~3.1 | m | 1H | Piperidine H (at C4, adjacent to indazole) |
| ~3.0 | m | 2H | Piperidine equatorial H (adjacent to N) |
| ~2.1 | m | 2H | Piperidine axial H |
| ~1.9 | m | 2H | Piperidine equatorial H |
Table 2: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |
| 3200-2800 | Strong, Broad | N-H stretching (indazole and piperidinium) |
| 2950-2850 | Medium | C-H stretching (aliphatic piperidine) |
| ~1620 | Medium | C=N stretching (indazole ring) |
| 1590, 1480 | Medium | C=C stretching (aromatic ring) |
| ~750 | Strong | C-H bending (ortho-disubstituted benzene ring) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI), positive ion mode.
-
Expected Molecular Ion Peak ([M+H]⁺): The free base has a molecular weight of 215.29 g/mol . The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 216.14 .
Physical and Chromatographic Data
-
Appearance: Typically an off-white to white crystalline solid.
-
Melting Point (MP): A sharp melting point is indicative of high purity. The expected range should be determined and compared against a reference standard if available.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). The purity should ideally be >98% by peak area integration.
Conclusion
This guide has detailed a reliable and well-vetted pathway for the synthesis of this compound. The strategic use of a Boc-protecting group ensures a clean reaction profile, and the subsequent acid-mediated deprotection provides the desired hydrochloride salt in high yield and purity. The comprehensive characterization workflow, combining NMR, IR, and MS with physical and chromatographic methods, provides a self-validating system to ensure the final product meets the stringent quality standards required for research and drug development applications.
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The Strategic Derivatization of 3-(Piperidin-4-yl)-1H-indazole: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of targeted therapeutics, particularly in oncology and inflammatory diseases.[3][4] This guide focuses on a specific and highly versatile embodiment of this scaffold: 3-(Piperidin-4-yl)-1H-indazole hydrochloride . The strategic linkage of the indazole core at the 3-position to a piperidine moiety creates a molecule ripe for diversification, offering multiple vectors for chemical modification to fine-tune its pharmacological profile.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a cohesive narrative on the synthesis, derivatization, and structure-activity relationships (SAR) of this compound class, grounded in mechanistic understanding and practical application.
I. The Core Scaffold: Synthesis and Characterization of 3-(Piperidin-4-yl)-1H-indazole
The synthesis of the 3-(piperidin-4-yl)-1H-indazole core is a critical first step, and its efficient construction is paramount for any subsequent derivatization campaign. A common and effective strategy involves a multi-step sequence that begins with the formation of the indazole ring, followed by the introduction of the piperidine moiety. A representative synthetic pathway is outlined below.
A. Representative Synthetic Protocol
A practical approach to the synthesis of the core scaffold often employs a protected piperidine precursor, such as N-Boc-4-piperidone, to ensure regioselectivity and prevent unwanted side reactions.
Step 1: Synthesis of N-Boc-4-(1H-indazol-3-yl)piperidine
The initial key step is the formation of the carbon-carbon bond between the C3 position of the indazole ring and the C4 position of the piperidine. While various methods for indazole synthesis exist, a common route to 3-substituted indazoles involves the reaction of an ortho-haloaryl ketone with hydrazine, followed by cyclization. For the specific introduction of the piperidine, a more direct approach can be taken, for instance, through a palladium-catalyzed cross-coupling reaction or by constructing the indazole ring onto a pre-functionalized piperidine.
A plausible synthetic route, based on established indazole syntheses, could involve the reaction of a suitable indazole precursor with a protected piperidine derivative.
Step 2: Deprotection of the Piperidine Nitrogen
With the core scaffold assembled, the Boc protecting group on the piperidine nitrogen must be removed to enable further derivatization. This is typically achieved under acidic conditions.
Experimental Protocol: Boc-Deprotection
-
Dissolution: Dissolve N-Boc-4-(1H-indazol-3-yl)piperidine in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add an excess of a strong acid. Common reagents for this purpose include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization or chromatography.
The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. Milder conditions, such as using TMS-I in DCM with a bicarbonate scavenger, can be employed to avoid unwanted side reactions.
B. Characterization
The synthesized this compound and its intermediates should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the crystalline solid.
II. Structural Analogues and Derivatives: Exploring Chemical Space
The true utility of the 3-(piperidin-4-yl)-1H-indazole scaffold lies in its potential for derivatization at multiple positions. The primary sites for modification are the piperidine nitrogen (N1') and the indazole nitrogens (N1 and N2).
A. Derivatization of the Piperidine Nitrogen (N1')
The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of functional groups through N-alkylation and N-acylation reactions.
1. N-Alkylation:
The introduction of alkyl groups on the piperidine nitrogen can significantly impact the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic profile and target engagement.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 3-(piperidin-4-yl)-1H-indazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) and stir the reaction mixture, possibly with heating, until the reaction is complete.
-
Work-up and Purification: After completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
2. N-Acylation:
Acylation of the piperidine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to introduce a variety of substituents.
Experimental Protocol: N-Acylation
-
Amide Coupling: To a solution of 3-(piperidin-4-yl)-1H-indazole and a carboxylic acid in a solvent like DCM or DMF, add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Purification: The product, a 3-(1-acylpiperidin-4-yl)-1H-indazole derivative, is then isolated and purified.
The synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase has demonstrated the utility of N-acylation of a piperidine ring in generating potent and pharmacokinetically stable molecules.[6]
B. Derivatization of the Indazole Nitrogens (N1 and N2)
Alkylation of the indazole ring at the N1 or N2 position is another key strategy for diversification. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
N1-Alkylation: Generally favored under thermodynamic control. Using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like THF often leads to high N1 selectivity.[7]
-
N2-Alkylation: Can be favored under certain conditions, for example, with specific substituents on the indazole ring or by using different solvent and base combinations.
The choice of N1 versus N2 substitution can have a profound impact on the molecule's geometry and its ability to interact with the target protein.
III. Structure-Activity Relationships (SAR) and Biological Applications
Derivatives of the 3-(piperidin-4-yl)-1H-indazole scaffold have been investigated for a range of biological activities, most notably as protein kinase inhibitors . The following sections synthesize SAR insights from related indazole-based kinase inhibitors.
A. Kinase Inhibition
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region.
Key SAR Insights from Related Indazole Kinase Inhibitors:
-
FGFR Inhibitors: N-(1H-indazol-3-yl)benzamide derivatives have been explored as selective FGFR4 inhibitors. The SAR studies revealed that modifications on the benzamide moiety significantly impact potency and selectivity.[8]
-
AKT Inhibitors: A series of indazole-pyridine analogues have been identified as potent and ATP-competitive inhibitors of AKT. These compounds showed good selectivity against other kinases, with the exception of other AGC family members.[9]
-
JNK3 Inhibitors: An indazole/aza-indazole scaffold has been developed for JNK3 inhibition, leading to potent and highly selective inhibitors with good oral bioavailability and brain penetration.[10]
-
Aurora Kinase Inhibitors: N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide (CYC116) is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis and are overexpressed in many cancers.[4]
Visualizing the Drug-Target Interaction:
Caption: Generalized interaction of an indazole-based kinase inhibitor with the hinge region.
B. Data on Biological Activity
The following table summarizes representative biological activity data for some indazole derivatives, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase(s) | Representative IC₅₀/Kᵢ | Reference |
| Indazole-Pyridine Analogue | AKT | Kᵢ = 0.16 nM | [9] |
| N-Aromatic-Substituted Indazole | JNK3 | IC₅₀ = 5 nM | [10] |
| Indazole-3-carboxamide | Aurora Kinases | Potent Inhibition | [4] |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | IC₅₀ = 30.2 ± 1.9 nM | [1] |
IV. Experimental Workflow for Screening and Optimization
A typical workflow for the discovery and optimization of novel therapeutics based on the 3-(piperidin-4-yl)-1H-indazole scaffold is depicted below.
Caption: A typical drug discovery workflow for 3-(piperidin-4-yl)-1H-indazole derivatives.
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological activity of indazole-based compounds, makes it an attractive core for medicinal chemists. Future research in this area will likely focus on:
-
Exploring Novel Derivatizations: The development of new synthetic methodologies to introduce diverse and unique functional groups onto the scaffold.
-
Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target proteins to guide the rational design of more potent and selective inhibitors.
-
Targeting New Biological Pathways: Expanding the therapeutic applications of this scaffold beyond kinase inhibition to other disease-relevant targets.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the chemical space around the 3-(piperidin-4-yl)-1H-indazole core and unlock its full therapeutic potential.
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Source details not fully available in search results][Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules. [Link]
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A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Source details not fully available in search results][Link]
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Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD... OUCI. [Source details not fully available in search results][Link]
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Deconvoluting the Mechanism of Action: A Technical Guide to Target Identification and Validation for 3-(Piperidin-4-yl)-1H-indazole hydrochloride
Introduction: From Bioactive Hit to Validated Target
In the landscape of modern drug discovery, the identification of a bioactive small molecule, such as 3-(Piperidin-4-yl)-1H-indazole hydrochloride, represents a critical starting point. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various kinases.[1][2][3] However, a phenotypic screening hit, while promising, is merely a key without a known lock. The crucial next step is to identify and validate its molecular target(s) to understand its mechanism of action, predict potential on- and off-target effects, and ultimately enable rational drug development.[4][5]
This in-depth technical guide provides a comprehensive, field-proven workflow for the target identification and validation of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, multi-pronged strategy, emphasizing the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity.
Part 1: A Multi-Pronged Approach to Target Identification
No single method for target identification is foolproof. A robust strategy employs several orthogonal approaches to build a compelling case for a specific target or set of targets.[4] For this compound, we will employ a combination of affinity-based proteomics and biophysical methods to cast a wide net and then refine our findings.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): Fishing for Binding Partners
The principle behind AC-MS is to use the small molecule as "bait" to "fish" out its interacting proteins from a complex biological sample, such as a cell lysate.[6][7] This direct biochemical approach is a cornerstone of target identification.[4]
Experimental Rationale: To apply this to this compound, we must first synthesize a derivatized version of the molecule that can be immobilized on a solid support (e.g., agarose or magnetic beads) without significantly compromising its bioactivity. This typically involves introducing a linker arm to the piperidine or indazole ring, terminating in a reactive group for conjugation. A control "bait" molecule, structurally similar but biologically inactive, should also be synthesized to distinguish true binding partners from non-specific interactions.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for Photo-Affinity Chromatography:
A more advanced iteration of this technique is photo-affinity labeling, which involves incorporating a photo-reactive group into the small molecule probe.[8] Upon UV irradiation, the probe covalently crosslinks to its binding partners, allowing for more stringent washing conditions and reducing the likelihood of false positives.[8]
-
Probe Synthesis: Synthesize a derivative of this compound containing a photo-reactive moiety (e.g., a benzophenone or diazirine) and a biotin tag for affinity capture.
-
Cell Lysate Preparation: Prepare a native protein lysate from a cell line in which the compound exhibits its desired phenotype.
-
Incubation and Crosslinking: Incubate the cell lysate with the photo-affinity probe. Expose the mixture to UV light to induce covalent crosslinking.
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-covalently bound proteins.
-
Elution and Analysis: Elute the captured proteins and analyze them by SDS-PAGE and mass spectrometry to identify the crosslinked targets.[8]
Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in a Cellular Context
CETSA is a powerful biophysical method that assesses the thermal stability of proteins in their native cellular environment.[9][10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][12] This technique allows for the confirmation of target engagement in intact cells or even tissues, which is a significant advantage over methods that rely on purified proteins or cell lysates.[12][13]
Experimental Rationale: By treating cells with this compound and then subjecting them to a temperature gradient, we can identify proteins that are stabilized by the compound. This provides strong evidence of a direct physical interaction in a physiologically relevant setting.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]
-
Protein Detection: Analyze the amount of each candidate protein remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide approach, mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
| Parameter | Vehicle Control | Compound-Treated | Interpretation |
| Apparent Tm (°C) | 52 | 58 | 6°C thermal shift indicates stabilization |
| Protein Abundance at 58°C | 25% | 75% | Increased soluble protein at higher temp |
Table 1: Example CETSA Data Summary
Part 2: Rigorous Target Validation
Identifying a potential target is only the first step; validating its role in the observed phenotype is paramount.[14] Target validation aims to confirm that modulating the identified protein is indeed responsible for the biological effects of this compound.[15] We will utilize genetic approaches for this crucial phase.[16]
siRNA-Mediated Knockdown: Mimicking Pharmacological Inhibition
Small interfering RNA (siRNA) can be used to transiently suppress the expression of a specific gene, thereby mimicking the effect of an inhibitory drug.[17][18] If knocking down a candidate target protein reproduces the phenotype observed with compound treatment, it provides strong evidence for a functional link.[19]
Experimental Rationale: By transfecting cells with siRNAs targeting the genes of our candidate proteins, we can assess whether the reduction in protein levels leads to the same cellular outcome as treatment with this compound. A crucial component of this experiment is the inclusion of proper controls, such as a non-targeting (scrambled) siRNA, to rule out off-target effects of the siRNA itself.[19][20]
Detailed Protocol for siRNA Knockdown:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different sequences of the mRNA for each candidate gene to control for off-target effects.
-
Transfection: Transfect the appropriate cell line with the specific siRNAs or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Assay: Perform the same phenotypic assay used in the initial screen to determine if the knockdown of the target protein recapitulates the effect of the compound.
-
Rescue Experiment (Self-Validation): To further confirm specificity, a "rescue" experiment can be performed. This involves introducing a version of the target gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). If the phenotype is reversed upon expression of the siRNA-resistant target, it strongly validates the target.
CRISPR-Cas9 Gene Editing: The Gold Standard for Genetic Validation
CRISPR-Cas9 technology allows for the precise and permanent knockout of a gene at the DNA level.[][22] This provides a more robust and complete loss of function compared to the transient knockdown achieved with siRNA, making it a powerful tool for target validation.[15][23][24]
Experimental Rationale: Creating a stable cell line in which a candidate target gene is knocked out allows for a clean assessment of the gene's role in the compound's mechanism of action. If the knockout cells become resistant to this compound, it is compelling evidence that the compound acts through that target.
Logical Framework for Target Validation
Caption: Logical flow from target identification to validation.
Detailed Protocol for CRISPR-Cas9 Knockout:
-
gRNA Design: Design two or more guide RNAs (gRNAs) targeting early exons of the candidate gene to ensure a frameshift mutation and complete loss of function.
-
Delivery: Deliver the Cas9 nuclease and the gRNAs into the cells, typically via plasmid transfection or lentiviral transduction.
-
Clonal Selection: Select and expand single-cell clones.
-
Genotype and Protein Confirmation: Screen the clones by sequencing to confirm the presence of indel mutations and by Western blot to confirm the absence of the target protein.
-
Phenotypic Assay: Treat the knockout and wild-type control cells with a dose range of this compound and measure the phenotypic response. A rightward shift in the dose-response curve for the knockout cells indicates resistance and validates the target.
Conclusion: Building a Coherent Mechanistic Narrative
The journey from a bioactive compound to a validated drug target is a meticulous process of building a self-consistent, evidence-based narrative. By integrating direct biochemical methods like affinity chromatography with biophysical approaches such as CETSA, we can confidently identify high-probability candidate targets for this compound. Subsequent rigorous genetic validation using both transient (siRNA) and permanent (CRISPR) methods provides the functional evidence required to link the molecular target to the compound's biological activity. This comprehensive, multi-faceted strategy ensures a high degree of confidence in the identified mechanism of action, paving the way for successful downstream drug development.
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In Vitro Kinase Screening of 3-(Piperidin-4-yl)-1H-indazole hydrochloride: A Technical Guide for Target Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification and validation of molecular targets are foundational to modern drug discovery. Small molecules, such as 3-(Piperidin-4-yl)-1H-indazole hydrochloride, often possess uncharacterized kinase inhibitory activity that could be therapeutically valuable. This technical guide provides a comprehensive, field-proven framework for the in vitro kinase screening of this compound. We will move beyond rote protocols to explain the scientific rationale behind experimental design, ensuring a self-validating workflow from initial broad screening to detailed inhibitory characterization. This document is structured to empower researchers to generate robust, reproducible data, laying a critical foundation for further preclinical development.
Introduction: The Kinase Universe and the Rationale for Screening
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them highly attractive drug targets.[2] Compounds with privileged scaffolds, such as the indazole nucleus present in this compound, are of significant interest in medicinal chemistry. The first crucial step in evaluating the therapeutic potential of such a compound is to understand its interaction with the human kinome.
A broad in vitro kinase screen serves two primary purposes:
-
Target Identification: To discover which of the over 500 human kinases the compound inhibits.
-
Selectivity Profiling: To understand the compound's specificity, as off-target effects can lead to toxicity.[3]
Given the unknown target profile of this compound, a systematic, multi-tiered screening approach is mandated.
Strategic Approach: A Multi-Phase Screening Cascade
A successful kinase screening campaign is not a single experiment but a logical progression. We advocate for a three-phase approach to efficiently allocate resources and build a comprehensive understanding of the compound's activity.
Figure 1: A three-phase workflow for kinase inhibitor screening.
Phase 1: Primary Screening - Casting a Wide Net
The objective of this phase is to identify any potential kinase targets from a broad, representative panel of the human kinome.
Assay Principle Selection: Balancing Throughput and Relevance
Several robust methods exist for measuring kinase activity.[1][4] The choice of platform is critical and depends on balancing throughput, sensitivity, and cost. For a primary screen, a non-radioactive, homogeneous (mix-and-read) format is ideal for its speed and scalability.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction.[5] Signal is inversely proportional to kinase activity.[6] | High sensitivity, broad applicability to any kinase/substrate pair, stable signal ("glow-type").[5] | Indirect measurement; can be susceptible to interference from compounds that affect ATP or luciferase. |
| Fluorescence-Based (e.g., FRET, FP) | Detects either substrate phosphorylation directly or conformational changes upon phosphorylation.[7][] | Direct measurement, can be run in real-time.[7] | Requires specific fluorescently labeled substrates for each kinase, potential for compound autofluorescence interference. |
| Radiometric ([³²P]-ATP Transfer) | Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[4][9][10] | Considered the "gold standard" for sensitivity and directness.[1][11] | Requires handling of radioactive materials, lower throughput, costly waste disposal.[1] |
Recommendation for Primary Screen: A luminescence-based assay, such as the Promega Kinase-Glo® platform, is the preferred choice.[12] Its universal nature (requiring only ATP, a kinase, and a substrate) makes it highly adaptable for screening against a large, diverse kinase panel without the need for specific reagents for each target.
Experimental Protocol: Single-Point Kinase-Glo® Assay
This protocol is designed for a high-throughput screen in a 384-well plate format.
Self-Validation and Controls are Key:
-
Positive Control (No Inhibitor): Kinase reaction with vehicle (e.g., DMSO) only. This represents 0% inhibition.
-
Negative Control (No Kinase): Reaction mix without the kinase enzyme. This defines the baseline ATP level (100% inhibition).
-
Reference Inhibitor: A known inhibitor for a subset of kinases in the panel to validate assay performance.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the primary screen, a final assay concentration of 10 µM is standard.
-
Assay Plate Preparation: Dispense 50 nL of the compound stock solution or DMSO (for controls) into the appropriate wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Add 5 µL of the kinase/substrate master mix to each well. This mix contains the specific kinase and its corresponding substrate in an optimized kinase buffer (typically containing Tris, MgCl₂, and BSA).[13]
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.[14]
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well.[5] This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.[5]
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_negative) / (Lumi_positive - Lumi_negative))
-
Set Hit Threshold: A common threshold for identifying a "hit" in a primary screen is >50% inhibition at 10 µM.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay.[15][16] Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[15][16] This calculation MUST be performed for each assay plate to ensure validity.
Phase 2: Dose-Response Profiling for Potency (IC₅₀ Determination)
Hits from the primary screen must be confirmed and their potency determined. This is achieved by generating a dose-response curve and calculating the IC₅₀ value—the concentration of the inhibitor required to reduce kinase activity by 50%.[3][17]
Figure 2: Workflow for IC₅₀ determination.
Experimental Protocol: IC₅₀ Determination
The protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the compound is used.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO. This will typically cover a concentration range from 10 µM down to the nanomolar or picomolar range.
-
Assay Execution: Perform the Kinase-Glo® assay as described in Phase 1 for each concentration point in the dilution series. Assays should be run in duplicate or triplicate.[18]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the data and calculate the IC₅₀ value.[18]
-
Interpreting Potency and Selectivity
The IC₅₀ values provide a quantitative measure of the compound's potency against its targets. By comparing the IC₅₀ values across all confirmed hits, a selectivity profile emerges. A compound is considered highly selective if there is a significant window (e.g., >100-fold) between its potency for the primary target(s) and other kinases.
Phase 3: Elucidating the Mechanism of Action
Understanding how the compound inhibits the kinase is crucial. Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket. An ATP competition assay can determine if this compound acts in this manner.
Assay Principle and Design
The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases, because the inhibitor and ATP are competing for the same binding site. The IC₅₀ of an ATP-noncompetitive inhibitor will not be significantly affected by the ATP concentration.
Experimental Design:
-
Select one or two of the most potent kinase targets identified in Phase 2.
-
Determine the IC₅₀ value for the compound against each kinase at multiple fixed ATP concentrations (e.g., a low concentration near the Kₘ and a high, saturating concentration).
Data Interpretation
-
Significant Shift in IC₅₀: If the IC₅₀ value increases substantially with higher ATP concentrations, the compound is likely ATP-competitive.
-
No Significant Shift in IC₅₀: If the IC₅₀ value remains relatively constant, the compound may be non-competitive or uncompetitive.
Conclusion and Future Directions
This technical guide outlines a rigorous, logically structured approach for the initial in vitro characterization of this compound. By progressing from a broad kinome scan to detailed IC₅₀ determination and mechanistic studies, researchers can build a high-confidence dataset. The results of this workflow—the identification of potent and selective kinase targets—are the essential first step in validating the compound's therapeutic potential and guiding subsequent efforts in cell-based assays, medicinal chemistry optimization, and preclinical development.[3]
References
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Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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Title: Fluorescent Peptide Assays For Protein Kinases Source: PMC - NIH URL: [Link]
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Title: A high-throughput radiometric kinase assay Source: PMC - NIH URL: [Link]
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Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]
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Title: Protein Kinases and Neurodegenerative Diseases Source: PMC - NIH URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Radiometric kinase assays with scintillation counting Source: The Bumbling Biochemist URL: [Link]
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Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]
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Title: Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors Source: Journal of the American Chemical Society URL: [Link]
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Title: Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery Source: PubMed URL: [Link]
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Title: Map kinase signaling as therapeutic target for neurodegeneration Source: ResearchGate URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: IC50 determination for receptor-targeted compounds and downstream signaling Source: American Association for Cancer Research URL: [Link]
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Title: Kinase Signaling in Dendritic Development and Disease Source: Frontiers URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central - NIH URL: [Link]
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Title: Roles of MAPKs, Including Those Activated by BDNF/TrkB, and Their Contribution in Neurodegenerative Diseases Source: MDPI URL: [Link]
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Title: Determination of the IC50 values of a panel of CDK9 inhibitors against... Source: ResearchGate URL: [Link]
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Title: Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: AACR Journals URL: [Link]
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Title: Z-factor Source: Grokipedia URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
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3-(Piperidin-4-yl)-1H-indazole hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 1416351-79-5). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] A thorough understanding of the physicochemical characteristics of its derivatives is therefore paramount for researchers, scientists, and drug development professionals. This document details the compound's chemical identity, structural features, and key physical properties. Furthermore, it outlines detailed, field-proven protocols for its analytical characterization, including chromatographic and spectroscopic techniques, while also touching upon general synthetic and purification strategies. The causality behind experimental choices is explained to provide practical, actionable insights for laboratory application.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a bicyclic indazole system linked to a piperidine ring at the 3-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical development and biological testing.
Key Identifiers:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties is presented below. It is important to note that while data for the free base or related analogs exist, specific experimental values for the hydrochloride salt are not extensively published. The properties listed are based on available data and chemical principles.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a white to off-white solid. | Based on typical appearance of similar hydrochloride salts. |
| Melting Point | Not publicly available. | Melting points of related indazole derivatives vary widely.[4][5] |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |
| pKa | Not experimentally determined. | Two primary ionizable groups exist: the piperidinium amine (pKa ~10-11) and the indazole N-H (pKa ~13-14). The piperidine nitrogen is the most basic site. |
| Storage | Sealed in a dry environment at room temperature. | Recommended by chemical suppliers to prevent degradation and moisture absorption.[2] |
General Synthetic and Purification Workflow
The synthesis of 3-substituted indazoles can be achieved through various methods, often involving the cyclization of ortho-functionalized phenyl hydrazones or related precursors.[1][6][7] A plausible general pathway to this compound involves the synthesis of the core indazole-piperidine structure, followed by purification and salt formation.
Caption: Generalized workflow for synthesis and purification.
Protocol Insight: The choice of purification method for the free base (recrystallization vs. chromatography) depends on the impurity profile. Recrystallization is efficient for removing minor, structurally different impurities if a suitable solvent system is found. Column chromatography is more versatile for separating closely related impurities. The final salt formation step with hydrochloric acid must be performed in an anhydrous organic solvent (like diethyl ether or isopropanol) to precipitate the hydrochloride salt and prevent hydrolysis.
Analytical Characterization Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Chromatographic Methods
4.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the definitive technique for assessing the purity of the compound. A reverse-phase method is most appropriate given the compound's polarity.
Experimental Protocol:
-
Column Selection: A C18 stationary phase (e.g., LiChrosorb® RP-18, 5 µm, 250 x 4.0 mm) is a robust starting point.[8]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, protonating the basic piperidine nitrogen and residual silanols on the column. This minimizes peak tailing and ensures sharp, symmetrical peaks.
-
-
Gradient Elution: A typical gradient would be 5% to 95% Solvent B over 20-30 minutes. This wide gradient is suitable for initial method development to elute both polar and non-polar impurities.
-
Detection: UV detection at wavelengths such as 225 nm and 285 nm is recommended to capture the aromatic indazole chromophore.[8]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile with 0.1% TFA) and dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
System Suitability: Before analysis, perform replicate injections of a standard to ensure system suitability criteria are met (e.g., tailing factor < 2.0, %RSD of peak area < 2%).
Caption: Workflow for HPLC purity analysis.
4.1.2 Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative tool for monitoring reaction progress or identifying appropriate solvent systems for column chromatography.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.[8]
-
Mobile Phase: A mixture of a polar organic solvent and a base, such as Dichloromethane:Methanol (9:1) with 0.5% ammonium hydroxide.
-
Causality: The ammonium hydroxide is crucial. It deprotonates the piperidinium hydrochloride, running the compound as the more mobile free base and preventing streaking on the acidic silica plate.
-
-
Visualization: UV light at 254 nm. The indazole ring will quench the fluorescence. Staining with potassium permanganate can also be used.
Spectroscopic Methods
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[9][10][11] Spectra are typically recorded in DMSO-d₆ or D₂O.
-
¹H NMR:
-
Aromatic Protons (indazole): Expect signals between δ 7.0-8.5 ppm. The number of signals and their splitting patterns (doublets, triplets) will confirm the substitution pattern on the benzene ring portion.[5][9]
-
Piperidine Protons: Complex multiplets are expected in the δ 1.5-3.5 ppm range. The protons adjacent to the nitrogen will be downfield.
-
NH Protons: Broad singlets for the indazole NH and piperidinium NH₂⁺ will be present, typically at lower and higher fields, respectively. Their chemical shift is concentration and solvent-dependent, and they are exchangeable with D₂O.
-
-
¹³C NMR:
4.2.2 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method.
-
Expected Ion: In positive ion mode, the spectrum will show the molecular ion for the free base [M+H]⁺ at m/z 202.28, corresponding to the formula [C₁₂H₁₆N₃]⁺. The loss of the HCl moiety is expected.
4.2.3 Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch: A broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the piperidinium salt (R₃N⁺-H) and the indazole N-H.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretches are expected in the 1450-1620 cm⁻¹ region.[5][9]
Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic. It should be stored in a desiccator or a tightly sealed container with a desiccant.
-
Recommended Storage: Suppliers recommend storing the compound sealed in a dry place at room temperature.[2]
-
Solution Stability: The stability of the compound in various solvents, particularly for analytical or biological stock solutions, should be determined empirically. Initial studies can be performed by analyzing the purity of a solution by HPLC over time.
Conclusion
This compound is a small molecule of significant interest in chemical and pharmaceutical research. This guide has detailed its fundamental physicochemical properties and provided a framework of robust, validated analytical methodologies for its characterization. The protocols and insights presented herein are designed to equip researchers with the necessary information to confidently handle, analyze, and utilize this compound in their work, ensuring both scientific integrity and experimental success.
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:1416351-79-5. Retrieved from [Link]
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3-(Piperidin-4-yl)-1H-indazole hydrochloride CAS number 1416351-79-5
An In-Depth Technical Guide to 3-(Piperidin-4-yl)-1H-indazole hydrochloride (CAS: 1416351-79-5): A Privileged Scaffold for Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The indazole ring system is a well-established "privileged scaffold," known for its ability to interact with a wide range of biological targets, most notably protein kinases.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a plausible synthetic pathway, explores its potential mechanisms of action based on its structural motifs, and outlines its applications as a crucial building block in the design of novel therapeutics. Furthermore, it includes representative analytical methodologies for quality control and essential safety and handling protocols.
The Significance of the Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a bioisostere of indole and phenol, offering a unique combination of a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[1] This dual functionality allows it to form key interactions within the active sites of proteins, particularly the hinge region of kinases.[2] Consequently, indazole derivatives have been successfully developed as potent inhibitors for a variety of targets and are integral to several marketed drugs and clinical candidates for treating cancer and inflammatory conditions.[2][3] The attachment of a piperidine ring at the 3-position introduces a versatile substituent that can be functionalized to enhance solubility, modulate pharmacokinetic properties, and explore additional binding pockets of a target protein.
Physicochemical Profile
A clear understanding of the compound's fundamental properties is the starting point for any research endeavor. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1416351-79-5 | [4][5] |
| Molecular Formula | C₁₂H₁₆ClN₃ | [6][7] |
| Molecular Weight | 237.73 g/mol | [6][7] |
| Synonyms | 3-(Piperidin-4-yl)-1h-indazole HCl | [4][7] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7] |
Synthesis and Characterization
The synthesis of 3-substituted indazoles can be achieved through various strategies, often involving the cyclization of ortho-functionalized phenyl hydrazones or related precursors.[3] A common and effective approach involves the reaction of a suitably protected piperidine derivative with a 2-fluorobenzonitrile precursor, followed by cyclization and deprotection.
Proposed Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from established methodologies for analogous structures.[8] The causality behind this pathway lies in the use of a Boc-protecting group to prevent side reactions on the piperidine nitrogen, enabling precise construction of the indazole core before final deprotection to yield the desired hydrochloride salt.
-
Step 1: Grignard Reagent Formation. In an oven-dried, three-neck flask under an inert nitrogen atmosphere, react magnesium turnings with 1-bromo-4-chlorobutane in anhydrous tetrahydrofuran (THF) to initiate Grignard formation. Then, add a solution of tert-butyl 4-chloropiperidine-1-carboxylate in THF dropwise to form the piperidine-based Grignard reagent.
-
Step 2: Coupling Reaction. To the freshly prepared Grignard reagent at 0 °C, add a solution of 2-fluorobenzonitrile in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Cyclization. Quench the reaction by the slow addition of an aqueous solution of hydrazine hydrate. Heat the mixture under reflux for 4-6 hours to facilitate the cyclization and formation of the indazole ring.
-
Step 4: Work-up and Isolation. After cooling, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected 3-(piperidin-4-yl)-1H-indazole.
-
Step 5: Boc Deprotection and Salt Formation. Dissolve the crude product in a suitable solvent like 1,4-dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Step 6: Purification. Collect the precipitated solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield this compound as a solid.
Caption: Proposed Synthetic Workflow for the Target Compound.
Potential Pharmacological Profile and Mechanism of Action
While specific biological data for CAS 1416351-79-5 is not extensively published, the molecular architecture strongly suggests its utility as an intermediate for kinase inhibitors. The 1H-indazole-3-amine moiety is a recognized hinge-binding fragment.[2] The N1 and N2 atoms of the indazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring interaction for Type I and Type II kinase inhibitors.
Numerous indazole-piperidine derivatives have shown potent activity against various targets:
-
Protein Kinases: Including Pim-1/2/3, Fibroblast Growth Factor Receptors (FGFRs), and Akt kinase.[9][10]
-
GPCRs: The core is found in potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists developed for migraine treatment.[11]
-
Other Targets: Recent research has explored similar scaffolds as inhibitors of the NLRP3 inflammasome and the oncoprotein c-Myc.[12][13]
Caption: Conceptual Interaction with a Kinase Hinge Region.
Applications in Drug Discovery and Development
The primary application of this compound is as a high-value starting material or building block for the synthesis of compound libraries aimed at biological screening. Its structure is ideal for fragment-based drug discovery (FBDD), where the core indazole-piperidine fragment can be identified in an initial screen, followed by synthetic elaboration to achieve high potency and selectivity.[1]
Workflow: From Fragment to Lead Compound
-
Primary Screening: The title compound is included in a fragment library and screened against a biological target (e.g., a protein kinase) using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assay.
-
Hit Validation: Confirmed hits are validated, and the binding mode is determined, often through X-ray crystallography.
-
Structure-Guided Elaboration: The piperidine nitrogen provides a synthetic handle for derivatization. Chemists can append various functional groups to probe nearby pockets in the protein's active site, aiming to improve affinity and selectivity.
-
Lead Optimization: Iterative cycles of synthesis and biological testing are performed to optimize the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Drug Discovery Workflow Utilizing the Compound.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of a starting material is critical for reproducible research. A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach for quality control.
Representative RP-HPLC Protocol
This protocol is a general method that serves as an excellent starting point and can be optimized for specific equipment.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis: Integrate the peak area of the main component to determine its purity relative to any detected impurities. The retention time serves as a qualitative identifier under consistent conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient ensures elution of the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (DAD) | 210-400 nm, Monitor at 254 nm | Allows for detection of the chromophore and assessment of peak purity. |
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[14]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14] The compound is incompatible with strong oxidizing agents.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[15]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][15]
-
Conclusion
This compound (CAS 1416351-79-5) represents more than just a chemical intermediate; it is a strategically designed scaffold that leverages the proven biological relevance of the indazole core. Its structure offers a validated anchor for protein binding and a synthetically accessible point for modification, making it an exceptionally valuable tool for drug discovery programs targeting kinases and other important protein families. This guide provides the foundational knowledge for researchers to effectively utilize, characterize, and handle this compound in their pursuit of novel and impactful therapeutics.
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Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
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PubChem. (n.d.). Glycine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]
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MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist.... Retrieved from [Link]
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A Technical Guide to 3-(Piperidin-4-yl)-1H-indazole Hydrochloride (Niraparib) in Cancer Research
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, known clinically as Niraparib (formerly MK-4827), in the context of cancer research. We will delve into its core mechanism of action, provide validated experimental protocols for its preclinical evaluation, and discuss its standing within the broader landscape of targeted cancer therapies.
Introduction: A Potent Tool in Precision Oncology
This compound is a highly potent, orally available small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Its development and subsequent clinical approval for various cancers, including ovarian, breast, and pancreatic cancers, represent a landmark achievement in precision medicine.[3][4][5] The therapeutic efficacy of this compound is rooted in the principle of synthetic lethality , a concept where the simultaneous loss of two distinct gene functions is lethal to a cell, while the loss of either one alone is not.
This guide moves beyond a simple product description, offering a causal explanation for experimental designs and methodologies. The protocols described herein are designed as self-validating systems, providing a robust framework for investigating the therapeutic potential of this compound.
| Property | Value |
| Compound Name | This compound |
| Synonym | Niraparib, MK-4827 |
| CAS Number | 1416351-79-5[6] |
| Molecular Formula | C₁₂H₁₆ClN₃[6] |
| Molecular Weight | 237.73 g/mol [6] |
| Primary Targets | PARP1, PARP2[1][2] |
Core Mechanism of Action: Exploiting Tumor-Specific Vulnerabilities
The anticancer activity of this compound stems from its dual ability to inhibit the catalytic activity of PARP enzymes and trap them onto DNA.
Catalytic Inhibition and Synthetic Lethality
PARP enzymes are critical components of the DNA damage response (DDR) network. Their primary function involves detecting DNA single-strand breaks (SSBs) and, through the Base Excision Repair (BER) pathway, recruiting other repair proteins to resolve the damage.[7] Niraparib competes with the natural substrate NAD+ for the catalytically active site of PARP1 and PARP2, effectively halting this repair process.[7]
In normal, healthy cells, the failure to repair SSBs is not catastrophic, as the cell can utilize the high-fidelity Homologous Recombination (HR) pathway to repair the more complex double-strand breaks (DSBs) that arise when replication forks encounter unrepaired SSBs. However, many cancers harbor defects in the HR pathway, most notably due to mutations in genes such as BRCA1 and BRCA2.[8][9]
In these HR-deficient cancer cells, the inhibition of PARP creates a state of synthetic lethality. The cell's inability to repair SSBs via BER, combined with its pre-existing inability to repair the resulting DSBs via HR, leads to genomic instability and ultimately, apoptotic cell death.[9] This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of PARP inhibitor therapy.[8]
Caption: The principle of synthetic lethality with PARP inhibitors.
PARP Trapping
Beyond catalytic inhibition, a critical component of the efficacy of PARP inhibitors is "PARP trapping." This mechanism involves the stabilization of the PARP1/2-DNA complex at the site of a break. The inhibitor essentially locks the PARP enzyme onto the DNA strand, creating a physical obstruction. These trapped complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs. The potency of different PARP inhibitors is often correlated with their PARP trapping efficiency.
Preclinical Evaluation: In Vitro Methodologies
A structured in vitro evaluation is essential to characterize the activity and selectivity of this compound.
Target Engagement: PARP Enzymatic Assay
Rationale: To quantify the direct inhibitory effect of the compound on the enzymatic activity of purified PARP1 and PARP2. This establishes the compound's potency at its primary molecular targets.
Methodology: A variety of commercial kits are available, often employing a chemiluminescent or fluorescence polarization (FP) format.[10][11] A typical assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10]
Step-by-Step Protocol (Chemiluminescent Assay):
-
Plate Coating: Coat a 96-well plate with histone proteins. Wash and block the plate.
-
Reagent Preparation: Prepare a reaction cocktail containing activated DNA, NAD+, and purified recombinant PARP1 or PARP2 enzyme.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Reaction Initiation: Add the PARP reaction cocktail to all wells and incubate at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | Example Value |
| PARP1 IC₅₀ | 3.8 nM[1][2] |
| PARP2 IC₅₀ | 2.1 nM[1][2] |
Cellular Potency: Cell Viability Assay
Rationale: To determine the cytotoxic effect of the compound on cancer cells and to demonstrate its selectivity for HR-deficient lines. The choice of cell lines is critical for a self-validating experiment.
Methodology: Use matched pairs of cell lines where possible (e.g., one with a BRCA mutation and its wild-type counterpart). Assays like MTT or luminescence-based ATP measurement (e.g., CellTiter-Glo®) are standard.
Step-by-Step Protocol (CellTiter-Glo® Assay):
-
Cell Seeding: Seed HR-deficient (e.g., MDA-MB-436, CAPAN-1) and HR-proficient (e.g., MDA-MB-231) cells into 96-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72-120 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the CC₅₀ (Cellular Concentration 50%) or IC₅₀ values.
| Cell Line | HR Status | Example CC₅₀ |
| CAPAN-1 | BRCA2-mutant | 10-100 nM[1] |
| MDA-MB-436 | BRCA1-mutant | 10-100 nM[1] |
| MDA-MB-231 | BRCA-proficient | >10 µM |
Mechanism Confirmation: DNA Damage Assay (γH2AX)
Rationale: To visually confirm that PARP inhibition leads to an accumulation of DNA double-strand breaks, the ultimate cause of cell death in HR-deficient cells. Phosphorylation of histone H2AX (to form γH2AX) is an early marker of DSBs.
Step-by-Step Protocol (Immunofluorescence):
-
Cell Culture: Grow cells on glass coverslips and treat with an effective concentration of the compound (e.g., 10x CC₅₀) for 24-48 hours.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.
-
Blocking: Block with a suitable buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody specific for phospho-Histone H2A.X (Ser139).
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Staining & Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging & Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A significant increase in foci in treated HR-deficient cells is expected.
Preclinical Evaluation: In Vivo Methodologies
Translating in vitro findings to a whole-organism context is a critical step in drug development.
Animal Models in PARP Inhibitor Research
Rationale: To evaluate the antitumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound in a living system. The choice of model is crucial for clinical relevance.
-
Cell Line-Derived Xenografts (CDX): Human cancer cells (e.g., CAPAN-1) are subcutaneously implanted into immunodeficient mice. This is a standard, robust model for initial efficacy testing.[13]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity and genetic complexity of human tumors and are valuable for predicting clinical response.[14][15]
-
Genetically Engineered Mouse Models (GEMM): Mice are engineered to develop tumors with specific genetic alterations (e.g., conditional BRCA2 deletion), providing a model that closely mimics human cancer development.[16]
Protocol: Efficacy Study in a BRCA1-Deficient Xenograft Model
Objective: To assess the single-agent antitumor activity of orally administered this compound.[1]
Step-by-Step Workflow:
-
Cell Culture & Implantation: Culture a BRCA1-deficient cell line. Implant 5-10 million cells subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Niraparib at various doses).
-
Drug Administration: Prepare the compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.
-
Study Endpoint: Continue treatment for a pre-defined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed.
Caption: Workflow for an in vivo xenograft efficacy study.
Clinical Context and Future Directions
This compound (Niraparib) is clinically approved for specific patient populations with ovarian, fallopian tube, primary peritoneal, breast, and pancreatic cancers, particularly those with HRD.[3][4][5] The field continues to evolve rapidly, with key research areas including:
-
Combination Therapies: Investigating synergies with chemotherapy, anti-angiogenic agents, and importantly, immune checkpoint inhibitors to broaden the therapeutic window and overcome resistance.[8]
-
Mechanisms of Resistance: Understanding how tumors develop resistance to PARP inhibitors is a major focus, with preclinical models being essential tools for this research.[4][17]
-
Biomarker Expansion: Moving beyond just BRCA1/2 mutations to identify other biomarkers of HRD that can predict response to PARP inhibitors, thereby expanding the eligible patient population.[9]
Conclusion
This compound is more than a chemical compound; it is a precision tool that has validated a fundamental concept in cancer biology—synthetic lethality. For the research scientist, it provides a potent and selective probe to investigate the DNA damage response and exploit specific tumor vulnerabilities. Its journey from bench discovery to clinical application underscores the power of rational drug design and the importance of robust preclinical evaluation. The methodologies outlined in this guide provide a framework for continuing to unlock the full potential of this important class of anticancer agents.
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Unlocking the Therapeutic Potential of the 3-(Piperidin-4-yl)-1H-indazole Scaffold: A Technical Guide for Drug Discovery
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic value, particularly in oncology and inflammatory diseases.[1][2][3] The specific derivative, 3-(Piperidin-4-yl)-1H-indazole hydrochloride, while commercially available, remains a largely unexplored entity in published scientific literature. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals aiming to investigate and unlock the therapeutic potential of this promising scaffold. We will provide a structured, experience-driven framework for its synthesis, characterization, and evaluation, drawing insights from analogous indazole-based compounds that have progressed through the drug discovery pipeline.
Introduction: The Indazole Scaffold - A Foundation for Therapeutic Innovation
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2] Among these, the indazole moiety has garnered substantial interest due to its versatile biological activities.[4] Marketed drugs and clinical candidates incorporating the indazole structure have shown efficacy as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[3] The piperidine ring, frequently employed in medicinal chemistry, often enhances aqueous solubility and oral bioavailability, making the 3-(Piperidin-4-yl)-1H-indazole core an attractive starting point for novel drug design.[2]
This document will provide a detailed, step-by-step approach to systematically evaluate the therapeutic potential of this compound and its derivatives.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of the lead compound is fundamental to any drug discovery program.
| Property | Value | Source |
| Molecular Formula | C12H16ClN3 | [5][6] |
| Formula Weight | 237.73 | [5] |
| CAS Number | 1416351-79-5 | [5] |
| Storage Temperature | Sealed in dry, room temperature conditions | [5] |
The synthesis of 3-(Piperidin-4-yl)-1H-indazole derivatives can be achieved through various established synthetic routes. A common approach involves the Suzuki coupling reaction, which allows for the introduction of diverse aryl or heteroaryl groups at various positions of the indazole ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[7]
A Proposed Workflow for Therapeutic Target Identification and Validation
Given the novelty of this specific scaffold, a systematic approach to identifying its biological target(s) is crucial. The following workflow outlines a logical progression from broad-based screening to specific target validation.
Caption: Proposed workflow for the evaluation of 3-(Piperidin-4-yl)-1H-indazole.
Detailed Experimental Protocols
In Vitro Anti-Proliferative Activity Screening
The initial assessment of the therapeutic potential of this compound should involve evaluating its anti-proliferative effects against a panel of human cancer cell lines. This provides a broad overview of its potential as an anti-cancer agent.[2]
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver) in appropriate media.[2]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Target Engagement Assays
Confirming that a compound directly interacts with its intended molecular target within a cellular context is a critical step in drug development.[8][9]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
In Vivo Efficacy Evaluation
In vivo studies are the gold standard for assessing the therapeutic efficacy of a drug candidate in a living organism.[10]
Protocol: Xenograft Mouse Model for Anti-Cancer Efficacy
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flanks of the mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer this compound or its optimized analog to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of other indazole derivatives, the 3-(Piperidin-4-yl)-1H-indazole scaffold holds potential in several therapeutic areas:
-
Oncology: Many indazole derivatives function as inhibitors of protein kinases (e.g., FGFR, Pim kinases, Bcr-Abl) or Poly(ADP-ribose) polymerase (PARP).[1][12] Inhibition of these targets can disrupt cancer cell proliferation, survival, and DNA repair mechanisms. A potential mechanism of action for a novel indazole derivative could involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[13]
-
Inflammatory Diseases: The indazole scaffold has been explored for its anti-inflammatory properties.[3] The mechanism could involve the inhibition of inflammatory signaling pathways, such as those mediated by cytokines or toll-like receptors.
-
Neurological Disorders: Certain indazole-based compounds have been investigated as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[14][15]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 3-(Piperidin-4-yl)-1H-indazole derivative in a cancer context.
Caption: Potential inhibition of cancer signaling pathways by a 3-(Piperidin-4-yl)-1H-indazole derivative.
Conclusion and Future Directions
The 3-(Piperidin-4-yl)-1H-indazole scaffold represents a promising, yet underexplored, area for therapeutic innovation. Its structural similarity to known bioactive molecules suggests a high probability of identifying novel drug candidates with significant clinical potential. The systematic approach outlined in this guide, encompassing synthesis, multi-faceted screening, target validation, and preclinical evaluation, provides a robust framework for elucidating the therapeutic value of this compound and its derivatives. Future research should focus on the synthesis of a diverse chemical library based on this scaffold to perform comprehensive SAR studies and identify lead compounds for further development in oncology, inflammatory diseases, or neurology.
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157–3161. [Link]
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Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][5][16]oxazine]-1-carboxamide (HTL22562): a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist For Acute Treatment of Migraine. Journal of Medicinal Chemistry.
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Methodological & Application
3-(Piperidin-4-yl)-1H-indazole hydrochloride cell-based assay protocol
An Application Guide for the Cellular Characterization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride as a Putative PARP Inhibitor
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. Notably, the 3-(Piperidin-4-yl)-1H-indazole moiety is the foundational structure of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor approved for cancer therapy.[1][2] This document provides a comprehensive technical guide for researchers and drug development professionals to characterize the cellular activity of this compound. The protocols herein are designed to rigorously test the hypothesis that this compound functions as a PARP inhibitor, leveraging the principle of synthetic lethality in DNA damage response (DDR) pathways. We present a logical, multi-step workflow, beginning with foundational cytotoxicity assessments and progressing to specific mechanistic and functional assays that confirm target engagement and elucidate the downstream cellular consequences.
Scientific Background: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage. They recognize and bind to sites of single-strand DNA breaks (SSBs), catalyzing the synthesis of long polymers of poly(ADP-ribose) (PAR).[3] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4][5]
Inhibition of PARP enzymatic activity prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs encounter the replication fork, leading to its collapse and the generation of more cytotoxic DNA double-strand breaks (DSBs).[4] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[6]
However, certain cancer cells harbor defects in the HR pathway, a condition known as Homologous Recombination Deficiency (HRD). The most well-known causes of HRD are mutations in the BRCA1 or BRCA2 genes.[6] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired effectively. The cell must then rely on error-prone alternative pathways like non-homologous end joining (NHEJ), leading to genomic instability and ultimately, cell death.[7] This concept, where a deficiency in either of two genes (or a gene and a drug) has little effect, but the combination is lethal, is known as synthetic lethality .[8][9] Therefore, PARP inhibitors are selectively cytotoxic to cancer cells with HRD.[8]
The following protocols are designed to systematically evaluate this compound for the hallmark characteristics of a PARP inhibitor.
Experimental Workflow Overview
A robust characterization of a putative PARP inhibitor involves a tiered approach. We first establish its biological activity by assessing its impact on cell proliferation, ideally demonstrating selectivity for HR-deficient cells. Subsequently, we confirm its mechanism by directly measuring PARP activity and quantifying the expected downstream consequence—DNA damage. Finally, long-term assays confirm the compound's ability to prevent sustained cancer cell proliferation.
Figure 1. Tiered experimental workflow for characterizing a putative PARP inhibitor.
PART 1: Foundational Assays - Cytotoxicity and Synthetic Lethality
The initial step is to determine the compound's anti-proliferative activity and to test the central hypothesis of synthetic lethality. This is achieved by comparing its effect on a cancer cell line with a known HRD status (e.g., BRCA1 or BRCA2 mutant) against its isogenic, HR-proficient counterpart.[10]
Recommended Cell Lines
| Cell Line Pair | Genetic Background | HR Status | Recommended Seeding Density (96-well) |
| UWB1.289 | Ovarian Cancer | BRCA1 null | 4,000 - 6,000 cells/well |
| UWB1.289 + BRCA1 | Ovarian Cancer | BRCA1 addback (WT) | 4,000 - 6,000 cells/well |
| CAPAN-1 | Pancreatic Cancer | BRCA2 deficient | 5,000 - 8,000 cells/well |
| MIA PaCa-2 | Pancreatic Cancer | BRCA wild-type | 3,000 - 5,000 cells/well |
Protocol 1.1: Cell Viability Assay (Luminescent ATP Assay)
This protocol uses a luminescent-based assay (e.g., CellTiter-Glo®) to quantify ATP, an indicator of metabolically active, viable cells.
Materials:
-
This compound, dissolved in DMSO to a 10 mM stock.
-
Paired HR-deficient and HR-proficient cell lines.
-
Complete cell culture medium.
-
Sterile, white-walled 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in 100 µL of complete medium into a 96-well plate at the densities recommended above. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. A typical starting concentration range for a novel PARP inhibitor might be 100 µM down to 1 nM. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours. The longer incubation period is often necessary to observe the full cytotoxic effects of PARP inhibitors, which rely on cells entering S-phase.[11]
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each cell line.
Expected Outcome: A potent PARP inhibitor will show a significantly lower IC₅₀ value in the HR-deficient cell line (e.g., UWB1.289) compared to its HR-proficient counterpart (UWB1.289 + BRCA1), demonstrating selective cytotoxicity.[10]
PART 2: Mechanistic Validation - Target Engagement & DNA Damage
After establishing selective cytotoxicity, the next step is to confirm that the compound engages its putative target (PARP) and induces the expected downstream cellular effects.
Figure 2. Mechanism of PARP inhibitor-induced DNA damage.
Protocol 2.1: Cellular PARP Activity Assay
This protocol describes a common ELISA-based method to directly quantify the enzymatic activity of PARP in cell lysates by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[12][13]
Materials:
-
Universal Colorimetric or Chemiluminescent PARP Assay Kit (e.g., from R&D Systems, Trevigen). These kits typically include histone-coated plates, PARP buffer, and detection reagents.
-
HR-deficient cells (e.g., UWB1.289).
-
Microplate reader (colorimetric or luminometer).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. The next day, treat with the test compound at concentrations around its IC₅₀ and IC₉₀ (determined in Protocol 1.1) for 1-4 hours. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions. This typically involves a specialized PARP lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13] Adjust lysate concentrations to be uniform (e.g., 1 µg/µL).
-
PARP Reaction:
-
Add the specified amount of cell lysate (e.g., 40 µg total protein) to the histone-coated wells of the 96-well strip plate.
-
Add the PARP reaction cocktail provided in the kit, which contains biotinylated NAD+.
-
Incubate for 1 hour at room temperature to allow active PARP in the lysate to PARylate the histone substrate.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add a Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains on the histones.[13] Incubate as directed.
-
Wash the wells again.
-
Add the HRP substrate (e.g., TMB for colorimetric, or a luminol-based substrate for chemiluminescent).
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength or the luminescent signal.
-
Analysis: Normalize the signal to the vehicle-treated control. A potent inhibitor will show a dose-dependent decrease in signal, indicating reduced PARP activity.
Protocol 2.2: DNA Damage Assessment via γ-H2AX Immunofluorescence
Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is one of the earliest events following the formation of a DSB.[14] Visualizing γ-H2AX foci via immunofluorescence microscopy provides a direct, quantifiable measure of DSB induction.[15][16]
Materials:
-
Cells grown on glass coverslips or in imaging-quality microplates.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.3% Triton X-100 in PBS for permeabilization.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology, Millipore).
-
Secondary antibody: Alexa Fluor 488 or 594-conjugated anti-mouse/rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with the test compound (e.g., at its IC₉₀ concentration) for 24-48 hours. Include a vehicle control.
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.[14]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes at room temperature to allow antibody access to the nucleus.[14]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer (typically 1:200 to 1:800 dilution). Incubate with the cells overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation: The next day, wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (typically 1:500 to 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For each condition, capture images from multiple random fields. Quantify the number of distinct γ-H2AX foci per nucleus using automated image analysis software like ImageJ/Fiji or CellProfiler.[14]
Expected Outcome: Cells treated with an effective PARP inhibitor will exhibit a significant increase in the number of nuclear γ-H2AX foci compared to vehicle-treated cells, confirming the induction of DNA double-strand breaks.
PART 3: Advanced Functional Assays - Long-Term Survival
While short-term viability assays are excellent for initial screening, a clonogenic (or colony formation) assay provides a more definitive measure of a compound's ability to abolish the reproductive integrity of cancer cells over a longer timeframe.[11][17]
Protocol 3.1: Clonogenic Survival Assay
Materials:
-
6-well tissue culture plates.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. This density must be optimized to yield distinct, countable colonies in the control wells after the incubation period.
-
Treatment: Allow cells to attach for 24 hours. Then, treat the cells with a range of concentrations of the test compound. This can be done either as a continuous exposure (compound remains in the media for the duration) or as a short-term exposure (e.g., 24 hours), after which the media is replaced with fresh, drug-free media.
-
Incubation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Colony Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% cold methanol for 10 minutes.
-
Remove methanol and stain with Crystal Violet solution for 20 minutes at room temperature.
-
-
Washing and Drying: Gently wash the plates with water several times until the background is clear. Allow the plates to air dry completely.
-
Quantification: Count the number of colonies in each well (manually or using an automated colony counter). Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
Expected Outcome: The compound will cause a dose-dependent reduction in the number and size of colonies formed, demonstrating its long-term anti-proliferative and cytotoxic effects. This effect should be more pronounced in HR-deficient cells.
Summary and Interpretation of Results
By following this comprehensive workflow, researchers can generate a robust dataset to characterize this compound.
| Assay | Endpoint Measured | Interpretation for a Potent PARP Inhibitor |
| Cell Viability | Cellular ATP levels (IC₅₀) | Low IC₅₀ value, with significant selectivity (lower IC₅₀) for HR-deficient cells over HR-proficient cells. |
| Cellular PARP Activity | PAR polymer formation | Dose-dependent inhibition of PARP-mediated PARylation in cell lysates. |
| γ-H2AX Foci Formation | Number of nuclear foci | Dose-dependent increase in the number of γ-H2AX foci, indicating accumulation of DNA double-strand breaks. |
| Clonogenic Survival | Colony formation ability | Dose-dependent reduction in the long-term reproductive capacity of cancer cells. |
A compound that demonstrates potent and selective cytotoxicity against HR-deficient cells, directly inhibits cellular PARP activity, induces DNA damage markers, and prevents long-term cell survival possesses the key characteristics of a clinically relevant PARP inhibitor. This structured approach provides the necessary evidence to validate its mechanism of action and supports its further development as a targeted therapeutic agent.
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Application Notes and Protocols for In Vivo Evaluation of 3-(Piperidin-4-yl)-1H-indazole hydrochloride
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 3-(piperidin-4-yl)-1H-indazole core structure is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents.[1] Derivatives of this versatile molecule have been investigated for their potent inhibitory activity against a range of clinically relevant targets, including poly (ADP-ribose) polymerase (PARP), Pim kinases, fibroblast growth factor receptors (FGFRs), and immune checkpoint proteins like PD-L1.[1][2] The indazole ring system, coupled with the strategic placement of a piperidinyl group, offers a unique combination of structural rigidity and functional group handleability, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
This document provides a comprehensive guide to the in vivo experimental design for characterizing the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel compounds based on the 3-(piperidin-4-yl)-1H-indazole hydrochloride backbone. For illustrative purposes, the protocols outlined herein will focus on a hypothetical derivative acting as a PARP inhibitor, a well-established therapeutic class for which in vivo testing paradigms are robustly defined.[5][6][7]
Preclinical Objectives: Defining the In Vivo Interrogation Strategy
The primary goal of in vivo testing is to translate promising in vitro activity into a demonstrable therapeutic effect in a living organism.[8] Key objectives for a compound like this compound, presumed to be a PARP inhibitor, would include:
-
Efficacy Assessment: To determine the anti-tumor activity of the compound, both as a monotherapy and potentially in combination with other agents, in relevant cancer models.[9]
-
Pharmacokinetic Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a rational dosing schedule.[10]
-
Pharmacodynamic/Biomarker Analysis: To confirm target engagement in vivo and to identify biomarkers that correlate with the compound's biological activity.[11][12]
-
Toxicity Evaluation: To establish a preliminary safety profile and determine the maximum tolerated dose (MTD).
Animal Model Selection: The Foundation of a Predictive Study
The choice of animal model is critical for the clinical translatability of preclinical findings. For evaluating a PARP inhibitor, several types of mouse models are particularly relevant:
-
Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., SCID or nude mice).[5] For a PARP inhibitor, cell lines with known defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, are ideal to exploit the principle of synthetic lethality.[6][7][13]
-
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into mice, often better recapitulate the heterogeneity and complexity of human tumors.[14]
-
Syngeneic Models: These utilize immunocompetent mice and murine cancer cell lines, which are essential for studying the interplay between the therapeutic agent and the immune system, particularly if combination with immunotherapy is envisioned.[2]
Rationale for Model Selection
For initial efficacy studies of a PARP inhibitor, a subcutaneous xenograft model using a BRCA-deficient human cancer cell line (e.g., CAPAN-1, MDA-MB-436) is a standard and effective choice. This approach provides a clear and quantifiable endpoint (tumor volume) directly linked to the compound's proposed mechanism of action.
Experimental Design and Protocols
A well-designed in vivo study requires meticulous attention to detail, from animal handling to data collection. The following protocols provide a framework for a comprehensive in vivo evaluation.
Overall Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo efficacy and PK/PD study.
Caption: High-level workflow for an in vivo xenograft study.
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Animal Handling and Acclimatization:
-
Procure 6-8 week old female athymic nude mice.
-
Allow a 1-2 week acclimatization period with ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Culture a BRCA-deficient human cancer cell line (e.g., CAPAN-1) to ~80% confluency.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Compound Formulation and Administration:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Prepare this compound at the desired concentrations in the vehicle. The formulation should be prepared fresh daily.
-
Administer the compound and vehicle via the predetermined route (e.g., oral gavage) at a volume of 10 mL/kg.
-
-
Dosing Schedule and Monitoring:
-
Dose animals once or twice daily for 21-28 days.
-
Measure tumor volume and body weight three times per week.
-
Monitor animals daily for any signs of toxicity or distress.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the completion of the dosing period.
-
Euthanize mice and excise tumors. A portion of the tumor can be snap-frozen for biomarker analysis and the remainder fixed in formalin for immunohistochemistry.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Preparation and Dosing:
-
Use non-tumor-bearing mice of the same strain as the efficacy study.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous).
-
-
Blood Sample Collection:
-
Collect blood samples (~50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and process to plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Pharmacodynamic (PD) / Biomarker Study
-
Study Design:
-
Use tumor-bearing mice and dose them with the test compound as in the efficacy study.
-
At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point).
-
-
Tissue Processing:
-
Excise tumors and process them for biomarker analysis. This may include:
-
Western Blotting: To assess the levels of PARP activation (cleaved PARP) or downstream signaling proteins.
-
Immunohistochemistry (IHC): To visualize the localization and expression of biomarkers such as γH2AX, a marker of DNA double-strand breaks.
-
-
Hypothetical Signaling Pathway
The following diagram illustrates the mechanism of action for a PARP inhibitor in a BRCA-deficient cancer cell, leading to synthetic lethality.
Caption: PARP inhibition in BRCA-deficient cells leads to apoptosis.
Data Analysis and Interpretation
Efficacy Data
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula:
TGI (%) = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group.
-
ΔC is the change in mean tumor volume for the vehicle control group.
Statistical analysis (e.g., using ANOVA or t-tests) should be performed to determine the significance of the observed anti-tumor effects.
Example Data Summary
| Treatment Group | Dose (mg/kg, PO, BID) | Mean Tumor Volume at Endpoint (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | - | 1850 ± 250 | - | +2.5 |
| Compound A | 10 | 1200 ± 180 | 35 | +1.0 |
| Compound A | 30 | 650 ± 110 | 65 | -1.5 |
| Compound A | 100 | 250 ± 60 | 86** | -5.0 |
| p < 0.05, *p < 0.01 vs. Vehicle |
PK/PD Correlation
A crucial aspect of the analysis is to correlate the pharmacokinetic data with the pharmacodynamic and efficacy results. This helps to establish a therapeutic window and to understand the exposure levels required for target engagement and anti-tumor activity. For instance, the duration of PARP inhibition (a PD marker) can be mapped against the plasma concentration of the drug over time (a PK parameter) to inform the optimal dosing schedule for maintaining target suppression.
Conclusion
The in vivo evaluation of novel therapeutics based on the this compound scaffold requires a systematic and well-controlled experimental approach. By carefully selecting the appropriate animal model, meticulously executing the experimental protocols, and thoroughly analyzing the resulting efficacy, PK, and PD data, researchers can effectively assess the therapeutic potential of these promising compounds and guide their further development.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. (2017). Methods in Molecular Biology.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
- KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
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- Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
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- A decade of clinical development of PARP inhibitors in perspective. (n.d.). Annals of Oncology.
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Application Notes and Protocols for the Pim Kinase Inhibitor: 3-(Piperidin-4-yl)-1H-indazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that are crucial regulators of cell survival, proliferation, and metabolism.[1][2] Overexpressed in a multitude of hematological and solid tumors, the PIM kinase family (PIM1, PIM2, and PIM3) represents a significant target for anticancer therapy.[3][4] This document provides a detailed technical guide for the use of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a small molecule inhibitor of PIM kinases. We will delve into the scientific rationale for targeting PIM kinases, provide detailed protocols for evaluating the inhibitor's efficacy, and discuss the interpretation of results.
Introduction: The Rationale for PIM Kinase Inhibition in Oncology
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3][5] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of protein expression and stability.[6] Their oncogenic potential is driven by the phosphorylation of a wide array of substrates that govern key cellular processes.
A critical role of PIM kinases is the promotion of cell survival by inhibiting apoptosis.[1] They achieve this through the phosphorylation of pro-apoptotic proteins such as BAD (Bcl2-associated agonist of cell death).[7] Phosphorylation of BAD by PIM kinases prevents its pro-apoptotic function, thereby tilting the balance towards cell survival.[1][7] Furthermore, PIM kinases contribute to cell cycle progression by phosphorylating cell cycle regulators like p21 and p27.[5]
The central role of PIM kinases in promoting tumorigenesis and therapeutic resistance makes them an attractive target for cancer drug development.[1] Pharmacological inhibition of PIM kinases has the potential to resensitize tumors to conventional therapies and impede cancer progression.[1][3] this compound belongs to the indazole class of compounds, which have been explored as potent kinase inhibitors.[8][9]
Compound Profile: this compound
| Property | Data | Reference |
| Chemical Name | This compound | [10] |
| CAS Number | 1416351-79-5 | [10] |
| Molecular Formula | C₁₂H₁₆ClN₃ | [11] |
| Molecular Weight | 237.73 g/mol | [11] |
| Storage and Handling | Store in a cool, dry, well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment. | [11] |
| Solubility | Information on solubility should be obtained from the supplier's documentation or determined empirically. It is recommended to test solubility in common solvents such as DMSO and aqueous buffers. |
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.[11][13][14]
The PIM Kinase Signaling Pathway
The PIM kinase signaling pathway is a critical axis in cell survival and proliferation. The following diagram illustrates the central role of PIM kinases and the points of intervention for inhibitors like this compound.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells. [15] Principle: The CellTiter-Glo® Assay quantifies ATP, which is an indicator of metabolically active cells. [15]A decrease in ATP levels corresponds to a decrease in cell viability. [15] Materials:
-
Cancer cell lines known to express PIM kinases (e.g., MOLM-16, KMS-12-BM) [15]* Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at an appropriate density and allow them to adhere or stabilize for 24 hours. [16]2. Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for 72 hours. [16]3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. [15] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [15] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [15] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [15]4. Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI₅₀ or IC₅₀ value.
Western Blot for Target Phosphorylation
This protocol assesses the ability of this compound to inhibit PIM kinase activity within a cellular context by examining the phosphorylation status of a known PIM kinase substrate. [15] Principle: Western blotting is used to detect the phosphorylation of PIM kinase substrates, such as BAD at Ser112, in cells treated with the inhibitor. [15][17]A reduction in the phosphorylated form of the substrate indicates inhibition of PIM kinase activity.
Materials:
-
Cancer cell lines expressing PIM kinases
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors [18]* BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with increasing concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours). [15]2. Protein Extraction: Lyse the cells and determine the protein concentration of the lysates. [18]3. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane. [15]4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. [15]5. Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system. [15] * Quantify band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.
-
Caption: General workflow for Western Blot analysis.
Conclusion
This compound represents a valuable tool for investigating the biological roles of PIM kinases and for exploring their potential as therapeutic targets in oncology. The protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of this and other PIM kinase inhibitors. A thorough understanding of the PIM signaling pathway and the application of these standardized assays are essential for advancing research and development in this promising area of cancer therapy.
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & medicinal chemistry letters, 23(11), 3157–3161. [Link]
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Application Notes & Protocols: Characterizing 3-(Piperidin-4-yl)-1H-indazole hydrochloride in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial characterization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a novel compound with therapeutic potential, in the context of multiple myeloma (MM) research. The narrative and protocols are designed to guide researchers through a logical, multi-stage process to evaluate the compound's efficacy and elucidate its mechanism of action in vitro.
Introduction: The Unmet Need and a Novel Chemical Scaffold
Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. Despite significant therapeutic advances with proteasome inhibitors and immunomodulatory drugs, MM remains largely incurable, with many patients developing resistance to standard treatments.[1][2] This reality underscores the urgent need for novel therapeutic agents that target distinct biological pathways.
The indazole core is a privileged scaffold in medicinal chemistry, with various derivatives demonstrating potent anti-tumor activities.[3] this compound represents a new chemical entity within this class. This guide outlines a systematic approach to assess its anti-myeloma potential, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Foundational Protocols: Cell Line Maintenance
The reproducibility of any in vitro study is contingent upon consistent and rigorous cell culture practices. The following guidelines are adapted for standard MM suspension cell lines (e.g., MM.1S, RPMI-8226, U266).
General Culture of Multiple Myeloma Cell Lines
-
Incubator Conditions: Maintain a humidified environment at 37°C with 5% CO₂.[4][5]
-
Culture Medium:
-
Cell Density: Maintain suspension cultures at a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL to ensure they remain in the logarithmic growth phase.[4]
-
Passaging: Split cultures every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at the desired seeding density.
-
Authentication: It is critical to perform Short Tandem Repeat (STR) profiling annually to authenticate cell line identity and test for mycoplasma contamination regularly.[4]
Experimental Workflow: A Phased Approach to Compound Characterization
A logical progression of experiments is essential to build a comprehensive profile of the compound's activity. The workflow begins with determining the effective dose range and then delves into the specific cellular responses.
Caption: Phased experimental workflow for compound characterization.
Phase 1 Protocol: Cell Viability and IC50 Determination
The first objective is to determine the concentration of this compound that inhibits myeloma cell growth by 50% (IC50). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed MM cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only to serve as a blank.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range for a novel compound is 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO or PBS) at the highest concentration used for the compound.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 200 µL. Incubate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove 150 µL of the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Treatment Duration (hr) | IC50 (µM) [Hypothetical Data] |
| MM.1S | 48 | 7.5 |
| RPMI-8226 | 48 | 12.2 |
| U266 | 48 | 9.8 |
| Caption: Table of hypothetical IC50 values for discussion. |
Phase 2 Protocols: Elucidating the Mechanism of Cell Death
Once the IC50 is established, the next step is to determine how the compound kills MM cells. The primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[7] PI is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.[8]
Caption: Workflow for Annexin V & PI Apoptosis Assay.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely a distinct population in this assay).
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block at a specific checkpoint will cause an accumulation of cells in the corresponding phase. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9]
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat 1-2 x 10⁶ MM cells with the vehicle, IC50, and 2x IC50 concentrations of the compound for 24 hours.
-
Harvest and Wash: Harvest cells by centrifugation and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix on ice for at least 30 minutes or at -20°C for long-term storage.[10][11]
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[11] Wash twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to.[9][11]
-
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (Area vs. Height or Width) to exclude cell doublets and aggregates.[10]
Phase 3 Protocol: Validating the Molecular Pathway
Western blotting is a fundamental technique used to detect changes in the expression or activation state of specific proteins, thereby validating the mechanism of action suggested by the previous assays.[12][13]
Hypothesized Apoptotic Pathway and Key Protein Targets
Based on the pro-apoptotic effects of many anti-cancer agents, we can hypothesize that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This provides a clear set of protein targets to investigate.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Western Blotting Protocol
-
Sample Preparation: Treat MM cells (e.g., 5 x 10⁶ cells per condition) with the vehicle and compound for a predetermined time (e.g., 24 hours). Harvest cells, wash with cold PBS, and lyse the pellet in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control like β-Actin or GAPDH) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
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Al-Katib, A. M., & Mohammad, R. M. (2023). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. EXCLI Journal, 22, 110–131. Retrieved from [Link]
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Application Notes and Protocols: Preparation of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride for Cell Culture-Based Assays
Abstract
This document provides a comprehensive guide for the preparation and handling of 3-(Piperidin-4-yl)-1H-indazole hydrochloride (CAS: 1416351-79-5) for use in cell culture applications.[1][2][3] These protocols are designed for researchers in oncology, drug discovery, and molecular biology. The focus is on ensuring compound integrity, maximizing solubility, and maintaining sterility to achieve reproducible and reliable experimental outcomes. Methodologies for creating high-concentration stock solutions, preparing sterile working dilutions, and considerations for storage and stability are detailed.
Introduction: The Scientific Context
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents.[4][5][6] Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer and other diseases.[7] Specifically, the indazole nucleus is a key pharmacophore in the development of inhibitors for the PIM kinase family (PIM-1, PIM-2, PIM-3), a group of constitutively active serine/threonine kinases that are significant drivers of cell survival and proliferation in a range of hematological and solid tumors.[8][9]
This compound is a small molecule that belongs to this important class of compounds. The piperidine moiety is often incorporated into kinase inhibitors to enhance properties such as solubility and cell permeability.[7] As a hydrochloride salt, the compound's aqueous solubility is generally enhanced compared to its free base form, a critical attribute for biological assays.[10][11]
Accurate and consistent preparation of this compound is the foundational step for any in vitro cell-based assay, including but not limited to, cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays, cell cycle analysis, and target validation studies.[7][12] Improper handling, such as using a suboptimal solvent, incorrect storage, or introducing microbial contamination, can lead to experimental artifacts, decreased compound potency, and ultimately, misinterpretation of data. This guide aims to provide the necessary protocols and scientific rationale to mitigate these risks.
Physicochemical Properties and Reagent Specifications
A thorough understanding of the compound's properties is essential for its correct handling.
| Property | Data | Source/Rationale |
| Chemical Name | This compound | Chemical Vendor Information[1][2] |
| CAS Number | 1416351-79-5 | Chemical Vendor Information[1][2][3] |
| Molecular Formula | C₁₂H₁₆ClN₃ | Chemical Vendor Information[2] |
| Molecular Weight | 237.73 g/mol | Chemical Vendor Information[2] |
| Appearance | Typically a white to off-white solid | General property of purified small molecule hydrochlorides. |
| Solubility | Primary Solvent: DMSO (≥10 mM expected). Secondary Solvent: Water (Solubility is enhanced by the hydrochloride salt, but may be limited). | Based on common properties of heterocyclic small molecules and the nature of hydrochloride salts.[10][11] DMSO is a standard solvent for creating high-concentration stocks of organic molecules for cell-based assays.[12] |
| Storage (Solid) | Store at Room Temperature, sealed in a dry environment. | Chemical Vendor Information[1] |
Core Protocols: From Powder to Working Solution
This section details the step-by-step procedures for preparing this compound solutions. The workflow is designed to maintain compound integrity and ensure sterility for cell culture use.
Workflow Overview
Caption: Workflow for preparing this compound solutions.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a superior solvent for most small organic molecules, allowing for the creation of a high-concentration primary stock. This minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5-1% without significant effects on viability.[13]
Materials:
-
This compound powder
-
Anhydrous/cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile polypropylene cryovials
-
Pipettes and sterile, low-retention tips
Procedure:
-
Pre-calculation: Before weighing, calculate the required volume of DMSO to create a 10 mM stock solution.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example for 1 mg:
-
Mass = 0.001 g
-
Molecular Weight = 237.73 g/mol
-
Concentration = 0.010 mol/L
-
Volume (µL) = [0.001 / 237.73] / 0.010 * 1,000,000 = 420.6 µL
-
-
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of the compound (e.g., 1 mg). It is crucial to handle the powder in a fume hood or with appropriate personal protective equipment (PPE).
-
Dissolution: Add the pre-calculated volume of DMSO to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure complete solubilization.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C for short-term use (weeks to months) or -80°C for long-term archival storage (months to years).
Protocol 2: Preparation of Sterile Working Solutions for Cell Treatment
Rationale: The primary stock solution is non-sterile. Before adding the compound to cells, it must be diluted in sterile cell culture medium and ideally sterile-filtered. This protocol ensures that the final treatment solution is both at the correct concentration and free from microbial contaminants.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile, low-protein binding syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature. Centrifuge briefly to collect the solution at the bottom of the vial.
-
Serial Dilution: Perform serial dilutions in sterile, pre-warmed cell culture medium to achieve the final desired concentrations. It is critical to never exceed a final DMSO concentration of 1% in the culture wells.
-
Example for a 10 µM final concentration:
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 1998 µL of sterile medium. This creates a 10 µM solution (a 1:500 dilution).
-
Step B (Final Dilution): If your cell culture plate wells contain 100 µL of medium with cells, you can add a specific volume of this intermediate stock to reach your final target concentration. However, it is often more practical to prepare a 2X working solution and add an equal volume to the cells.
-
-
-
Vehicle Control: Prepare a vehicle control using the same dilution scheme but with DMSO only. This is essential to differentiate the effects of the compound from the effects of the solvent.
-
Sterile Filtration: For the highest confidence in sterility, especially for long-term experiments, the final working solution should be passed through a 0.22 µm sterile syringe filter.[1] This step is crucial for removing any potential bacterial contaminants introduced during the dilution process.[5][6] Choose a filter membrane with low protein binding, such as PVDF or PES, to minimize loss of the compound.[9]
-
Cell Treatment: Add the required volume of the final, sterile working solution (and vehicle control) to the appropriate wells of your cell culture plate. Gently mix the plate with a swirling motion to ensure even distribution.
-
Incubation: Return the plate to the incubator and proceed with the experimental timeline.
Stability and Handling Considerations
-
Light Sensitivity: While specific data is unavailable, many complex organic molecules are light-sensitive. It is good practice to store stock solutions in amber vials or protect them from light.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the primary stock solution as this can lead to compound degradation. The use of single-use aliquots is strongly recommended.
-
Aqueous Stability: The stability of indazole-based compounds in aqueous cell culture medium at 37°C can vary.[4][14] For time-course experiments exceeding 24-48 hours, it may be necessary to replenish the medium with freshly diluted compound. If experimental results are inconsistent, compound stability should be investigated.
Conclusion
The successful application of this compound in cell-based research is critically dependent on meticulous preparation and handling. By following the detailed protocols in this guide—from the creation of a validated high-concentration DMSO stock to the preparation of sterile, serially diluted working solutions—researchers can significantly enhance the reproducibility and reliability of their data. Adherence to these guidelines for solubilization, storage, and sterile technique will ensure the compound's integrity, leading to more accurate insights into its biological activity.
References
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- ChemicalBook. (n.d.). 3-(Piperidin-4-yl)
- MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
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Application Notes and Protocols for In Vivo Studies with 3-(Piperidin-4-yl)-1H-indazole hydrochloride
A Guide for Preclinical Research and Development
Disclaimer: This document provides a detailed guide for the preclinical in vivo evaluation of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. As of the date of this publication, specific in vivo dosage, pharmacokinetic, and pharmacodynamic data for this compound (CAS: 1416351-79-5) are not publicly available. The protocols and recommendations herein are therefore based on the compound's chemical structure, the known properties of related indazole and piperidine-containing molecules, and established best practices in preclinical pharmacology. Researchers must exercise scientific judgment and adapt these protocols based on their own in vitro and in vivo observations.
Introduction and Compound Profile
This compound is a heterocyclic small molecule featuring a bicyclic indazole core linked to a piperidine ring. The indazole and piperidine scaffolds are prevalent in centrally active compounds, suggesting potential utility in neuroscience research. This guide outlines the essential steps for formulating this compound and conducting initial in vivo characterization in rodent models, focusing on dose selection, administration, and preliminary pharmacokinetic and pharmacodynamic assessments.
Compound Details:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1416351-79-5[1][2][3] |
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 237.73 g/mol [1] |
| Chemical Structure | ![]() |
Hypothesized Mechanism of Action: Serotonin Receptor Modulation
The structural motifs of 3-(Piperidin-4-yl)-1H-indazole suggest a potential interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Both indazole and piperidine derivatives are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including the 5-HT receptor family.[4][5] Modulation of 5-HT signaling pathways can influence a wide range of physiological and behavioral processes, including mood, anxiety, and cognition.[6][7]
A plausible hypothesis is that this compound acts as a modulator of one or more 5-HT receptor subtypes. For instance, agonism or antagonism at receptors like 5-HT₁A or 5-HT₂A could lead to anxiolytic or antidepressant-like effects. The following diagram illustrates a generalized 5-HT receptor signaling cascade, which can be triggered or inhibited by ligands like the topic compound.
Caption: Hypothesized signaling pathway for 5-HT receptor modulation.
Dose Formulation Protocol
The hydrochloride salt form of the compound is expected to confer better aqueous solubility compared to the free base. However, for preclinical studies, it is crucial to develop a formulation that ensures complete solubilization and stability.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Saline
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Tween 80, USP grade
-
Sterile vials, syringes, and filters (0.22 µm)
Protocol Steps:
-
Initial Solubility Assessment:
-
Attempt to dissolve a small amount of the compound in sterile saline at the highest desired concentration.
-
Vortex and sonicate if necessary. Visually inspect for complete dissolution.
-
-
Co-Solvent Formulation (if necessary):
-
If the compound is not fully soluble in saline, a co-solvent system is recommended. A common vehicle for rodent studies is a mixture of DMSO, PEG400, and saline.
-
Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).
-
Preparation:
-
Weigh the required amount of this compound.
-
Add the calculated volume of DMSO to the powder and vortex until fully dissolved.
-
Add the PEG400 and vortex to mix.
-
Finally, add the saline in a dropwise manner while vortexing to prevent precipitation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
-
-
Final Concentration and Storage:
-
Prepare the formulation on the day of the experiment.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for precipitation before use.
-
In Vivo Study Design and Protocols
The following protocols are designed for a first-in-animal study to determine the preliminary pharmacokinetic profile and pharmacodynamic effects of the compound.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (25-30 g).
-
Housing: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow at least 7 days for acclimatization before the start of any experiment.
Dose Selection and Escalation Strategy
In the absence of prior toxicity data, a conservative dose escalation strategy is recommended. The FDA's guidance on "Estimating the Maximum Safe Starting Dose" provides a framework that can be adapted.[8] A dose-ranging study should be conducted to identify a well-tolerated dose range.
Proposed Dose-Ranging Study:
| Dose Group | Dose (mg/kg) | Rationale |
| 1 | Vehicle Control | To assess the effect of the vehicle alone. |
| 2 | 1 | A low starting dose to assess for any acute toxicity. |
| 3 | 3 | Logarithmic increase to explore the dose-response curve. |
| 4 | 10 | Mid-range dose. |
| 5 | 30 | High dose to assess for potential efficacy and toxicity. |
Doses should be adjusted based on observed clinical signs. The study should aim to identify the No Observed Adverse Effect Level (NOAEL).
Caption: Workflow for a dose escalation study.
Administration Protocols
Oral Gavage (PO):
-
Calculate the required dose volume based on the animal's body weight (typically 5-10 mL/kg for rats and mice).[9]
-
Gently restrain the animal, ensuring its head and body are in a straight line.[10]
-
Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it along the upper palate into the esophagus.[9][10]
-
Administer the formulation slowly.
-
Carefully remove the needle and monitor the animal for any signs of distress.
Intraperitoneal Injection (IP):
-
Calculate the required dose volume.
-
Restrain the animal to expose the lower abdominal quadrants.
-
Insert a sterile needle (25-27 gauge) into the lower right or left quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, then inject the formulation.
-
Withdraw the needle and return the animal to its cage.
Pharmacokinetic (PK) Study Protocol
This protocol aims to determine basic PK parameters such as Cmax, Tmax, AUC, and half-life.
Procedure:
-
Administer a single dose of the compound (e.g., 10 mg/kg, PO or IP) to a cohort of animals (n=3-4 per time point).
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
PK Sampling Schedule:
| Route | Time Points |
| PO | Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 h |
| IP | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h |
Bioanalysis: Plasma concentrations of the compound can be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Pharmacodynamic (PD) Behavioral Assays
Based on the hypothesized anxiolytic or antidepressant-like effects, the following behavioral assays are recommended.
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.[11][12][13]
-
Procedure:
-
Interpretation: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[13]
2. Marble Burying Test for Compulsive-Like Behavior:
-
Apparatus: A standard cage with deep bedding and 20 marbles arranged in a grid.[16][17][18][19]
-
Procedure:
-
Interpretation: A decrease in the number of buried marbles may suggest an anti-compulsive or anxiolytic-like effect.
Data Analysis and Interpretation
-
PK Data: Use non-compartmental analysis software (e.g., WinNonlin) to calculate PK parameters.
-
PD Data: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
-
Correlation: Correlate plasma concentrations with behavioral outcomes to establish an exposure-response relationship.
Potential for Drug-Drug Interactions
Indazole and related imidazole derivatives have been shown to inhibit cytochrome P450 (CYP) enzymes.[18] This suggests that this compound could potentially inhibit drug metabolism, leading to drug-drug interactions. In vitro CYP inhibition assays are recommended to assess this risk early in development.
References
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Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. Available at: [Link]
-
Serotonin Receptor Signaling. QIAGEN GeneGlobe. Available at: [Link]
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Elevated plus maze protocol. protocols.io. Available at: [Link]
-
Marbles burying test. Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
Marble Burying. protocols.io. Available at: [Link]
-
Serotonergic Synapse Pathway. Creative Diagnostics. Available at: [Link]
-
Marble burying test. Bio-protocol. Available at: [Link]
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Pathways associated with serotonin (5-HT) receptors. ResearchGate. Available at: [Link]
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Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. JoVE. Available at: [Link]
-
Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. PubMed Central. Available at: [Link]
-
BehaviorCloud Protocols - Elevated Plus Maze. BehaviorCloud. Available at: [Link]
-
(PDF) Elevated plus maze protocol v1. ResearchGate. Available at: [Link]
-
Designing First-In-Human Trials for Small Molecules and Biologics. YouTube. Available at: [Link]
-
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride. PubChem. Available at: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]
-
Choice of starting dose and escalation for phase I studies of antitumor agents. Seminars in Oncology. Available at: [Link]
-
Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. PubMed Central. Available at: [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]
-
This compound. Beijing smelly rhyme Technology Co., Ltd. Available at: [Link]
-
3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. Available at: [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. Available at: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]
-
Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]
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SEROTONIN 1A RECEPTOR MODULATION ON BEHAVIORAL FLEXIBILITY IN BTBR and C57BL/6J MICE. CSUSB ScholarWorks. Available at: [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
-
Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh. YouTube. Available at: [Link]
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Application Note & Protocols: A Guide to Investigating Signal Transduction Pathways Using 3-(Piperidin-4-yl)-1H-indazole hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a putative small molecule inhibitor, for the interrogation of cellular signal transduction pathways. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to target key nodes in cell signaling, including protein kinases and transcription factors.[1][2][3][4] This guide focuses on a logical, multi-step workflow to characterize the compound's mechanism of action, positing it as a modulator of the Sphingosine-1-Phosphate (S1P) signaling axis, a critical pathway regulating immune cell trafficking, vascular biology, and cell survival.[5][6] We provide detailed, field-tested protocols for confirming target engagement at the S1P Receptor 1 (S1P1), and for quantifying the downstream consequences on two major signaling cascades: STAT3 and Akt.
Introduction: The Scientific Rationale
Signal transduction pathways are the intricate communication networks that govern cellular function. The Sphingosine-1-Phosphate (S1P) pathway is a pivotal lipid signaling system initiated by the binding of S1P to one of five G protein-coupled receptors (GPCRs), S1P1-5.[5][7] The S1P1 receptor, primarily coupled to the Gi/o family of G proteins, is a major therapeutic target for autoimmune diseases.[5][8] Its activation inhibits adenylyl cyclase and triggers downstream cascades, including the PI3K/Akt and JAK/STAT pathways, which are central to cell proliferation, survival, and inflammation.[1][9][10][11]
This compound belongs to a chemical class known for its potent and selective inhibition of signaling proteins. This guide outlines an investigative framework to:
-
Establish direct interaction with the S1P1 receptor.
-
Confirm functional antagonism in a cell-based context.
-
Quantify the inhibitory effect on the phosphorylation and activation of key downstream effectors, STAT3 and Akt.
Proposed Mechanism of Action
We hypothesize that this compound acts as an antagonist at the S1P1 receptor. By blocking the binding of endogenous S1P, the compound prevents Gi protein activation, thereby maintaining adenylyl cyclase activity and inhibiting the downstream phosphorylation of Akt and STAT3.
Figure 1: Proposed S1P1 signaling pathway and point of inhibition.
Required Materials and Reagents
| Category | Item | Recommended Source/Cat# |
| Compound | This compound | Varies by supplier (e.g., ChemicalBook CB12628654)[12][13] |
| Cell Lines | CHO-K1 cells stably expressing human S1P1 | Commercially available or self-generated |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ATCC (PCS-100-010) | |
| Antibodies | Phospho-STAT3 (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology (#9145)[14] |
| STAT3 (124H6) Mouse mAb | Cell Signaling Technology (#9139)[14] | |
| Phospho-Akt (Ser473) (D9E) XP® Rabbit mAb | Cell Signaling Technology (#4060) | |
| Akt (pan) (C67E7) Rabbit mAb | Cell Signaling Technology (#4691) | |
| β-Actin (13E5) Rabbit mAb | Cell Signaling Technology (#4970)[14] | |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology (#7074) | |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology (#7076)[14] | |
| Assay Kits | [³²P]S1P Radioligand | PerkinElmer (NEX420010UC) |
| LANCE® Ultra cAMP Detection Kit | PerkinElmer (TRF0263) | |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific (#23225) | |
| MTT Cell Proliferation Assay Kit | Abcam (ab211091) | |
| Reagents | Sphingosine-1-phosphate (S1P) | Avanti Polar Lipids (#860492) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific (#89900) | |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific (#78440) | |
| Fetal Bovine Serum (FBS), Dimethyl sulfoxide (DMSO) | Standard suppliers | |
| Equipment | Microplate reader (for absorbance, fluorescence) | Standard laboratory equipment |
| Western Blotting equipment (gel boxes, transfer system) | Standard laboratory equipment[14] | |
| Chemiluminescence imaging system | Standard laboratory equipment | |
| Liquid scintillation counter | Standard laboratory equipment |
Experimental Protocols
Protocol 1: S1P1 Receptor Competitive Binding Assay
Objective: To determine if this compound directly competes with S1P for binding to the S1P1 receptor. This assay provides the binding affinity (Ki) or IC50 value.
Rationale: This is the foundational experiment to validate direct target engagement. A competitive radioligand binding assay is a gold-standard method for quantifying the interaction between a compound and its receptor.[7]
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human S1P1 receptor.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA.[7]
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span from 1 nM to 100 µM.
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL assay buffer + 25 µL [³²P]S1P (final concentration ~0.1 nM) + 25 µL S1P1 membranes (2-5 µg protein).
-
Non-specific Binding: 50 µL unlabeled S1P (10 µM final) + 25 µL [³²P]S1P + 25 µL S1P1 membranes.
-
Competitive Binding: 50 µL of each compound dilution + 25 µL [³²P]S1P + 25 µL S1P1 membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter plate, washing 3-4 times with ice-cold wash buffer (50 mM HEPES, pH 7.5).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and experimental counts. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC50.
Protocol 2: Western Blot Analysis of STAT3 and Akt Phosphorylation
Objective: To quantify the inhibitory effect of the compound on S1P-induced phosphorylation of STAT3 (at Tyr705) and Akt (at Ser473).
Rationale: Western blotting is a robust semi-quantitative technique to measure changes in the phosphorylation state of specific proteins, which is a direct indicator of signal pathway activation or inhibition.[10][14][15] Serum starvation before stimulation is crucial to minimize basal kinase activity, thus maximizing the signal-to-noise ratio upon S1P treatment.
Methodology:
-
Cell Culture: Plate HUVEC cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Scientist's Note: This step is critical to reduce baseline phosphorylation levels of Akt and STAT3, ensuring that the observed signal is due to the experimental stimulation.
-
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add S1P to a final concentration of 100 nM to the appropriate wells and incubate for 15-30 minutes at 37°C.[9] Include a non-stimulated control well.
-
Cell Lysis:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane can be stripped and re-probed for total STAT3, and subsequently for p-Akt, total Akt, and a loading control like β-actin.[16] This allows for accurate normalization of the phosphoprotein signal.
-
Protocol 3: Cell Viability/Proliferation (MTT) Assay
Objective: To assess the functional impact of pathway inhibition on cell viability or proliferation.
Rationale: S1P signaling through Akt and STAT3 is known to promote cell survival and proliferation.[17] An MTT assay measures metabolic activity, which serves as a proxy for cell viability. A reduction in the MTT signal in the presence of the compound would indicate a cytotoxic or anti-proliferative effect, consistent with pathway inhibition.
Methodology:
-
Cell Seeding: Seed HUVEC or another responsive cell line in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Expected Results
The combination of these protocols provides a comprehensive profile of the compound's activity. A successful outcome would demonstrate a clear dose-dependent relationship across all assays.
| Assay | Parameter Measured | Expected Result with Inhibitor |
| S1P1 Binding Assay | IC50 for [³²P]S1P displacement | 10 nM - 1 µM |
| Western Blot | p-STAT3 / Total STAT3 Ratio | Dose-dependent decrease |
| Western Blot | p-Akt / Total Akt Ratio | Dose-dependent decrease |
| MTT Assay | GI50 (Growth Inhibition) | 100 nM - 10 µM |
Integrated Experimental Workflow
Figure 2: Integrated workflow for compound characterization.
Safety and Handling
Researchers must handle this compound in accordance with good industrial hygiene and safety practices.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats to prevent skin and eye contact.[19][20]
-
Handling: Avoid formation and inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[19][20]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations.
Consult the specific Safety Data Sheet (SDS) from your supplier for complete hazard information.[19]
References
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Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
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Olivera, A., et al. (2018). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology. [Link]
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STAT-3/phosphoSTAT-3 western blot discussion. Protocol Online. [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. [Link]
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Ebenezer, D. L., et al. (2012). Isoform-selective assays for sphingosine kinase activity. Methods in Molecular Biology. [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
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3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. [Link]
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Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service. Creative Biolabs. [Link]
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Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4). NCBI Bookshelf. [Link]
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Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical. [Link]
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Dose Response Assays for S1P1 Agonists and Agonism Potentiators. PubChem. [Link]
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Pan, P., et al. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology. [Link]
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O'Sullivan, S., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Molecules. [Link]
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Scott, F. L., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Immunology. [Link]
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Li, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]
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Liu, W., et al. (2019). The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. Frontiers in Pharmacology. [Link]
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Turkson, J. (2008). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Molecular Cancer Therapeutics. [Link]
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Malojirao, V. H., et al. (2022). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Pharmaceuticals. [Link]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)... a potent human CGRP antagonist... Bioorganic & Medicinal Chemistry Letters. [Link]
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Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Ravula, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
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Application Note & Protocol: Quantitative Analysis of 3-(Piperidin-4-yl)-1H-indazole hydrochloride
**Abstract
This document provides a comprehensive guide to the analytical methods for the accurate quantification of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a critical process in pharmaceutical quality control and drug development. We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) as the primary stability-indicating method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and UV-Vis Spectrophotometry for preliminary assessments. The protocols are designed with an emphasis on the scientific rationale behind procedural choices, ensuring robustness and adherence to global regulatory standards, including the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals containing this active pharmaceutical ingredient (API).
Introduction: The Imperative for Accurate Quantification
This compound is a heterocyclic compound featuring both indazole and piperidine moieties. As with any active pharmaceutical ingredient (API), its precise and accurate quantification is a cornerstone of drug development and manufacturing. This ensures the safety, efficacy, and quality of the final drug product. Analytical methods must not only quantify the API but also be capable of resolving it from potential impurities and degradation products—a characteristic known as specificity.
The development of a robust analytical procedure follows a lifecycle approach, beginning with method development, proceeding through rigorous validation, and continuing with routine monitoring.[1] This document outlines validated starting points for the quantitative analysis of this compound, grounded in established scientific principles and regulatory expectations.
Analyte Physicochemical Properties (Predicted)
A preliminary understanding of the analyte's properties is crucial for method development. While specific experimental data for this compound is not widely published, we can infer key characteristics from its structure:
-
Chromophore: The indazole ring system contains conjugated double bonds, making it an excellent chromophore for UV-Vis detection, likely with absorption maxima in the 220-310 nm range.[4]
-
Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents, such as water, methanol, and ethanol.
-
Ionization: The presence of the piperidine nitrogen means the molecule is basic and will be protonated at lower pH values, making it suitable for reversed-phase chromatography with acidic mobile phases and for positive mode electrospray ionization (ESI) in mass spectrometry.
Core Analytical Strategy: A Multi-Tiered Approach
The choice of an analytical method is dictated by its intended purpose—ranging from high-throughput screening to stringent quality control release testing. We propose a tiered strategy.
Figure 1: Decision tree for selecting the appropriate analytical method.
Primary Method: Stability-Indicating RP-HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for pharmaceutical assay and impurity determination due to its high resolving power, robustness, and reproducibility.[5] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[6]
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The hydrochloride salt of the analyte is polar and, by using an acidic mobile phase with an ion-pairing agent (or simply low pH to ensure protonation), its retention on the nonpolar column can be controlled and optimized. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte absorbs strongly.
Forced Degradation: The Key to Specificity
To validate the stability-indicating nature of the method, forced degradation studies are mandatory.[7][8] These studies intentionally stress the API under various conditions to generate potential degradation products and prove that the analytical method can separate them from the parent peak.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Stress Conditions: Expose the solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[9]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours. For solid-state, heat the API powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to the nominal assay concentration and analyze using the HPLC method.
-
Evaluation: The chromatograms should demonstrate clear resolution between the intact API peak and any degradation product peaks formed. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally homogeneous.
Detailed HPLC Protocol
Figure 2: General workflow for the HPLC-UV analysis protocol.
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector | Standard equipment for robust and reproducible pharmaceutical analysis. DAD is preferred for peak purity assessment. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size | A workhorse column providing excellent retention and resolution for a wide range of polar and nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analyte is protonated and gives good peak shape. Volatile for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-5 min (10% B), 5-20 min (10-70% B), 20-25 min (70% B), 25.1-30 min (10% B) | A gradient ensures elution of both the polar API and any less polar impurities/degradants within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm | A common wavelength for aromatic/heterocyclic systems. The optimal wavelength should be confirmed by UV scan. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | 50:50 Methanol:Water | Ensures analyte solubility and is compatible with the mobile phase to prevent peak distortion. |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Preparation (100 µg/mL): Prepare the sample (e.g., from a drug product formulation) to achieve a final nominal concentration of 100 µg/mL in the diluent. This may involve extraction, sonication, and filtration through a 0.45 µm syringe filter.
-
System Suitability: Inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Analysis: Inject the blank (diluent), followed by the standard, sample(s), and a bracketing standard to monitor for instrument drift.
-
Calculation: Quantify the analyte in the sample by comparing its peak area to the average peak area of the bracketing standards.
Secondary Method: LC-MS/MS for High Sensitivity
For applications requiring higher sensitivity and specificity, such as quantification in biological matrices (pharmacokinetics) or detection of trace-level genotoxic impurities, LC-MS/MS is the method of choice.[10][11][12]
Principle of the Method
The method couples the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. The analyte is separated chromatographically, ionized (typically via ESI+), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Detailed LC-MS/MS Protocol
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC system | Provides faster analysis times and sharper peaks, which is beneficial for MS sensitivity. |
| MS System | Triple Quadrupole Mass Spectrometer with ESI source | The standard for quantitative MS analysis, enabling highly selective MRM transitions. |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size | A shorter column with smaller particles is suitable for the fast gradients used in UPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, ideal for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen will readily accept a proton to form a positive ion [M+H]⁺. |
| MRM Transitions | To be determined experimentally. e.g., Parent Ion [M+H]⁺ → Fragment 1 (Quantifier), Fragment 2 (Qualifier) | Requires direct infusion of a standard solution to optimize cone voltage and collision energy for maximum signal. |
| Sample Prep | Protein precipitation (for plasma) or Solid Phase Extraction (SPE) | Essential for removing matrix components (salts, proteins) that can suppress the MS signal. |
Procedure:
-
Method Development: Infuse a ~1 µg/mL standard solution directly into the mass spectrometer to determine the parent ion mass [M+H]⁺ and optimize fragmentation to identify stable, intense fragment ions for MRM.
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., adding 3 parts acetonitrile to 1 part plasma) followed by centrifugation is a common starting point.
-
Standard Curve: Prepare a calibration curve in the relevant biological matrix (e.g., blank plasma) over the expected concentration range.
-
Analysis: Inject prepared standards and samples into the LC-MS/MS system.
-
Quantification: Determine the concentration of the analyte in the samples by plotting the peak area ratio (analyte/internal standard) against concentration and interpolating from the linear regression of the standard curve.
Tertiary Method: UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the quantification of the pure drug substance or in very simple formulations where excipients do not interfere.[13] It is not a stability-indicating method.
Principle of the Method
Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax) and comparing it to a standard of known concentration, the unknown concentration can be determined.
Detailed UV-Vis Protocol
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the API in a suitable solvent (e.g., 0.1 N HCl). Scan the solution from 400 nm to 200 nm using the solvent as a blank. The wavelength with the highest absorbance is the λmax.
-
Prepare Standard Curve: Prepare a series of at least five standard solutions of known concentrations spanning the expected sample concentration range.
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample solution at the determined λmax.
-
Plot and Calculate: Plot a graph of absorbance versus concentration for the standards. The plot should be linear and pass through the origin. Determine the concentration of the unknown sample using the linear regression equation derived from the standard curve.
Method Validation according to ICH Q2(R2)
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[1][14][15] The ICH Q2(R2) guideline provides a comprehensive framework for this process.
Summary of Validation Parameters for an Assay Method:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity index > 0.999 for the API peak in stressed samples. No interference from blank or placebo at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration. |
| Accuracy | The closeness of test results to the true value. | 98.0% to 102.0% recovery for the assay of the drug substance. Typically assessed by spiking placebo with known amounts of API at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability: %RSD ≤ 2.0% (n=6). Intermediate Precision: %RSD ≤ 2.0% (different day, analyst, or instrument). |
| Range | The interval between the upper and lower concentrations of analyte for which the method is precise, accurate, and linear. | The range is confirmed by the linearity, accuracy, and precision data. For an assay, typically 80-120% of the test concentration. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met despite minor changes in parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%). |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Not required for assay tests but essential for impurity quantification. Typically determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
Conclusion
The quantification of this compound can be reliably achieved using a range of analytical techniques. The choice of method depends on the specific requirements of the analysis. For regulatory-compliant quality control and stability testing, a validated, stability-indicating RP-HPLC method is essential. For applications demanding high sensitivity, such as bioanalysis, an LC-MS/MS method is superior. Finally, UV-Vis spectrophotometry offers a rapid tool for preliminary analysis of the pure substance. The protocols and validation guidelines presented here provide a solid foundation for establishing robust and reliable analytical procedures, ensuring the quality and consistency of pharmaceutical products.
References
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- AMSbiopharma. (2025).
- Lab Manager. (2025).
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- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
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- Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
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- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- SpringerLink. (n.d.). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist. Springer.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Recent Applications of UV-Visible Derivative Spectroscopic Method. Asian Journal of Pharmaceutical Analysis.
- SAGE Journals. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative.
- Acta Poloniae Pharmaceutica. (n.d.).
- Wiley. (2003). HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons.
- DergiPark. (2017).
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis. Agilent Technologies.
- ResearchGate. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy.
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- 10. LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 3-(Piperidin-4-yl)-1H-indazole Hydrochloride as a Scaffold Archetype
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them a primary focus for drug discovery efforts. High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[3] The indazole chemical scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved and investigational drugs.[4] This application note presents a detailed protocol for a robust, fluorescence-based high-throughput screening assay to identify and characterize kinase inhibitors, using 3-(Piperidin-4-yl)-1H-indazole hydrochloride as a representative test compound from a hypothetical screening library. We will detail the assay principle, provide a step-by-step protocol, and discuss data analysis and interpretation.
Introduction: The Pursuit of Kinase Inhibitors
The human kinome comprises over 500 protein kinases, which act as molecular switches controlling a vast array of cellular processes. The traditional approach to kinase inhibitor discovery involved screening against individual kinase targets.[5] Modern drug discovery, however, often employs HTS to rapidly assess tens of thousands of compounds for their inhibitory activity against a specific kinase or a panel of kinases.[3][5]
The choice of compound libraries is crucial for the success of an HTS campaign. Libraries are often designed around chemical scaffolds known to interact with the ATP-binding pocket of kinases. The indazole ring system is one such scaffold, frequently found in potent kinase inhibitors.[4] For the purpose of this guide, we will consider this compound (CAS: 1416351-79-5) as a novel compound of interest within a larger screening deck, selected for its structural similarity to known kinase inhibitors.
This document will guide researchers through the process of setting up and executing a primary screen to identify potential inhibitors, followed by dose-response studies to determine their potency.
Assay Principle: ADP-Glo™ Kinase Assay
To identify inhibitors of a chosen kinase (e.g., a tyrosine kinase or a serine/threonine kinase), a robust and sensitive assay is required. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.
The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. Active kinases will catalyze the transfer of phosphate from ATP to the substrate, producing ADP. The presence of an inhibitor will reduce the amount of ADP produced.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal that is proportional to the ADP concentration.
Therefore, a low luminescence signal indicates strong inhibition of the kinase by the test compound.
HTS Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for a high-throughput primary screen followed by secondary validation.
Caption: High-throughput screening workflow for kinase inhibitors.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase: A purified, active protein kinase of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Kit: ADP-Glo™ Kinase Assay kit (Promega).
-
Plates: White, opaque, 384-well assay plates.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Instrumentation: A multi-mode plate reader with luminescence detection capabilities, and automated liquid handlers for dispensing.
Protocol for Primary HTS (10 µM Single-Point Screen)
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of the 10 mM stock of this compound and other library compounds into individual wells of a 384-well assay plate.
-
For controls, add 20 nL of DMSO to "maximum activity" wells and 20 nL of a 10 mM stock of the control inhibitor to "minimum activity" wells.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate master mix in assay buffer. The final concentration of kinase and substrate should be optimized for the specific enzyme.
-
Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at the Km for the specific kinase to facilitate the identification of competitive inhibitors.
-
To start the reaction, dispense 5 µL of the 2X ATP solution into each well. The final reaction volume is now 10 µL, and the final compound concentration is 10 µM.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Protocol for Secondary Assay (IC₅₀ Determination)
For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to determine their potency (IC₅₀).
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the "hit" compound (this compound) in DMSO, starting from a 10 mM stock.
-
-
Assay Execution:
-
Repeat the kinase assay protocol as described in section 4.2, but instead of a single concentration, add the serially diluted compound to the assay plates.
-
-
Data Analysis:
-
Plot the luminescence data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Analysis and Interpretation
Primary Screen Data
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))
Where:
-
RLU_sample is the Relative Light Units from the test compound well.
-
RLU_max is the average RLU from the DMSO-only wells (maximum activity).
-
RLU_min is the average RLU from the control inhibitor wells (minimum activity).
Hypothetical Screening Results
The following table shows representative data for our compound of interest in a secondary screen.
| Compound Concentration (µM) | Log Concentration | Average RLU | % Inhibition |
| 100.00 | 2.00 | 15,000 | 98.2 |
| 33.33 | 1.52 | 25,000 | 96.4 |
| 11.11 | 1.05 | 60,000 | 91.8 |
| 3.70 | 0.57 | 180,000 | 75.3 |
| 1.23 | 0.09 | 450,000 | 41.2 |
| 0.41 | -0.39 | 650,000 | 15.3 |
| 0.14 | -0.86 | 750,000 | 2.9 |
| 0.05 | -1.33 | 770,000 | 0.6 |
| 0.02 | -1.79 | 775,000 | 0.0 |
| 0.00 | - | 775,000 | 0.0 |
Maximum Activity (DMSO) RLU = 775,000 Minimum Activity (Control Inhibitor) RLU = 10,000
From a dose-response curve fitted to this data, the IC₅₀ for this compound would be determined to be approximately 1.5 µM .
Kinase Signaling Pathway Context
The diagram below shows a simplified, generic kinase signaling cascade, illustrating how an inhibitor can block downstream cellular events.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This application note provides a comprehensive framework for utilizing this compound, or any novel small molecule, in a high-throughput screening campaign to discover and characterize new kinase inhibitors. The detailed ADP-Glo™ protocol offers a robust, sensitive, and universally applicable method for primary screening and subsequent IC₅₀ determination. By following these guidelines, researchers can efficiently identify promising lead compounds for further development in the ongoing quest for targeted therapeutics.
References
-
Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. (2008). Cancer Research. Available at: [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). PubMed. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]
- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). PMC - NIH.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
-
High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Available at: [Link]
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- High-Throughput PARP in-vivo Pharmacodynamic Assay. (n.d.).
- 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride. (n.d.). PubChemLite.
- 3-(Piperazin-1-yl)-1H-indazole dihydrochloride. (n.d.). BLD Pharm.
-
Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). PubMed. Available at: [Link]
-
3-(1-Methylpiperidin-4-YL)-1H-indole. (n.d.). PubChem. Available at: [Link]
- 1-(piperidin-4-yl)-1h-indazole hydrochloride. (n.d.). PubChemLite.
- This compound. (n.d.). ChemicalBook.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences.
-
3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. (n.d.). PubChem. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Available at: [Link]
-
High-Throughput Screening in Drug Discovery. (n.d.). Creative Bioarray. Available at: [Link]
-
High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (2023). PubMed Central. Available at: [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-(Piperidin-4-yl)-1H-indazole hydrochloride solubility issues and solutions
Welcome to the technical support guide for 3-(Piperidin-4-yl)-1H-indazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide field-proven insights and detailed protocols to ensure successful preparation and use in your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring an indazole core linked to a piperidine ring. The hydrochloride salt form is intentionally designed to improve its aqueous solubility, a common strategy for basic compounds in drug discovery.[1] However, like many amine hydrochlorides, its solubility is highly dependent on the physicochemical environment, particularly pH. Understanding these properties is the cornerstone of troubleshooting dissolution issues.
The basic nitrogen on the piperidine ring is protonated to form the hydrochloride salt. When this salt is dissolved in a neutral or basic aqueous medium, it can revert to its less soluble free base form, leading to precipitation. This phenomenon, known as disproportionation, is a frequent cause of apparent insolubility.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
While specific quantitative solubility data (mg/mL) in various solvents is not extensively published, hydrochloride salts of piperidine- and indazole-containing molecules are generally intended to possess enhanced aqueous solubility compared to their free base counterparts.[3][4] However, "enhanced" does not always mean highly soluble. Its solubility is moderate and highly pH-dependent. For practical purposes, assume it may require assistance to fully dissolve in neutral aqueous buffers.
Q2: I added the compound to my phosphate-buffered saline (PBS) at pH 7.4 and it won't dissolve/precipitated out. What happened?
This is the most common issue. At a neutral pH of 7.4, the hydrochloride salt is susceptible to converting back to its free base, which is significantly less soluble in water. The equilibrium shifts away from the protonated, soluble form, causing the compound to precipitate. This is a classic example of pH-dependent solubility.
Q3: Can I heat the solution to improve solubility?
Gentle warming (e.g., to 37-40°C) can be an effective strategy to increase the rate of dissolution. However, prolonged or excessive heating is not recommended without specific stability data for this compound, as it could lead to degradation. Always monitor for any changes in the solution's color or clarity that might indicate decomposition.
Q4: Is it better to use water or an organic solvent to make a stock solution?
For creating a high-concentration stock solution, it is standard practice to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5] DMSO can typically dissolve the compound at a high concentration (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium. Be mindful that the final concentration of DMSO in your assay should be low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: How long can I store the compound in solution?
The stability of this compound in solution has not been publicly documented. As a best practice, it is highly recommended to prepare solutions fresh for each experiment.[6] If storage is necessary, stock solutions in anhydrous DMSO, stored at -20°C or -80°C in tightly sealed vials, are generally the most stable. Aqueous solutions are more prone to degradation and precipitation over time and should be used immediately.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides detailed workflows for dissolving this compound for different experimental needs.
Protocol 1: Preparing a High-Concentration Stock Solution in an Organic Solvent (Recommended Method)
This is the most reliable method for avoiding solubility issues in aqueous buffers.
Objective: To create a concentrated stock solution for serial dilution into assay media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of the compound directly into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.
-
Inspect for Clarity: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Use immediately or aliquot into single-use volumes and store tightly sealed at -20°C or -80°C.
Protocol 2: Preparing a Solution Directly in an Aqueous Buffer (Advanced Method)
This method is more challenging and requires careful pH control. It is suitable for experiments where organic solvents must be avoided.
Objective: To dissolve the compound directly in an acidic aqueous buffer.
Materials:
-
This compound powder
-
Sterile water or a low-buffering-capacity buffer (e.g., 10 mM HEPES)
-
0.1 N Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the Compound: Weigh the required amount of the compound into a sterile container.
-
Add Vehicle: Add approximately 80% of the final desired volume of the aqueous vehicle (e.g., sterile water).
-
Acidify the Suspension: Begin stirring the suspension. Slowly add 0.1 N HCl dropwise while monitoring the pH. The compound should start to dissolve as the pH drops. Aim for a pH between 3 and 4 for optimal solubility of a basic compound.[7]
-
Complete Dissolution: Continue stirring until the solution is completely clear. Sonication can be used to expedite this process.
-
Adjust to Final Volume: Once dissolved, add the remaining vehicle to reach the final desired volume.
-
Verify pH: Check the final pH of the solution. Be aware that subsequent dilution into a strongly buffered neutral medium (like PBS) may still cause precipitation.
Data Summary & Visualization
Table 1: Recommended Solvents and General Procedures
| Solvent System | Recommended Use | Procedure Highlights | Pros | Cons |
| 100% DMSO | High-concentration stock solutions | Vortex, sonicate, or gently warm as needed. | High solubility; stable for storage. | Potential for cellular toxicity at high final concentrations. |
| Acidified Aqueous Buffer (pH 3-5) | Direct preparation for in vivo or solvent-sensitive assays | Add compound to water, then acidify to dissolve. | Avoids organic solvents. | Risk of precipitation upon pH change; potential for acid-catalyzed hydrolysis. |
| Water | Not recommended for initial dissolution | - | - | Very low solubility of the free base can lead to incomplete dissolution. |
| Ethanol | Intermediate stock solutions | Can be used as a co-solvent. | Less toxic than DMSO for some applications. | Generally lower solvating power than DMSO for this class of compounds. |
| PBS (pH 7.4) | Not recommended for initial dissolution | - | Physiologically relevant buffer. | High probability of precipitation due to neutral pH. |
Diagram 1: Decision Workflow for Compound Dissolution
This diagram outlines the logical steps a researcher should take when faced with a solubility challenge.
Caption: Decision tree for selecting the appropriate dissolution protocol.
Diagram 2: The Chemistry of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that governs the compound's solubility.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(3-Chlorophenylsulfonyl)-N-(piperidin-4-yl)-1H-indazol-5-amine HCl | C18H19ClN4O2S | CID 16117151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. This compound | 1416351-79-5 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving the stability of 3-(Piperidin-4-yl)-1H-indazole hydrochloride in solution
Welcome to the technical support center for 3-(Piperidin-4-yl)-1H-indazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound is a heterocyclic compound featuring an indazole ring fused to a piperidine moiety. The indazole core, a bicyclic aromatic system, is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] The 1H-indazole tautomer is the most thermodynamically stable and predominant form.[1][3][4][5][6] The hydrochloride salt enhances the solubility of the compound in aqueous media. However, like many complex organic molecules, its stability in solution can be influenced by various environmental factors.
Understanding and controlling these factors is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the stability of this compound in solution.
Q1: My solution of this compound is showing a color change over time. What could be the cause?
A color change often indicates chemical degradation. The indazole ring system can be susceptible to oxidation, especially when exposed to light, air (oxygen), or in the presence of certain metal ions. Photodegradation is a common issue for many nitrogen-containing heterocyclic compounds.
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.[7]
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
-
Solvent Purity: Ensure the use of high-purity, degassed solvents to remove dissolved oxygen.
Q2: I am observing precipitation in my aqueous stock solution. How can I improve the solubility and prevent this?
Precipitation can occur due to poor solubility, changes in pH, or temperature fluctuations. As a hydrochloride salt, the compound's solubility is generally favored in acidic to neutral conditions.
Troubleshooting Steps:
-
pH Adjustment: The piperidine nitrogen is basic and will be protonated at lower pH, which generally increases aqueous solubility. Ensure your solution's pH is maintained within an optimal range (typically acidic to neutral). Avoid highly basic conditions, which can deprotonate the piperidine and reduce solubility.
-
Co-solvents: If working with a high concentration, consider the use of a co-solvent system. A small percentage of a water-miscible organic solvent like DMSO, DMF, or ethanol can often improve solubility. However, always verify co-solvent compatibility with your experimental system.
-
Temperature Control: Prepare solutions at room temperature and store them as recommended. Avoid freeze-thaw cycles, which can promote precipitation. For long-term storage, consider storing at 2-8°C, but first, confirm that the compound remains soluble at this temperature.
Q3: My analytical results (e.g., HPLC) show the appearance of new peaks over time. What are the likely degradation pathways?
The appearance of new peaks in a chromatogram is a clear indicator of degradation. For compounds with structures like 3-(Piperidin-4-yl)-1H-indazole, several degradation pathways are possible.
Potential Degradation Pathways:
-
Oxidation: The indazole ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
-
Hydrolysis: While the indazole and piperidine rings are generally stable to hydrolysis, other functional groups, if present in a more complex derivative, could be labile.
-
Dimerization/Polymerization: At high concentrations or under certain conditions, intermolecular reactions could lead to the formation of dimers or oligomers.
A forced degradation study is the most definitive way to identify potential degradants.[8]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for addressing more complex stability issues.
Guide 1: Conducting a Forced Degradation Study
A forced degradation or stress testing study is a critical step in understanding the intrinsic stability of a compound.[8][9] It involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products.
Experimental Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose a solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[10][11]
Data Interpretation
The results will help you identify the conditions under which the compound is least stable and the nature of the degradation products. This information is invaluable for developing appropriate storage and handling procedures.
Visualization of the Forced Degradation Workflow
Caption: Logic for HPLC method development.
Summary of Recommendations for Enhancing Stability
| Factor | Recommendation | Rationale |
| pH | Maintain a slightly acidic to neutral pH (e.g., 4-7). | The hydrochloride salt is more soluble at lower pH. The indazole ring can be more susceptible to degradation under harsh acidic or basic conditions. |
| Light | Store solutions in amber vials or protect them from light. | To prevent photodegradation. [7] |
| Oxygen | Use degassed solvents and consider storage under an inert atmosphere for long-term stability. | To minimize oxidative degradation. [7] |
| Temperature | Store at recommended temperatures (typically 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. | To slow down the rate of chemical degradation. |
| Solvent | Use high-purity solvents. If co-solvents are needed, ensure they are compatible with the experimental system. | Impurities in solvents can catalyze degradation. |
By carefully controlling these experimental parameters, you can significantly improve the stability of your this compound solutions, leading to more accurate and reliable research outcomes.
References
- Indazole - Synthesis and Reactions as a Chemical Reagent.ChemicalBook.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- 3-Piperidin-4-yl-1H-indazole.Carbosynth.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.MDPI.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- This compound.ChemicalBook.
- Strategies for Resolving Stability Issues in Drug Formul
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.Bentham Science.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Assay and Stability Testing.Kinam Park.
- Analytical Techniques In Stability Testing.
- 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride.PubChem.
- Recent strategies for improving solubility and oral bioavailability of piperine.
- Stability indicating study by using different analytical techniques.International Journal of Scientific & Engineering Research.
- This compound.Beijing Innochem Science & Technology Co., Ltd..
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines.Walsh Medical Media.
- 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride.PubChem.
- Elucidating the pathways of degrad
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.LCGC North America.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.PubMed.
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
3-(Piperidin-4-yl)-1H-indazole hydrochloride off-target effects mitigation
Technical Support Center: 3-(Piperidin-4-yl)-1H-indazole hydrochloride
A Guide to Investigating and Mitigating Off-Target Effects for Novel Kinase Inhibitors
Disclaimer: The compound "this compound" is used here as a representative of the indazole-based chemical scaffold, which is prevalent in kinase inhibitor development.[1][2][3][4][5][6] The principles, troubleshooting guides, and workflows described are broadly applicable to novel small molecule inhibitors, particularly those targeting the ATP-binding site of protein kinases.
Introduction: The Challenge of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge.[7] While a primary target may be potently inhibited, unintended interactions with other kinases or proteins—known as off-target effects—can lead to unexpected biological responses, toxicity, or misleading experimental data.[8][9][10] This guide provides a systematic framework for researchers and drug development professionals to identify, characterize, and mitigate the off-target effects of novel indazole-based kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern for my indazole-based inhibitor?
Q2: What is the difference between selectivity and specificity?
A: Selectivity refers to a drug's ability to bind preferentially to a particular target over others.[13][14] For example, an inhibitor might bind to Kinase A with 100-fold greater affinity than to any other kinase. Specificity , on the other hand, implies that a drug binds exclusively to a single target.[13] In reality, very few drugs are truly specific. The goal in drug development is often to achieve a high degree of selectivity for the desired target(s) to minimize adverse effects.[14]
Q3: How can I predict potential off-target effects of my compound before running expensive experiments?
A: In silico (computational) methods are powerful tools for early prediction.[15][16] By comparing the chemical structure of your compound to databases of known ligands and their targets, these tools can generate a list of potential off-target interactions.[12][17][18] This allows you to proactively design experiments to test these predictions.
Q4: My compound shows high potency in a biochemical assay but weak activity in cells. Could this be related to off-target effects?
A: While several factors could be at play (e.g., cell permeability, metabolism), off-target effects can contribute to this discrepancy.[19] For instance, if the compound binds to intracellular proteins that are not the primary target, its effective concentration at the intended target may be reduced. Cellular target engagement assays are crucial for confirming that your compound is binding to its intended target within a live cell environment.[20][21][22][23][24]
Troubleshooting Guide 1: Inconsistent or Unexpected Cellular Phenotype
Scenario: You treat cells with this compound, expecting to see Phenotype A (e.g., apoptosis) based on the known function of your target kinase. Instead, you observe Phenotype B (e.g., cell cycle arrest), or the results are highly variable between experiments.
Root Cause Analysis: This discrepancy is a classic hallmark of off-target activity. The observed phenotype may be a result of the compound inhibiting a different kinase or pathway, or a combination of on- and off-target effects.
Workflow for Deconvolution of On- vs. Off-Target Phenotypes
Caption: Workflow for identifying the source of an unexpected cellular phenotype.
Step-by-Step Mitigation Protocol
Step 1: Broad Kinome Profiling
-
Rationale: The first step is to experimentally determine the selectivity profile of your compound. This involves screening it against a large panel of kinases.[25][26][27][28][29][30][31]
-
Protocol:
-
Engage a commercial service or use an in-house platform for kinome screening.[26][29][30] Provide your compound at a standard concentration (e.g., 1 µM) for an initial broad screen.
-
The service will perform binding or activity assays against a panel of hundreds of human kinases.[27]
-
Analyze the results, which are typically presented as percent inhibition for each kinase at the tested concentration.
-
Step 2: Quantitative Analysis of Hits
-
Rationale: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, you must determine the potency (IC50 or Kd) to understand how it compares to your primary target.[31]
-
Protocol:
-
Request follow-up dose-response curves for the primary target and all identified off-targets.
-
Calculate the IC50 (for activity assays) or Kd (for binding assays) for each interaction.
-
Summarize the data in a table to clearly visualize the selectivity.
-
Data Presentation: Selectivity Profile of a Hypothetical Indazole Compound
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase X | 150 | 10 |
| Off-Target Kinase Y | 450 | 30 |
| Off-Target Kinase Z | >10,000 | >667 |
This table clearly shows that while the compound is most potent against its primary target, it has off-target activity against Kinase X and Y at concentrations that could be relevant in a cellular context.
Step 3: Confirm Cellular Target Engagement
-
Rationale: An in vitro interaction does not guarantee that the compound will bind to the target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological context.[20][21][22][23][24] Ligand binding stabilizes a protein, increasing its melting temperature.
-
Protocol (Western Blot-based CETSA):
-
Treat intact cells with your compound and a vehicle control.
-
Harvest the cells and lyse them.
-
Divide the lysates into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge the samples to pellet aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot using antibodies for your primary target and the suspected off-target(s).
-
A positive result is a shift in the melting curve to a higher temperature in the drug-treated sample, indicating stabilization and therefore, binding.[24]
-
Step 4: Use Orthogonal Approaches to Validate the Phenotype
-
Rationale: To definitively link a phenotype to a specific target, use methods that do not rely on your compound.
-
Methods:
-
Structurally Unrelated Inhibitor: Use a known selective inhibitor for your primary target that has a different chemical scaffold. If it reproduces the original phenotype, the effect is likely on-target.[32]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the primary target protein. If this mimics the phenotype observed with your compound, it provides strong evidence for an on-target effect.
-
Troubleshooting Guide 2: Unexpected Cytotoxicity
Scenario: Your compound shows potent inhibition of its target at low nanomolar concentrations, but cell viability assays show cytotoxicity at only slightly higher concentrations, suggesting a narrow therapeutic window.
Root Cause Analysis: This often points to off-target effects on proteins essential for cell survival, such as cell cycle kinases (e.g., CDKs) or critical signaling nodes (e.g., PI3K).
Workflow for Investigating Off-Target Cytotoxicity
Caption: A systematic approach to diagnosing and addressing off-target cytotoxicity.
Step-by-Step Mitigation Protocol
Step 1: Perform Phenotypic Screening
-
Rationale: Phenotypic screening, or cell painting, uses high-content imaging to capture hundreds of morphological features of cells after compound treatment.[33][34][35][36] By comparing the morphological "fingerprint" of your compound to a database of reference compounds with known mechanisms of action, you can generate hypotheses about its off-target effects.
-
Protocol:
-
Treat cells with your compound at a cytotoxic concentration.
-
Stain the cells with a panel of fluorescent dyes that label different organelles (e.g., nucleus, mitochondria, cytoskeleton).
-
Acquire images using a high-content imaging system.
-
Use analysis software to extract quantitative data on cell shape, size, texture, and fluorescence intensity.
-
Compare the resulting profile to reference databases to identify similarities with compounds that inhibit, for example, mitosis or DNA replication.
-
Step 2: Design Rescue Experiments
-
Rationale: If phenotypic screening suggests an off-target (e.g., CDK2), you can test this hypothesis.
-
Protocol:
-
Co-treat cells with your compound and a highly selective inhibitor of the suspected off-target. If the specific inhibitor "rescues" the cells from the cytotoxicity caused by your compound, it confirms the off-target liability.
-
Alternatively, use siRNA to knock down the suspected off-target. If the knockdown cells are resistant to your compound's toxicity, it validates the off-target.
-
Step 3: Implement a Medicinal Chemistry Strategy
-
Rationale: Once an off-target responsible for toxicity is confirmed, medicinal chemists can rationally design new analogs of this compound to improve selectivity.
-
Approach: By comparing the crystal structures of the primary target and the off-target, chemists can identify differences in the binding pockets to exploit. The goal is to modify the compound to reduce its affinity for the off-target while maintaining or improving its potency for the on-target.[37]
Adherence to Reporting and Experimental Design Standards
To ensure the reproducibility and integrity of your findings, all preclinical research should adhere to established guidelines.[38][39][40][41][42][43] This includes:
-
Transparency in Reporting: Clearly state the number of experimental replicates, whether experiments were randomized and blinded, and provide detailed methods.[38]
-
Statistical Analysis: Use appropriate statistical methods to analyze data and report all parameters.[38]
-
Data Sharing: Whenever possible, and in line with intellectual property considerations, share data to contribute to the broader scientific community.[41]
By systematically applying these troubleshooting workflows, researchers can gain a deeper understanding of their compound's biological activity, mitigate the risks associated with off-target effects, and ultimately increase the probability of developing a safe and effective therapeutic.
References
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Dahllund, J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 817. [Link]
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Chen, Y., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(1), 109-119. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 19, 2026, from [Link]
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Ali, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 523–525. [Link]
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Miljković, F., & Vieth, M. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3206–3213. [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 19, 2026, from [Link]
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Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service. Retrieved January 19, 2026, from [Link]
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Omodani, T., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(8), 3252-3265. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8615. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 19, 2026, from [Link]
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Gyorgypal, A. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
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National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Phenotypic screening. Retrieved January 19, 2026, from [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(7), 461–478. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Berenger, F., & Yamanishi, Y. (2017). Computational/in silico methods in drug target and lead prediction. Methods in Molecular Biology, 1647, 1-28. [Link]
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van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 566–578. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 19, 2026, from [Link]
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Mayr, L. M., & Bojanic, D. (2009). In Silico Target Prediction for Small Molecules: Methods and Protocols. In Methods in Molecular Biology (Vol. 575, pp. 187-212). [Link]
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Moher, D., et al. (2015). The National Institutes of Health and guidance for reporting preclinical research. BMC Medicine, 13, 24. [Link]
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Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Barber, C., et al. (2021). Guidelines for FAIR sharing of preclinical safety and off-target pharmacology data. ALTEX, 38(2), 187-197. [Link]
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Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 5026. [Link]
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Saudi Food and Drug Authority. (2023). General Considerations for Preclinical Studies Submissions. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
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Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 10(1), e1003417. [Link]
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Singh, P., & Kumar, A. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Drug Targets, 22(1), 1-1. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
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Johnson, D. S., & Kennepohl, P. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(5), 1927-1941. [Link]
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de Oliveira, R. B., et al. (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 25(28), 3334-3363. [Link]
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Kumar, V., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6529. [Link]
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Lee, S., et al. (2022). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Journal of Medicinal Chemistry, 65(14), 9679-9694. [Link]
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Zhang, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 430-445. [Link]
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Technical Support Center: A Scientist's Guide to IC50 Determination for 3-(Piperidin-4-yl)-1H-indazole hydrochloride and its Analogs
Welcome to the technical support center. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals working to determine the half-maximal inhibitory concentration (IC50) of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3] Therefore, this guide is written with the assumption that your compound may be targeting a kinase or a similar enzymatic target, and the principles described herein are tailored for maximum relevance and rigor in that context.
Our approach moves beyond a simple protocol. We will dissect the causality behind each experimental step, empowering you to troubleshoot effectively and generate robust, reproducible data.
Part 1: Foundational Knowledge & Pre-Experiment FAQs
Before pipetting, a clear understanding of your compound and assay system is critical. Rushing this stage is a common source of experimental variability and failure.
Q1: What are the essential first steps before I even design my dilution series?
A: Your first goal is to understand the fundamental physicochemical properties of your compound.
-
Confirm Molecular Weight: The compound is a hydrochloride (HCl) salt. Your molecular weight calculation for stock solutions must include the mass of the chloride counter-ion (Formula Weight: ~237.73 g/mol ).[4][5] Failing to do so will introduce a systematic error in all your concentration calculations.
-
Assess Solubility: Poor solubility is a primary cause of non-reproducible IC50 data and shallow dose-response curves. Before starting, perform a simple solubility test in your final assay buffer. A compound that precipitates at high concentrations will not yield a true IC50 value.
-
Establish Stock Solution Best Practices:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store at -20°C or -80°C, protected from light.
-
Q2: My compound is an indazole derivative. What does that tell me about its likely mechanism?
A: The indazole core is a cornerstone of many small-molecule kinase inhibitors targeting critical signaling pathways in oncology and immunology.[1][3] For example, different indazole derivatives have shown potent activity against FGFR, DDR2, Pim, and Akt kinases.[1][2][3]
Why this matters: If you are running a kinase assay, the IC50 value will be highly dependent on the concentration of ATP.[6][7] For a competitive inhibitor, a higher ATP concentration will lead to a higher (weaker) apparent IC50.[7][8] It is crucial to know the ATP concentration in your assay and to keep it consistent across all experiments to ensure your IC50 values are comparable.
Part 2: The Two-Phase Experimental Workflow for IC50 Determination
We advocate a two-phase approach: a broad Range-Finding Experiment followed by a focused Definitive IC50 Experiment . This strategy conserves resources while maximizing the quality of the final data.
Caption: Experimental workflow for robust IC50 determination.
Protocol 1: The Range-Finding Experiment
Objective: To determine the approximate order of magnitude of the compound's potency.
Methodology:
-
Prepare Intermediate Dilution: Create a 100µM intermediate stock of your compound in the assay buffer. Be vigilant for any signs of precipitation. This is your top concentration.
-
Serial Dilution: Perform a 10-fold serial dilution from this 100µM stock to cover a wide concentration range. If you suspect high potency, you may start lower (e.g., 10µM).
-
Assay Plate Setup: Add the dilutions to your assay plate (e.g., a 96-well plate with your enzyme/substrate or cells). Include vehicle controls (DMSO only) and positive controls (a known inhibitor, if available).
-
Incubation & Detection: Run the assay according to your specific protocol (e.g., measure luminescence, fluorescence, or absorbance).
-
Data Evaluation: Plot percent inhibition versus the log of the compound concentration. The goal here is not a perfect curve fit, but to identify the concentration range where the activity drops from ~100% to ~0%.
| Concentration Range-Finding Example (10-fold dilutions) |
| Highest Concentration |
| Lowest Concentration |
Protocol 2: The Definitive IC50 Experiment
Objective: To generate a high-resolution dose-response curve for accurate IC50 calculation.
Methodology:
-
Select Top Concentration: Based on your range-finding data, choose a top concentration that gives maximal or near-maximal inhibition. For example, if inhibition started around 1 µM, you might select 5 µM or 10 µM as your highest concentration.
-
Prepare Serial Dilutions: Perform an 8 to 12-point, 2-fold or 3-fold serial dilution.[9][10] This provides the necessary data density around the inflection point of the curve.
-
Assay Plate Setup: Set up the assay as before, ensuring triplicate wells for each concentration to assess variability.
-
Incubation & Detection: Run the assay under identical, consistent conditions.
-
Data Analysis: Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis.[11][12][13]
| Definitive IC50 Example (3-fold dilutions, centered around ~50nM) |
| Highest Concentration |
| Lowest Concentration |
Part 3: Data Analysis, Troubleshooting & FAQs
Generating the data is only half the battle. Correct analysis and interpretation are essential for trustworthiness.
Q3: How do I correctly analyze my dose-response data?
A: You must use non-linear regression to fit a sigmoidal dose-response curve.[11][14] The most common model is the four-parameter logistic (4PL) equation.[14]
Caption: Key parameters of a 4PL dose-response curve.
-
Top/Bottom Plateaus: The maximal and minimal response levels. Ideally, your data should define these plateaus.
-
IC50: The concentration that produces a response halfway between the Top and Bottom plateaus. This is the value you are solving for.
-
Hill Slope: Describes the steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction. Deviations can indicate complex mechanisms or assay artifacts.
Q4: My IC50 values are inconsistent between experiments. What's wrong?
A: This is a common and frustrating problem. Reproducibility is the hallmark of a robust assay.[15] Consult this troubleshooting guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting IC50 (Poor Precision) | Inconsistent cell seeding density or passage number.Reagent variability (lot-to-lot differences, degradation).Slight variations in incubation times or temperatures.Analyst-to-analyst differences in technique.[15] | Standardize cell culture protocols strictly.Validate new reagent lots against the old lot.Use calibrated timers and incubators; process plates consistently.Develop and adhere to a detailed Standard Operating Procedure (SOP). |
| Shallow or Incomplete Curve | Compound insolubility at high concentrations.The compound is a weak inhibitor (IC50 is > highest concentration tested).Compound degradation in assay media. | Visually inspect top concentrations for precipitation.Re-run the assay with a higher concentration range.Assess compound stability over the assay duration (e.g., by LC-MS). |
| High Well-to-Well Variability | Poor pipetting technique."Edge effects" in the microplate.Incomplete mixing of reagents. | Use calibrated pipettes; practice reverse pipetting for viscous solutions.Avoid using the outer wells of the plate or fill them with buffer/media.[16]Ensure thorough but gentle mixing after reagent addition. |
| Cell-Based vs. Biochemical Discrepancy | Poor cell membrane permeability.Compound is subject to active efflux by transporters (e.g., P-gp).Compound is metabolized by the cells. | The IC50 difference itself is important data.[17] Consider running permeability or efflux assays to investigate the mechanism. |
Q5: My data shows >100% activity at low concentrations. Should I exclude these points?
A: Not necessarily. This phenomenon, known as hormesis, can sometimes be a real biological effect. However, it can also be an artifact of the detection system (e.g., optical interference of the compound with an absorbance or fluorescence reading).
Recommended Action: First, analyze the data both with and without these points.[16] If their inclusion dramatically alters the IC50 and the fit quality (R²), investigate further. You can run a control plate with just the compound and assay buffer (no cells/enzyme) to check for direct interference. If it's an artifact, it is reasonable to constrain the "Top" of the curve to 100 during non-linear regression.[12][14]
References
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Assay Guidance Manual (2012). Data Standardization for Results Management. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Housing Innovations (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
-
The Dixon Laboratory (2013). Guidelines for accurate EC50/IC50 estimates. [Link]
-
ResearchGate (2021). How can I decide chemical concentration for design of IC50 assay?. [Link]
-
GraphPad (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
GraphPad (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
KCAS Bio (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]
-
Wikipedia (n.d.). Half maximal inhibitory concentration (IC50). [Link]
-
National Institutes of Health (NIH) (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
Visikol (2022). The Importance of IC50 Determination. [Link]
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ACS Publications (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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PubChemLite (n.d.). 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride. [Link]
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Reddit (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?. r/LabRats. [Link]
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ResearchGate (2018). What maximum concentration of enzyme can be used for measuring its activity and calculation of IC50 of its inhibitors?. [Link]
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ResearchGate (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. [Link]
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PubMed (2011). Guidelines for accurate EC50/IC50 estimation. [Link]
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Oreate AI Blog (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
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PubChem (n.d.). 3-(1-Methylpiperidin-4-YL)-1H-indole. [Link]
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PubChem (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]
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National Institutes of Health (NIH) (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Springer (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]
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MDPI (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
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MDPI (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
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PubMed (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. [Link]
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PubMed (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. [Link]
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Troubleshooting inconsistent results in 3-(Piperidin-4-yl)-1H-indazole hydrochloride assays
Technical Support Center: 3-(Piperidin-4-yl)-1H-indazole hydrochloride Assays
Welcome to the technical support center for assays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent results. By understanding the underlying scientific principles, you can enhance the reproducibility and reliability of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing high variability between replicate wells in my binding/enzymatic assay?
High variability is a common challenge that can often be traced back to issues with compound solubility and aggregation.
Core Insight: this compound, like many small molecules, can form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can nonspecifically interact with proteins, leading to inconsistent inhibition or activation, which manifests as high variability in assay readouts.[1][2] This phenomenon is a significant source of false positives in high-throughput screening.[3][4]
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Visual Inspection: Before adding the compound to the assay plate, visually inspect the stock solution and the diluted solutions for any signs of precipitation or cloudiness. The assumption that a clear solution contains only monomeric compound can be misleading, as aggregates can be too small to see.[5]
-
Solubility Measurement: If possible, experimentally determine the kinetic solubility of the compound in your specific assay buffer.
-
-
Optimize Solvent Concentration:
-
DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is consistent across all wells and is kept to a minimum, typically below 1%. High concentrations of organic solvents can influence protein conformation and compound solubility.
-
-
Incorporate a Detergent:
-
Mechanism: Non-ionic detergents, such as Triton X-100 or Tween-80, can help to disrupt the formation of aggregates.[4]
-
Protocol: Introduce a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) into your assay buffer. If the variability decreases and the dose-response curve shifts, it's a strong indication that aggregation was the root cause.
-
-
Control for Aggregation:
-
Counter-Screen: Perform a counter-screen using a well-characterized enzyme known to be sensitive to aggregators, such as AmpC β-lactamase.[4] Inhibition in this assay would suggest your compound is an aggregator.
-
Q2: My compound appears to be precipitating in the assay buffer. What can I do?
Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the assay buffer.
Core Insight: The hydrochloride salt form of a compound is generally used to enhance aqueous solubility.[6][7] However, the pH of the buffer can significantly impact the ionization state and, consequently, the solubility of the compound. For a basic compound like 3-(Piperidin-4-yl)-1H-indazole, a lower pH will favor the protonated, more soluble form. Additionally, the "common ion effect" can decrease the solubility of hydrochloride salts in buffers containing chloride ions.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Buffer System Comparison:
| Buffer System | Common pH Range | Presence of Chloride | Recommendation for Hydrochloride Salts |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Yes | Use with caution due to the common ion effect. |
| HEPES | 6.8 - 8.2 | No | Recommended alternative to PBS. |
| Tris-HCl | 7.5 - 8.5 | Yes | Use with caution; consider Tris base and adjust pH with a different acid. |
| MOPS | 6.5 - 7.9 | No | Good alternative, but check for compatibility with your assay.[9] |
Q3: The IC50 value of my compound is inconsistent between experiments. What factors could be at play?
Inconsistent IC50 values often point to subtle variations in experimental conditions that affect the compound's activity or the assay's performance.
Core Insight: The potency of a kinase inhibitor, for example, can be influenced by the concentration of ATP in the assay, as many inhibitors are ATP-competitive.[10][11] Furthermore, the stability of the compound in the assay buffer over the incubation period can affect the concentration of the active species.[12]
Key Parameters to Standardize:
-
ATP Concentration (for kinase assays): Ensure the ATP concentration is consistent and ideally at or below the Km value for the kinase to accurately determine the potency of competitive inhibitors.
-
Enzyme/Receptor Concentration: Use a consistent concentration of your biological target. Variations can alter the inhibitor-to-target ratio, affecting the apparent IC50.
-
Incubation Time: Standardize the incubation time for all experiments. Compound degradation or slow binding kinetics can lead to time-dependent changes in IC50 values.
-
Plate Type and Lot: Use the same type and lot of microplates to minimize variability in surface binding.[13]
-
Reagent Preparation: Prepare fresh reagents, especially buffers and enzyme solutions, for each experiment to avoid degradation.[9]
Experimental Protocol: Assessing Compound Stability in Assay Buffer
-
Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration to be used in the experiment.
-
Incubation: Incubate this solution under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Time Points: Take aliquots at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS/MS.[14]
-
Evaluation: A significant decrease in the parent compound concentration over time indicates instability, which could contribute to IC50 variability.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q: How does the purity of the compound affect assay results?
A: The purity of your compound is critical. Impurities can have their own biological activity, interfere with the assay detection system, or alter the solubility of the primary compound. Always use a well-characterized compound with a known purity, and if possible, obtain a certificate of analysis.
Q: Are there any known off-target effects I should be aware of?
A: Indazole-containing compounds have been investigated for a wide range of biological activities, including as kinase inhibitors.[15][16] It is possible that this compound could interact with other kinases or targets. Promiscuity can also be a result of compound aggregation.[3] It is recommended to perform selectivity profiling against a panel of relevant targets to understand the compound's specificity.
Q: What is the importance of buffer composition in my assay?
A: The buffer composition is crucial for maintaining a stable pH, which is essential for enzyme activity and protein structure.[17][18] The buffer also influences the solubility and ionization state of your compound.[19] The choice of buffering agent, its concentration, and the presence of other salts can all impact the experimental outcome.[20]
Q: How should I prepare my stock solutions?
A: It is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or sonication. When preparing intermediate dilutions, do so in a stepwise manner to maintain accuracy. Always add the compound solution to the buffer, not the other way around, to minimize the risk of precipitation.
References
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Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). National Center for Biotechnology Information. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research. [Link]
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What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025). Patsnap Synapse. [Link]
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Buffer composition: Significance and symbolism. (2025). ContextMinds. [Link]
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The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science. [Link]
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What is the role of biological buffer in biochemical testing? (n.d.). Hubei New Desheng Material Technology Co., Ltd. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
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Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Barbara. [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
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Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]
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Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014). ACS Chemical Biology. [Link]
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Validation of Analytical Methods: A Review. (2018). International Journal of Chromatography & Separation Techniques. [Link]
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3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride. (n.d.). PubChemLite. [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]
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3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. (n.d.). PubChem. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]
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Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (n.d.). Neuro-Oncology. [Link]
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Impact of protein and small molecule interactions on kinase conformations. (2024). eLife. [Link]
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Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. [Link]
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Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). Annual Review of Biochemistry. [Link]
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impact of protein and small molecule interactions on kinase conformations. (2024). bioRxiv. [Link]
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Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. (n.d.). Journal of Medicinal Chemistry. [Link]
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Screening and Formulating Drugs as Salts to Improve API Performance. (2019). American Pharmaceutical Review. [Link]
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Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). Journal of Pharmaceutical Sciences. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). Química Nova. [Link]
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Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
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Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences. [Link]
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Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
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Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Optimizing Cell Permeability of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
Welcome to the technical support guide for researchers working on the optimization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride and its analogs. This document is designed to provide practical, in-depth guidance in a question-and-answer format to address common challenges encountered during the drug development process. Our focus is on diagnosing permeability issues and implementing rational strategies for improvement, grounded in established scientific principles.
The core structure of 3-(Piperidin-4-yl)-1H-indazole contains a basic piperidine nitrogen, which is expected to be protonated and positively charged at physiological pH. This inherent characteristic presents a significant challenge for passive diffusion across the lipophilic cell membrane, often resulting in poor absorption and low bioavailability. This guide will walk you through a systematic approach to characterize and overcome this permeability barrier.
Part 1: Troubleshooting Guide: Diagnosing Permeability Issues
This section addresses the immediate experimental hurdles you might face when first characterizing your compound.
Question 1.1: I've just synthesized this compound. Which permeability assay should I start with, and what's the logical workflow?
Answer: A tiered or cascaded approach is the most efficient strategy. You should begin with the simplest, highest-throughput assay to assess passive permeability and then move to more complex, biologically relevant models as needed. This prevents the unnecessary use of time-consuming and expensive cell-based assays if the compound has fundamental issues with passive diffusion.
The recommended workflow is as follows:
-
In Silico Prediction: Before any wet lab experiment, leverage computational tools to predict physicochemical properties (LogP, Polar Surface Area - PSA) and permeability.[1][2] These models provide a valuable baseline and can flag potential issues early.[3]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is the ideal first experimental step. PAMPA is a non-cell-based assay that exclusively measures passive transcellular permeability across an artificial lipid membrane.[4] Its key advantages are speed, low cost, and reproducibility, making it perfect for initial screening. A low PAMPA permeability value strongly suggests that the compound's intrinsic physicochemical properties are unfavorable for passive diffusion.
-
Caco-2 Permeability Assay: If PAMPA results are promising, or if you need a more biologically relevant model, the next step is the Caco-2 assay.[5][6] These cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier, expressing both tight junctions and functionally active uptake and efflux transporters.[7] This assay measures the sum of passive permeability and active transport.
-
MDCK-MDR1 Assay: If the Caco-2 assay reveals a high efflux ratio (Papp(B-A) / Papp(A-B) > 2), it indicates that your compound is likely being actively pumped out of the cell.[6] The most common culprit is P-glycoprotein (P-gp/MDR1).[8][9] To confirm this, an assay using Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress the human MDR1 gene is the definitive next step.[10][11] A high efflux ratio in this specific cell line provides strong evidence of P-gp-mediated efflux.
Caption: Recommended workflow for permeability assessment.
Question 1.2: My PAMPA results are extremely low and show high variability between wells. What are the common causes and how can I fix them?
Answer: Low and inconsistent PAMPA results typically point to issues with the compound's behavior in the assay system or with the setup itself, rather than just its inherent permeability. Here are the most common culprits and troubleshooting steps:
-
Poor Aqueous Solubility: Your compound is a hydrochloride salt, suggesting good stock solubility. However, it may crash out of solution when diluted into the aqueous PBS buffer used in the assay.
-
Diagnosis: Visually inspect the donor wells for precipitation. Measure the concentration in the donor well at the beginning and end of the experiment to see if it decreases over time.
-
Solution: Decrease the starting concentration of the compound. While 10 µM is common, you may need to go lower.[12] Alternatively, you can incorporate a small, standardized percentage of a cosolvent like DMSO (e.g., up to 5%), but be consistent across all compounds.[13]
-
-
Improper Membrane Formation: The artificial membrane is critical. If not formed correctly, it can be a source of high variability.
-
Diagnosis: This is difficult to see directly. Inconsistency across replicates is a strong indicator.
-
Solution: Ensure the lecithin-dodecane solution is prepared fresh and completely solubilized; sonication can help.[14] When applying the solution to the donor plate filter, be careful not to touch or puncture the membrane.[13] Avoid trapping air bubbles between the donor and acceptor plates, as this will prevent diffusion.[13]
-
-
Non-Specific Binding: The compound may be sticking to the plastic of the assay plates.
-
Diagnosis: Calculate the mass balance (% Recovery). If the total amount of compound in the donor and acceptor wells at the end of the assay is significantly less than what you started with (<80%), non-specific binding is likely.
-
Solution: Consider using low-binding plates. Pre-incubating the plates with a BSA solution can sometimes block non-specific binding sites, but this can also interfere with the assay.
-
Question 1.3: In my Caco-2 assay, the apparent permeability (Papp A-B) is low, and the % recovery is less than 50%. How do I interpret this?
Answer: This is a common and important scenario that requires careful dissection. A low Papp (A-B) indicates poor transport from the apical (gut lumen) to the basolateral (blood) side, but the poor recovery is the key diagnostic clue.[6] It tells you the compound is "disappearing" during the experiment, and you need to find out why before concluding it simply has low permeability.
Here are the potential causes for low recovery:
-
Cellular Metabolism: The Caco-2 cells may be metabolizing your compound. The indazole and piperidine rings could be susceptible to Phase I or Phase II metabolic enzymes expressed in these cells.
-
Diagnosis: Analyze the cell lysate and the buffer from both chambers using LC-MS/MS to look for potential metabolites.
-
Solution: If metabolism is confirmed, this is a separate optimization challenge (metabolic stability). For the permeability assay, you could try using a shorter incubation time to minimize the extent of metabolism.
-
-
Intracellular Accumulation: The compound may be entering the cells but not exiting into the basolateral chamber, effectively getting trapped inside.
-
Diagnosis: After the incubation period, lyse the Caco-2 cells on the membrane and analyze the lysate for the presence of your compound.
-
Solution: If accumulation is high, it may suggest a mechanism like lysosomal trapping, especially for basic compounds like yours.
-
-
Poor Solubility/Non-Specific Binding: Similar to the PAMPA issues, poor solubility in the assay buffer or binding to the plate can lead to low recovery.[6]
-
Diagnosis & Solution: The troubleshooting steps are the same as for the PAMPA assay: check for precipitation and calculate mass balance.
-
Question 1.4: My bidirectional Caco-2 assay resulted in a high efflux ratio of 8. What does this mean, and what is my immediate next step?
Answer: An efflux ratio (ER) of 8 is a very strong indicator that your compound is a substrate of an active efflux transporter.[6] This means that while your compound may be able to enter the cell, it is being actively pumped back out into the apical chamber, which would severely limit its net absorption in vivo.[8][15] The most common and important efflux transporter in the intestine is P-glycoprotein (P-gp).[16]
Your immediate next step is to confirm the involvement of P-gp.
-
Protocol: Rerun the bidirectional Caco-2 assay, but this time, co-incubate your compound with a known P-gp inhibitor, such as verapamil or elacridar.[17]
-
Interpretation:
-
If the efflux ratio is significantly reduced (e.g., drops from 8 to <2) in the presence of the inhibitor, you have confirmed that 3-(Piperidin-4-yl)-1H-indazole is a P-gp substrate.
-
If the efflux ratio remains high, another efflux transporter, such as Breast Cancer Resistance Protein (BCRP), may be involved.
-
Part 2: FAQs: Strategies for Permeability Optimization
Once you have diagnosed the primary barrier, you can employ rational medicinal chemistry strategies to address it.
Question 2.1: My compound has poor passive permeability (low PAMPA) but is not an efflux substrate. How can I modify its structure to improve this?
Answer: The goal here is to increase the compound's lipophilicity and/or reduce its polar surface area (PSA) to make it more favorable for partitioning into and diffusing across the lipid bilayer. Given the basic piperidine nitrogen, masking its positive charge at physiological pH is the primary objective.
-
Prodrug Approach: This is one of the most effective strategies.[18] You can temporarily mask the polar N-H group on the piperidine with a lipophilic moiety that will be cleaved by enzymes in vivo to release the active parent drug.[19]
-
Examples: Form an N-acyloxyalkoxycarbonyl or an N-alkoxycarbonyl derivative. These ester-based groups can be designed to be cleaved by plasma or intracellular esterases.
-
-
Reduce Hydrogen Bonding Capacity: Minimize the number of exposed hydrogen bond donors and acceptors. Lipinski's Rule of 5 suggests that more than 5 H-bond donors or 10 H-bond acceptors can negatively impact permeability.[20]
-
Example: While the piperidine N-H is the main issue, consider if modifications to the indazole ring are possible. Can an N-H on the indazole be substituted with a small alkyl group (e.g., N-methylation) without losing activity? This can sometimes improve permeability by removing an H-bond donor.[21][22]
-
-
Intramolecular Hydrogen Bonding: Design analogs where a polar group can form an intramolecular hydrogen bond. This effectively "hides" the polar functionality, reducing the molecule's interaction with water and improving its ability to enter the cell membrane.
Question 2.2: I've confirmed my compound is a P-gp substrate. What are the best medicinal chemistry strategies to overcome this?
Answer: Evading P-gp efflux is a common challenge in drug discovery.[23] P-gp has a large, promiscuous binding pocket, but certain structural changes can disrupt the recognition and transport of your compound.[24]
Caption: Medicinal chemistry strategies to reduce P-gp efflux.
Key strategies include:
-
Reduce Hydrogen Bond Donors: P-gp recognition is often sensitive to the number and placement of H-bond donors.[25] Removing or masking the piperidine N-H donor can be highly effective. This overlaps with strategies for improving passive diffusion but is also a key tactic for reducing P-gp liability.
-
Modulate Basicity (pKa): The positive charge of the piperidine is a likely recognition element for P-gp. You can attempt to lower the pKa of this nitrogen by introducing electron-withdrawing groups on or near the piperidine ring. A lower pKa means a smaller fraction of the compound is protonated at intestinal pH, which can reduce its affinity for the transporter.
-
Increase Steric Hindrance: Adding a bulky group near a key interaction point can prevent the molecule from fitting properly into the P-gp binding site.
-
Introduce a Carboxylic Acid: It may seem counterintuitive to add a polar group, but strategically placing a carboxylic acid can sometimes disrupt P-gp recognition and convert a substrate into a non-substrate.[24] This can also improve solubility.
-
Reduce Molecular Weight and Lipophilicity: While somewhat contrary to improving passive diffusion, very large and "greasy" molecules are often excellent P-gp substrates. If your molecule is on the higher end for MW and LogP, trimming non-essential lipophilic parts can sometimes reduce efflux.[24]
Part 3: Protocols and Data Reference
Comparative Overview of Permeability Assays
The table below summarizes the key characteristics of the assays discussed to help you select the most appropriate one for your experimental question.
| Feature | PAMPA | Caco-2 Assay | MDCK-MDR1 Assay |
| Permeability Measured | Passive Diffusion Only[12] | Passive Diffusion + Active Transport[5] | Primarily P-gp Mediated Efflux[10] |
| Biological Complexity | Low (Artificial Lipid Membrane) | High (Human Intestinal Model) | Medium (Canine Kidney Cells + Human P-gp) |
| Throughput | High | Medium to Low | Medium |
| Cost | Low | High | High |
| Primary Use Case | Initial screen for passive permeability | "Gold standard" for oral absorption prediction | Specific confirmation of P-gp substrate liability |
| Key Limitation | No transporters or paracellular route[12] | Can be slow (21-day cell culture) | Endogenous canine transporters can interfere[11] |
Abbreviated Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a general framework. Specific details like cell seeding density and incubation times should be optimized in your lab.
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a 96-well plate format. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure the integrity of the cell monolayer. Only use wells that meet a predefined TEER threshold.
-
Buffer Preparation: Prepare transport buffers. A common choice is Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.5 for the apical side (simulating the upper intestine) and pH 7.4 for the basolateral side (simulating blood).[26]
-
Assay Initiation (A -> B):
-
Wash the monolayers with transport buffer.
-
Add your test compound (e.g., at 10 µM in apical buffer) to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (B -> A):
-
Wash the monolayers with transport buffer.
-
Add your test compound (e.g., at 10 µM in basolateral buffer) to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers. Also, take a sample of the initial dosing solution.
-
Analysis: Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
-
Calculate % Recovery to check for issues like binding or metabolism.[6]
-
References
- In Silico Prediction of Permeability Coefficients. PubMed.
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- PAMPA Permeability Assay. Technology Networks.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- MDCK-MDR1 Permeability Assay. Evotec.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer Link.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central.
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Role of P-glycoprotein in drug disposition. PubMed.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
- Caco-2 Permeability Assay. Evotec.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org.
- A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Caco-2 Permeability Assay. Enamine.
- Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- P-glycoprotein and its role in drug-drug interactions.
- Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
- Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health.
- Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. PubMed Central.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PubMed Central.
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- 1. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms | PLOS Digital Health [journals.plos.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
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- 23. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Overcoming resistance to 3-(Piperidin-4-yl)-1H-indazole hydrochloride in cancer cells
Introduction:
Welcome to the technical support center for researchers investigating the novel Polo-like kinase 4 (PLK4) inhibitor, 3-(Piperidin-4-yl)-1H-indazole hydrochloride (referred to herein as PLK4i-P). As a master regulator of centriole duplication, PLK4 is a compelling therapeutic target in oncology.[1][2] Its inhibition can disrupt the cell cycle, leading to mitotic catastrophe and apoptosis in cancer cells.[3] However, as with many targeted therapies, the emergence of resistance can limit its efficacy.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and experimental protocols to anticipate, identify, and overcome resistance to PLK4i-P in a preclinical setting.
Part 1: Frequently Asked Questions (FAQs) about PLK4i-P Resistance
Here we address common questions encountered during the investigation of PLK4i-P.
Q1: My cancer cell line, which was initially sensitive to PLK4i-P, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PLK4i-P can arise from several molecular alterations. Here are the primary suspects:
-
On-Target Mutations: The most direct mechanism is a mutation in the PLK4 gene itself, particularly within the ATP-binding pocket where the inhibitor binds.[3] A known drug-resistant allele, G95R, has been described for other PLK4 inhibitors and could be a relevant starting point for sequencing analysis.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the loss of PLK4 activity by upregulating parallel or downstream signaling pathways that promote cell survival and proliferation. Key pathways to investigate include:
-
PI3K/AKT/mTOR Pathway: This is a central pro-survival pathway often activated in cancer. Its upregulation can provide an alternative route for cell growth, overriding the cell cycle arrest induced by PLK4 inhibition.[1][5]
-
Wnt/β-catenin Pathway: PLK4 has been shown to activate this pathway in some cancers.[2] Compensatory activation of Wnt/β-catenin signaling could mitigate the effects of PLK4i-P.
-
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can actively pump PLK4i-P out of the cell, reducing its intracellular concentration and thus its efficacy. This is a common mechanism of multi-drug resistance.[5]
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of PLK4 that are critical for apoptosis or cell cycle arrest can also confer resistance. For example, loss-of-function mutations in p53 can render cells less susceptible to the mitotic surveillance pathway that is often activated upon PLK4 inhibition.[6]
Q2: I'm observing a biphasic dose-response curve with PLK4i-P, where low doses seem to have a different effect than high doses. Is this expected?
A2: Yes, this is a known phenomenon with PLK4 inhibitors.[7] Due to PLK4's role in its own degradation via trans-autophosphorylation, the concentration of the inhibitor can have paradoxical effects:[7]
-
Low Concentrations: Partial inhibition of PLK4 can lead to the formation of heterodimers of active and inactive kinase. This can reduce the rate of autophosphorylation and degradation, paradoxically increasing overall PLK4 activity and leading to centriole amplification and genomic instability.[6][7]
-
High Concentrations: Complete inhibition of PLK4's kinase activity prevents centriole duplication, leading to a gradual loss of centrosomes over subsequent cell cycles.[7]
It is crucial to characterize the full dose-response of your cell line to understand the specific cellular phenotypes at different concentrations of PLK4i-P.
Q3: How can I determine if my resistant cell line has developed a dependence on PLK4i-P?
A3: This phenomenon, known as drug addiction, can be investigated with a drug withdrawal experiment. Culture your resistant cells in the presence of PLK4i-P until they are proliferating at a steady rate. Then, remove the inhibitor from the culture medium. If the cells are "addicted" to the drug, you may observe a significant decrease in viability or proliferation upon its withdrawal. This suggests that the cells have rewired their signaling networks in such a way that they now depend on the presence of the inhibitor for survival.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Suggested Action |
| Inconsistent IC50 values for PLK4i-P | Cell passage number and culture density can affect drug sensitivity. | Maintain a consistent cell passage number for all experiments. Optimize and standardize cell seeding density. |
| No observable apoptosis after PLK4i-P treatment | The cell line may have a dysfunctional apoptotic pathway (e.g., p53 mutation). | Sequence the TP53 gene in your cell line. Assess for G1 cell cycle arrest instead of apoptosis.[8] |
| Resistant clones emerge rapidly in culture | The parental cell line may have a pre-existing resistant subpopulation. | Perform single-cell cloning of the parental line to isolate and characterize subpopulations with varying sensitivity to PLK4i-P. |
| Western blot shows increased PLK4 protein levels after treatment | This is an expected outcome of PLK4 inhibition, as it prevents the auto-catalyzed destruction of the kinase.[7][9] | This can serve as a positive control for target engagement. Correlate this with a decrease in the phosphorylation of a downstream PLK4 substrate. |
Part 3: Experimental Protocols & Workflows
Here are detailed protocols for key experiments to investigate and overcome resistance to PLK4i-P.
Workflow for Characterizing PLK4i-P Resistance
Caption: Workflow for investigating resistance to PLK4i-P.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effects of PLK4i-P on cell cycle distribution. Inhibition of PLK4 is expected to cause a G1 arrest in some cell types.[8][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[11]
Procedure:
-
Cell Treatment: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Treat with varying concentrations of PLK4i-P for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with cold PBS by centrifuging at 200 x g for 5 minutes at 4°C.[12]
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol to fix the cells.[12] Incubate at 4°C for at least 2 hours (can be stored for up to 2 weeks).[12]
-
Staining: Centrifuge the fixed cells at 200 x g for 10 minutes.[12] Decant the ethanol and resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[12]
-
Incubation: Incubate at 37°C for 15 minutes or at room temperature for 30 minutes, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to clearly distinguish G0/G1, S, and G2/M peaks.[11]
Protocol 2: Western Blotting for PLK4 and Downstream Markers
This protocol allows for the assessment of PLK4 protein levels and the activation state of key signaling pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
Primary Antibody Suggestions:
| Target | Expected Observation with PLK4i-P | Rationale |
| Total PLK4 | Increased protein level | Inhibition of auto-phosphorylation and subsequent degradation.[9] |
| Phospho-AKT (Ser473) | No change (sensitive cells), Increased (resistant cells) | To probe for activation of the PI3K/AKT bypass pathway.[1] |
| β-catenin | Decreased (sensitive cells), Increased (resistant cells) | To assess the Wnt/β-catenin bypass pathway.[2] |
| p53 | Increased phosphorylation/stabilization | To check for activation of the mitotic surveillance pathway.[6][8] |
| p21 | Increased protein level | A downstream effector of p53 leading to cell cycle arrest.[8] |
| GAPDH or α-tubulin | No change | Loading control.[4] |
Procedure:
-
Cell Lysis: Treat cells with PLK4i-P as required. Wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Part 4: Overcoming Resistance - Strategies and Pathways
Combination Therapies
A promising strategy to overcome resistance is the use of combination therapies.[5]
Caption: Combination therapy strategies with PLK4i-P.
-
With DNA-Damaging Agents: PLK4 inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy or platinum-based chemotherapy.[13][14] The rationale is that disrupting centriole duplication and mitotic progression makes it harder for cancer cells to cope with the additional stress of DNA damage, leading to enhanced cell death.[13]
-
With PI3K/AKT Inhibitors: For cells that have developed resistance via upregulation of the PI3K/AKT pathway, a combination with a PI3K or AKT inhibitor can be highly effective. This dual blockade targets two critical nodes for cell survival and proliferation.
-
With Centrosome Clustering Inhibitors: In cells with PLK4 overexpression-induced centrosome amplification, combining PLK4i-P with inhibitors of centrosome clustering (e.g., STAT3 inhibitors) can be a potent strategy.[5] This prevents the cancer cells from forming a bipolar spindle, leading to multipolar divisions and cell death.
Key Signaling Pathway in PLK4i-P Action and Resistance
Caption: Simplified PLK4 signaling and resistance pathways.
This diagram illustrates how PLK4i-P inhibits PLK4, leading to disrupted centriole duplication and subsequent mitotic arrest or apoptosis, often in a p53/p21-dependent manner.[8][10] The dashed nodes represent common bypass pathways that can be activated to confer resistance, promoting cell survival despite PLK4 inhibition.
References
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. ([Link])
-
Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PubMed Central. ([Link])
-
What are PLK4 inhibitors and how do they work? - Patsnap Synapse. ([Link])
-
Representation of PLK4 signaling in cancer with details of selected... - ResearchGate. ([Link])
-
Polo-Like Kinase 4 (PLK4) Function in Cancer Progression - TSpace. ([Link])
-
Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - NIH. ([Link])
-
Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PubMed Central. ([Link])
-
Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC - PubMed Central. ([Link])
-
A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma | bioRxiv. ([Link])
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PubMed Central. ([Link])
-
PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - NIH. ([Link])
-
Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance. ([Link])
-
Role of PLK4 inhibition in cancer therapy - PubMed. ([Link])
-
Inhibition of PLK4 expression induces cell cycle arrest at the G1 phase... - ResearchGate. ([Link])
-
Cell Cycle Analysis. ([Link])
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. ([Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. ([Link])
-
Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. ([Link])
-
Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC - NIH. ([Link])
-
Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. ([Link])
Sources
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma | bioRxiv [biorxiv.org]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK4 (E6A7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-(Piperidin-4-yl)-1H-indazole hydrochloride Degradation Products
This technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the analysis of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. This document provides a comprehensive framework for understanding its potential degradation pathways, establishing robust analytical methods for impurity detection, and troubleshooting common experimental challenges. Given the absence of specific, publicly available forced degradation studies on this molecule, this guide synthesizes established principles of heterocyclic chemistry, regulatory expectations for stability testing, and field-proven analytical strategies.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common questions that arise during the stability testing and degradation product analysis of this compound.
Q1: What are the primary objectives of a forced degradation study for this molecule?
A forced degradation or stress testing study is a regulatory requirement designed to identify the likely degradation products of a drug substance.[1] This is crucial for several reasons:
-
Development of Stability-Indicating Methods: The primary goal is to develop an analytical method, typically HPLC, that can resolve the parent drug from all potential degradation products, ensuring the method is "stability-indicating."[2][3]
-
Understanding Degradation Pathways: These studies provide critical insights into the chemical stability of the molecule, helping to establish degradation pathways under various stress conditions.[1][4]
-
Informing Formulation and Packaging: Knowledge of how the molecule degrades under heat, light, humidity, and different pH conditions helps in the development of a stable formulation and the selection of appropriate packaging.[4]
-
Structural Elucidation: It facilitates the generation of degradation products in sufficient quantities for structural characterization by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Q2: Based on its structure, what are the most probable degradation pathways for this compound?
The structure of this compound contains two key heterocyclic moieties: an indazole ring and a piperidine ring. Each presents potential sites for degradation.
-
Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation , which could lead to the formation of an N-oxide .[5][6] This is a common metabolic and chemical degradation pathway for such functionalities. Under more extreme oxidative or photolytic conditions, C-N bond cleavage and ring-opening could occur.[7][8]
-
Indazole Ring: The indazole ring is a stable aromatic system.[9][10] However, under strong oxidative conditions, oxidative ring-opening has been reported for some indazole derivatives.[3][11] The pyrazole portion of the ring system can also be susceptible to photolytic degradation.
-
Overall Structure: The linkage between the two rings is a carbon-carbon single bond, which is generally stable. However, impurities from the synthesis involving this linkage could be present. Under various stress conditions, isomerization or rearrangement, although less common, cannot be entirely ruled out.
Q3: What are the initial steps for developing a stability-indicating HPLC method for this compound?
Developing a stability-indicating HPLC method is a systematic process.[12][13]
-
Understand the Analyte: Review the physicochemical properties of this compound, including its pKa and UV spectrum, to select an appropriate column and detection wavelength.
-
Initial Method Scouting: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to separate compounds with a range of polarities.[13]
-
Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies. The goal is to achieve baseline separation of the main peak from all degradation products.
-
Method Optimization: Adjust parameters such as the mobile phase gradient, pH, column temperature, and flow rate to improve resolution and peak shape.[12]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products to ensure that no co-elution is occurring.
Part 2: Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for conducting forced degradation studies and troubleshooting common analytical issues.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw aliquots at the specified time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. Prepare samples for HPLC analysis at various time points.
-
Photolytic Degradation: Expose both the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Prepare samples for HPLC analysis.
-
Control Sample: A sample of the stock solution stored at room temperature or refrigerated and protected from light should be used as a control.
Data Presentation:
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hrs | 60°C | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 hrs | 60°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hrs | Room Temp | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 48 hrs | 80°C | [Insert Data] | [Insert Data] |
| Thermal (Solution) | 48 hrs | 80°C | [Insert Data] | [Insert Data] |
| Photolytic (Solid) | Per ICH Q1B | Chamber Temp | [Insert Data] | [Insert Datal] |
| Photolytic (Solution) | Per ICH Q1B | Chamber Temp | [Insert Data] | [Insert Data] |
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of mobile phase is too close to the pKa of the analyte | - Replace the column- Ensure the sample solvent is similar in composition to the initial mobile phase- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa |
| Co-elution of Degradants | - Insufficient chromatographic resolution | - Optimize the gradient profile (make it shallower)- Try a different column stationary phase (e.g., phenyl-hexyl)- Adjust the mobile phase pH or organic modifier |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase preparation- Air bubbles in the system | - Use a column oven for temperature control- Ensure accurate and consistent mobile phase preparation- Degas the mobile phase and prime the pump |
| No Degradation Observed | - Stress conditions are too mild | - Increase the concentration of the stressor, temperature, or duration of exposure |
| Complete Degradation | - Stress conditions are too harsh | - Decrease the concentration of the stressor, temperature, or duration of exposure |
Part 3: Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study and the development of a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Validation.
Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure.
Caption: Hypothetical Degradation Pathways.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Technical Support Center: Enhancing the Selectivity of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
Welcome to the technical support center for the modification of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold and aiming to improve its selectivity for specific biological targets, a common challenge in kinase inhibitor development.[1] As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower your experimental decisions.
The 1H-indazole core is a well-established pharmacophore found in numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] However, the inherent flexibility of the piperidine ring and the overall topology of the molecule can often lead to off-target activities. This guide will walk you through common troubleshooting scenarios and provide actionable strategies to refine the selectivity profile of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common challenges encountered during the optimization of 3-(Piperidin-4-yl)-1H-indazole derivatives and provide detailed experimental guidance.
Question 1: My 3-(Piperidin-4-yl)-1H-indazole analog shows potent on-target activity but suffers from significant off-target effects. How can I systematically approach improving its selectivity?
Answer:
This is a classic challenge in kinase drug discovery, where the conserved nature of the ATP-binding site across the kinome makes achieving selectivity difficult.[2] A multi-pronged approach focusing on the Structure-Activity Relationship (SAR) of the piperidine moiety is often the most fruitful. The key is to introduce modifications that are tolerated by your primary target but disrupt binding to off-target kinases.
Strategy 1: Conformational Restriction of the Piperidine Ring
The flexibility of the piperidine ring allows it to adopt multiple conformations, potentially enabling it to fit into the active sites of various kinases. By restricting its conformation, you can favor a shape that is optimal for your target kinase while being sterically or electronically unfavorable for off-targets.[3]
-
Rationale: Introducing steric bulk or creating a more rigid ring system can lock the piperidine into a specific chair or boat conformation.[4] This can enhance binding to the desired target if that conformation is preferred, and decrease affinity for off-targets that require a different binding pose.
-
Experimental Protocol: Synthesis of a Bridged Piperidine Analog (e.g., Quinuclidine)
-
Starting Material: Commercially available 4-formylpiperidine or a suitable precursor.
-
Synthesis of Quinuclidine Moiety: A multi-step synthesis, often involving a Mannich-type reaction followed by cyclization, can be employed to construct the quinuclidine scaffold.
-
Coupling to the Indazole Core: The synthesized quinuclidine aldehyde or a related derivative can then be coupled to a suitable indazole precursor, for example, via a Wittig reaction or reductive amination, followed by cyclization to form the final bridged piperidine-indazole analog.
-
Purification: Purification is typically achieved through column chromatography followed by recrystallization or preparative HPLC.[5]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[6]
-
-
Data to Collect:
Question 2: My compound has poor aqueous solubility and rapid metabolism, likely at the piperidine ring. What bioisosteric replacements can I consider to improve its drug-like properties without sacrificing potency?
Answer:
This is a common issue, as the lipophilic nature of the piperidine ring can contribute to poor solubility and make it susceptible to metabolic oxidation.[9] Bioisosteric replacement is an excellent strategy to address these liabilities.[10]
Strategy 2: Bioisosteric Replacement of the Piperidine Ring
Replacing the piperidine ring with a different heterocycle can modulate physicochemical properties such as polarity, pKa, and metabolic stability.[11]
-
Rationale:
-
Morpholine: Introducing an oxygen atom increases polarity and can act as a hydrogen bond acceptor, often improving solubility and reducing metabolism at the 4-position.[9]
-
Tropane: This bridged system introduces conformational rigidity and can alter the vector of substituents, potentially improving binding to the target.[11]
-
Azaspiro[3.3]heptane: This spirocyclic system offers novel exit vectors for substituents that are not accessible from a simple piperidine ring, allowing for exploration of new chemical space.[11]
-
-
Experimental Protocol: Synthesis of a Morpholine Analog
-
Starting Material: 4-Oxomorpholine or a suitable derivative.
-
Functionalization: Convert the ketone of 4-oxomorpholine to a group suitable for coupling with the indazole core, for example, through the formation of a tosylhydrazone and subsequent Shapiro reaction to generate a vinyl lithium species, or via a Horner-Wadsworth-Emmons reaction.
-
Coupling and Cyclization: Couple the functionalized morpholine with a 2-halobenzonitrile or a similar indazole precursor, followed by cyclization (e.g., via a Larock indole synthesis or similar) to form the 3-(morpholin-4-yl)-1H-indazole analog.
-
Purification and Characterization: As described in the previous protocol.
-
-
Data to Collect:
| Parameter | Original Compound (Piperidine) | Modified Compound (Morpholine) |
| Primary Target IC₅₀ | e.g., 10 nM | Measure |
| Key Off-Target IC₅₀ | e.g., 50 nM | Measure |
| Aqueous Solubility | e.g., <1 µg/mL | Measure |
| Microsomal Stability (t½) | e.g., 15 min | Measure |
| LogD₇.₄ | e.g., 3.5 | Measure |
Question 3: I want to explore the Structure-Activity Relationship (SAR) around the piperidine ring more systematically. What are some key positions to modify and what functional groups should I consider?
Answer:
Systematic SAR exploration is fundamental to understanding how the piperidine moiety interacts with the target and off-targets. Introducing substituents at different positions can probe steric and electronic requirements in the binding pocket.
Strategy 3: Systematic Substitution on the Piperidine Ring
-
Rationale:
-
N-alkylation/arylation: The piperidine nitrogen is a common point for modification. However, in the case of 3-(Piperidin-4-yl)-1H-indazole, this position is often crucial for maintaining the desired pharmacophore. Small alkyl groups may be tolerated, but larger groups could disrupt binding.
-
Substitution at the 2-, 3-, or 4-positions: Introducing small alkyl, hydroxyl, or fluoro groups can probe for specific interactions. For example, a hydroxyl group could form a new hydrogen bond, while a fluoro group can alter the pKa of the piperidine nitrogen and block metabolic hotspots.[12] The introduction of a chiral center can also significantly impact selectivity.[13]
-
-
Experimental Protocol: Introduction of a 4-Fluoro Substituent
-
Starting Material: N-Boc-4-piperidone.
-
Fluorination: Use a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to convert the ketone to a gem-difluoro group, or use a multi-step process to introduce a single fluorine atom with stereochemical control if desired.
-
Deprotection and Coupling: Remove the Boc protecting group and couple the resulting 4-fluoropiperidine with the indazole core using established methods.
-
Purification and Characterization: Standard procedures apply.
-
Assessing Selectivity: A Practical Guide
Once you have synthesized your modified compounds, a robust assessment of their selectivity is crucial.
-
Biochemical Assays:
-
Radiometric Assays: These are often considered the "gold standard" for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[2] Services like Reaction Biology's HotSpot™ platform offer screening against large kinase panels.[7][14]
-
Competitive Binding Assays: These assays measure the dissociation constant (Kd) of an inhibitor for a kinase and can be performed in a high-throughput format.[8]
-
Thermal Shift Assays: This biophysical method measures the change in the melting temperature of a kinase upon inhibitor binding, providing an indication of binding affinity.[8]
-
-
Cell-Based Assays:
-
It is essential to confirm that inhibition of the target kinase in a biochemical assay translates to inhibition of the relevant signaling pathway in a cellular context.[15] This can be done by measuring the phosphorylation status of downstream substrates via Western blotting or ELISA.
-
A comprehensive approach involves an initial broad screen against a kinase panel at a single high concentration to identify potential off-targets, followed by dose-response curves for hits to determine their IC₅₀ values.[7] This allows for a quantitative comparison of selectivity between your parent compound and its modified analogs.
References
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Reaction Biology. Kinase Selectivity Panels. Available from: [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
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Best, D., Petracca, A., Lipford, J., DeGoey, D. A., Nummy, L., Terry, J., ... & Sorensen, B. (2012). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6164-6169. Available from: [Link]
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Wang, Y. C., & Chen, Y. L. (2019). Synthetic strategy and structure-activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of the Chinese Chemical Society, 66(10), 1183-1193. Available from: [Link]
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Reddy, T. S., Kumar, M. S., Reddy, G. C., & Reddy, C. S. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available from: [Link]
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ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available from: [Link]
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Cuesta-Marbán, A., Estébanez-Perpiñá, E., & Morales-García, J. A. (2020). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific reports, 10(1), 1-14. Available from: [Link]
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Jagtap, P., Baloglu, E., & Southan, G. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & medicinal chemistry letters, 21(3), 959-963. Available from: [Link]
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ResearchGate. A practical guide to nano-LC troubleshooting. Available from: [Link]
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Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
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MacLeod, A. M., Runcie, K. A., & Scott, J. S. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 42(12), 2087–2104. Available from: [Link]
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Kumar, D., Kumar, N. M., Sundaree, M., & Shah, K. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules (Basel, Switzerland), 22(12), 2112. Available from: [Link]
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Zhang, H., Wang, Y., Tang, Z., Wang, L., & Li, J. (2020). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules (Basel, Switzerland), 25(18), 4088. Available from: [Link]
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Li, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(9), 3894. Available from: [Link]
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Wang, L., Zhang, P., Zhang, X., Zhang, Y., Li, Y., & Li, J. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 295–301. Available from: [Link]
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Li, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(9), 3894. Available from: [Link]
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El-Sayed, N. N. E., El-Malah, A. A., & El-Naggar, M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 11(36), 22409–22423. Available from: [Link]
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Teno, M., Ohno, M., & Umeyama, H. (2005). Improving the selectivity of 3-amidinophenylalanine-derived matriptase inhibitors. Biological & pharmaceutical bulletin, 28(8), 1431-1436. Available from: [Link]
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Validation & Comparative
Navigating the Landscape of Pan-Pim Kinase Inhibition: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases—PIM1, PIM2, and PIM3—have emerged as critical targets in oncology. Their role in promoting cell survival, proliferation, and therapeutic resistance has spurred the development of numerous small molecule inhibitors. This guide provides a comprehensive comparison of prominent pan-PIM kinase inhibitors, offering a detailed analysis of their biochemical potency, cellular activity, and selectivity.
It is critical to note at the outset that a comprehensive search of publicly available scientific literature and databases did not yield specific data on the PIM kinase inhibitory activity of 3-(Piperidin-4-yl)-1H-indazole hydrochloride . While the indazole scaffold is present in some kinase inhibitors, including a class of potent 3-(pyrazin-2-yl)-1H-indazole pan-PIM inhibitors, data for the specifically requested compound is absent[1][2]. Therefore, this guide will focus on a comparative analysis of well-characterized pan-PIM inhibitors, providing researchers with a robust framework for selecting the appropriate tool compound for their studies. We will delve into the experimental data for leading inhibitors such as the indazole-based compound GDC-0339, alongside other prominent chemotypes represented by AZD1208, SGI-1776, CX-6258, INCB053914, and PIM447.
The PIM Kinase Signaling Axis: A Convergent Point in Oncogenesis
PIM kinases are constitutively active downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Unlike many kinases, their activity is primarily regulated at the level of transcription and protein stability. Once expressed, PIM kinases phosphorylate a wide array of substrates that control fundamental cellular processes, making them potent drivers of tumorigenesis.[3]
Key downstream effects of PIM kinase activation include:
-
Inhibition of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD (Bcl-2 antagonist of cell death), thereby promoting cell survival.[4]
-
Cell Cycle Progression: They promote cell cycle progression by phosphorylating cell cycle regulators such as p21 and p27.
-
Regulation of Protein Synthesis: PIM kinases influence the mTOR signaling pathway, a central regulator of cell growth and metabolism, by phosphorylating targets like 4E-BP1, a repressor of protein translation.[5][6]
-
Modulation of c-Myc Activity: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity and promoting proliferation.
Given the functional redundancy and compensatory upregulation among the three PIM isoforms, a pan-inhibitory strategy is often considered the most effective therapeutic approach to mitigate escape mechanisms.[7]
Caption: Workflow for an ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in an appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test inhibitor, recombinant PIM1, PIM2, or PIM3 enzyme, and a suitable peptide substrate (e.g., a derivative of the BAD protein).
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP. Include "no enzyme" controls for background and "no inhibitor" (DMSO vehicle) controls for maximal activity.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the reaction and measure the ADP produced using a detection kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (Cellular IC₅₀ Determination)
This assay assesses the effect of the inhibitor on cell proliferation and survival. The MTT assay is a classic, widely used method.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to express PIM kinases (e.g., MOLM-16, MM.1S) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PIM inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated cells to determine the percent viability at each inhibitor concentration. Calculate the IC₅₀ value as described for the biochemical assay.
Western Blot for Target Engagement
This protocol validates that the inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of a known downstream PIM substrate.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a PIM substrate (e.g., 4E-BP1, BAD), one can determine if the inhibitor reduces the level of phosphorylation, indicating target engagement.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the PIM inhibitor at various concentrations for a short period (e.g., 2-6 hours). Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated PIM substrate (e.g., anti-phospho-4E-BP1).
-
Wash and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with a primary antibody for the total protein of the substrate (e.g., anti-4E-BP1) and a loading control (e.g., anti-Actin or anti-GAPDH) to confirm equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective on-target inhibition by the compound. [6]
Conclusion and Future Directions
The development of potent and selective pan-PIM kinase inhibitors has provided the research community with powerful tools to investigate the role of PIM kinases in cancer and other diseases. While no public data currently exists for this compound, the indazole scaffold is a validated core for potent PIM inhibition, as exemplified by GDC-0339.
For researchers selecting a tool compound, newer generation inhibitors such as GDC-0339 , AZD1208 , INCB053914 , and PIM447 offer superior selectivity profiles compared to older compounds like SGI-1776. The choice of inhibitor should be guided by the specific biological question, the PIM isoform expression profile in the model system, and the desired balance between potency and potential off-target effects. The experimental protocols detailed herein provide a framework for rigorously validating the activity of any selected inhibitor in the laboratory. As our understanding of PIM kinase biology deepens, these well-characterized inhibitors will be indispensable for delineating their function and exploring their full therapeutic potential, particularly in combination with other targeted agents.
References
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. National Center for Biotechnology Information. [Link]
-
PIM Kinases in Multiple Myeloma. National Center for Biotechnology Information. [Link]
-
Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells. AACR Publications. [Link]
-
Definition of pan-PIM kinase inhibitor AZD1208. National Cancer Institute. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Publications. [Link]
-
The novel pan-PIM kinase inhibitor, PIM447, displays dual anti-myeloma and bone protective effects, and potently synergizes with current standards of care. AACR Publications. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. National Center for Biotechnology Information. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Semantic Scholar. [Link]
-
incb053914. My Cancer Genome. [Link]
-
PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma. National Center for Biotechnology Information. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ResearchGate. [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. National Center for Biotechnology Information. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. National Center for Biotechnology Information. [Link]
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Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. ACS Publications. [Link]
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Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies. PubMed. [Link]
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Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche. ASH Publications. [Link]
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]
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The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma. PubMed. [Link]
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Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. ASH Publications. [Link]
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Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor With Optimized Bioavailability. PubMed. [Link]
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The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN. ASH Publications. [Link]
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Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLOS One. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. [Link]
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Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. [Link]
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Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to 3-(Piperidin-4-yl)-1H-indazole Hydrochloride Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] When coupled with a piperidine moiety at the 3-position, the resulting 3-(piperidin-4-yl)-1H-indazole core offers a versatile platform for developing potent and selective therapeutic agents. These derivatives have demonstrated significant activity across various target classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, leading to their investigation for anti-cancer, anti-inflammatory, and neurological applications.[3][4][5]
This guide provides a comparative analysis of 3-(piperidin-4-yl)-1H-indazole hydrochloride derivatives. We will delve into common synthetic strategies, compare the pharmacological profiles of representative derivatives against key biological targets, and elucidate the underlying structure-activity relationships (SAR). Furthermore, this guide furnishes detailed experimental protocols for the characterization of these compounds, grounding theoretical knowledge in practical application.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 3-(piperidin-4-yl)-1H-indazole derivatives typically involves a multi-step process focused on the construction of the indazole ring followed by its coupling to a suitably protected piperidine unit. Numerous methods for indazole synthesis have been developed, often starting from ortho-substituted benzene precursors.[6][7]
A common and efficient approach begins with an o-fluorobenzonitrile, which undergoes nucleophilic substitution with hydrazine to form the indazole ring. The piperidine moiety is then introduced, often via N-alkylation or through coupling reactions. The final deprotection and salt formation yield the desired hydrochloride derivative.
The causality behind this synthetic choice lies in its robustness and the commercial availability of diverse starting materials, allowing for the creation of a wide range of analogues for SAR studies. The use of a Boc-protected piperidine, for instance, is a strategic decision to prevent unwanted side reactions at the piperidine nitrogen during the coupling steps, ensuring a clean and efficient synthesis.
Caption: A generalized workflow for the synthesis of 3-(piperidin-4-yl)-1H-indazole derivatives.
Comparative Pharmacological Analysis
The true value of the 3-(piperidin-4-yl)-1H-indazole scaffold lies in its adaptability. Minor structural modifications can dramatically shift the compound's affinity and selectivity for different biological targets. Below, we compare representative derivatives, highlighting how substitutions on the indazole and piperidine rings influence their pharmacological profiles.
Note: The following derivatives are representative examples based on modifications reported across the literature. The presented data is collated from various sources to illustrate SAR principles.
Kinase Inhibition: Targeting Oncogenic Pathways
Indazole derivatives have been extensively explored as kinase inhibitors for cancer therapy.[3] Targets such as the PI3K/AKT/mTOR pathway and Rho-associated kinase (ROCK) are critical for cell proliferation, survival, and motility.[8][9]
Table 1: Comparative Activity of Indazole Derivatives as Kinase Inhibitors
| Derivative | Structural Modification | Target Kinase | Potency (IC50) | Selectivity Profile | Reference |
| Derivative A | Unsubstituted Indazole, N-Methyl Piperidine | Pim-1 | 150 nM | Moderate vs. Pim-2/3 | [3] |
| Derivative B | 5-Fluoro Indazole, N-Methyl Piperidine | Pim-1 | 1.1 nM | High pan-Pim inhibition | [3] |
| Derivative C | 5-Amino Indazole, N-H Piperidine | ROCK-II | 80 nM | Selective vs. PKA, JNK3 | [8] |
| Derivative D | Unsubstituted Indazole, N-H Piperidine | PI3Kα | 361 nM | Active against PDK1, mTOR | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Indazole Ring Substitution: As seen by comparing Derivatives A and B, substitution on the indazole ring (e.g., with a fluorine atom at the 5-position) can dramatically enhance potency against Pim kinases. This is likely due to favorable interactions within the ATP-binding pocket of the enzyme.
-
Piperidine N-Substitution: The presence or absence of a substituent on the piperidine nitrogen is crucial for targeting different kinases. For ROCK-II inhibition (Derivative C), an unsubstituted piperidine amine is often preferred for key hydrogen bonding interactions.[8]
Signaling Pathway Context: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[9] Indazole-based compounds can act as ATP-competitive inhibitors, blocking the phosphorylation cascade and halting downstream signaling that promotes tumor proliferation.
Caption: Inhibition of the PI3K signaling pathway by a 3-(piperidin-4-yl)-1H-indazole derivative.
GPCR and Sigma Receptor Modulation
This scaffold is also effective in targeting GPCRs, such as serotonin (5-HT) and Calcitonin Gene-Related Peptide (CGRP) receptors, as well as sigma (σ) receptors, which are implicated in pain and neurological disorders.[10][11][12]
Table 2: Comparative Activity at GPCR and Sigma Receptors
| Derivative | Structural Modification | Target Receptor | Potency (Ki) | Functional Activity | Reference |
| Derivative E | Indazole-3-carboxamide, N-H Piperidine | 5-HT4 | < 100 nM | Antagonist | [10] |
| Derivative F | Complex N-acyl Piperidine | CGRP | < 10 nM | Antagonist | [11] |
| Derivative G | Indazole core, N-benzyl piperidine | Sigma-1 (σ1) | 65 nM | Antagonist | [13] |
| Derivative H | Indazole core, N-benzyl piperidine | Sigma-2 (σ2) | 73 nM | Ligand | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Position 3 Linker: For GPCR targets like the 5-HT4 receptor, extending the core with a carboxamide linker at the 3-position (Derivative E) is a common strategy to achieve high affinity and selectivity.[10]
-
Piperidine N-Substitution: Large, complex substituents on the piperidine nitrogen (Derivative F) are well-tolerated and often required for potent CGRP antagonism.[11] In contrast, for sigma receptors, simpler substitutions like a benzyl group can confer high affinity for both σ1 and σ2 subtypes (Derivatives G & H).[13] The choice of substituent can thus be used to tune selectivity between these two receptor subtypes.
Experimental Protocols: A Guide to Characterization
The trustworthy evaluation of novel compounds requires robust and reproducible assays. Here we detail standardized protocols for determining compound affinity and functional activity, explaining the scientific rationale behind each step.
Protocol: Radioligand Binding Assay (Affinity Determination)
This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a test derivative to compete with a known high-affinity radioligand for binding to a target receptor.
Methodology:
-
Preparation of Membranes:
-
Step: Homogenize tissues or cultured cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Causality: Homogenization breaks open the cells to release membranes where receptors are located. The cold temperature and buffer maintain protein integrity.
-
Step: Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Causality: Differential centrifugation isolates the membrane fraction from other cellular components.
-
Step: Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration (e.g., using a Bradford assay).
-
Causality: Quantifying protein concentration ensures that an equal amount of receptor is used in each assay tube, which is critical for reproducibility.
-
-
Binding Assay:
-
Step: In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the test indazole derivative.[12]
-
Causality: This creates a competition scenario. The test compound, if it binds to the receptor, will displace the radioligand.
-
Step: Prepare tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).
-
Causality: Total binding represents all bound radioligand. Non-specific binding measures how much radioligand sticks to components other than the target receptor. Subtracting non-specific from total binding yields "specific binding."
-
Step: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Causality: Equilibrium is required for the accurate application of binding isotherms.
-
-
Separation and Counting:
-
Step: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Causality: The filter traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through. This step must be rapid to prevent dissociation of the ligand-receptor complex.
-
Step: Wash the filters with an ice-cold buffer to remove any remaining unbound radioligand.
-
Causality: Washing minimizes background noise, ensuring that the measured radioactivity is only from the bound ligand.
-
Step: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Causality: The cocktail converts the energy from radioactive decay into light, which is quantified by the counter.
-
-
Data Analysis:
-
Step: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Step: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: The Ki is a true measure of affinity that is independent of the assay conditions (like radioligand concentration), allowing for direct comparison of the potencies of different compounds.
-
Caption: A standard workflow for identifying and characterizing lead compounds from a chemical library.
Conclusion and Future Outlook
The this compound scaffold represents a highly successful and versatile platform in modern drug discovery. The ability to fine-tune its pharmacological profile through targeted chemical modifications has led to the development of potent inhibitors and modulators for a diverse range of biological targets, from kinases to GPCRs. The comparative analysis reveals that substitutions on both the indazole and piperidine rings are critical determinants of potency and selectivity, offering clear avenues for rational drug design.
Future research will likely focus on further optimizing the drug-like properties of these derivatives, including their pharmacokinetic and safety profiles. The development of derivatives with dual-target activity (e.g., inhibiting both a kinase and a signaling receptor) is also a promising strategy for treating complex multifactorial diseases like cancer.[14] As our understanding of disease biology deepens, the inherent adaptability of the indazole-piperidine core ensures it will remain a valuable starting point for the therapeutic agents of tomorrow.
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In Vivo Validation of 3-(Piperidin-4-yl)-1H-indazole hydrochloride's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a novel indazole derivative. Drawing upon the well-documented pleiotropic activities of the indazole scaffold, we present a multi-faceted approach to exploring its therapeutic potential in oncology, inflammation, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established standards of care, supported by detailed experimental protocols and illustrative data.
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] Indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of neurological pathways.[1][3][4][5] This inherent versatility provides a strong rationale for investigating the therapeutic potential of novel indazole-containing molecules like this compound. The piperidin-4-yl moiety is a common feature in centrally active drugs and may influence the pharmacokinetic and pharmacodynamic properties of the parent indazole structure.
This guide outlines a series of comparative in vivo studies designed to elucidate the therapeutic efficacy of this compound in three key therapeutic areas: oncology, inflammation, and neurodegeneration. For each area, we propose a validated animal model and a clinically relevant comparator drug to provide a robust assessment of the compound's performance.
Section 1: Oncology - A Potential Kinase Inhibitor in Solid Tumors
Many indazole derivatives have demonstrated potent anti-cancer activity through the inhibition of various protein kinases crucial for tumor growth and proliferation.[2] This section outlines a comparative study of this compound against a standard chemotherapeutic agent in a human tumor xenograft model.
Experimental Model: Human Colorectal Cancer Xenograft (COLO205)
The COLO205 cell line, derived from a human colorectal adenocarcinoma, is a well-established model for in vivo xenograft studies.[6][7][8]
Comparator Agent
5-Fluorouracil (5-FU) : A cornerstone of chemotherapy for colorectal cancer, 5-FU is an appropriate benchmark for evaluating the efficacy of a novel anti-cancer agent.[6]
Experimental Workflow
Detailed Experimental Protocol
-
Cell Culture : COLO205 cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Acclimatization : Female athymic nude mice (6-8 weeks old) are acclimatized for one week prior to the study.
-
Tumor Implantation : Each mouse is subcutaneously injected with 5 x 10^6 COLO205 cells in the right flank.
-
Tumor Growth Monitoring : Tumors are allowed to grow, and their volume is measured twice weekly using calipers.
-
Randomization : When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment Administration :
-
Group 1: Vehicle control (e.g., saline with 5% DMSO).
-
Group 2: 5-Fluorouracil (20 mg/kg, intraperitoneally, once weekly).
-
Group 3: this compound (e.g., 25 mg/kg, oral gavage, daily).
-
Group 4: this compound (e.g., 50 mg/kg, oral gavage, daily).
-
-
Monitoring : Tumor volume and body weight are recorded twice weekly for the duration of the study (typically 21-28 days).
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological analysis.
Comparative Data Summary (Illustrative)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| 5-Fluorouracil (20 mg/kg) | 625 ± 90 | 50 | -8.5 |
| Test Compound (25 mg/kg) | 875 ± 110 | 30 | +2.1 |
| Test Compound (50 mg/kg) | 500 ± 75 | 60 | -1.5 |
Section 2: Inflammation - Targeting the Inflammatory Cascade
The anti-inflammatory properties of indazole derivatives are well-documented, often attributed to the inhibition of pro-inflammatory mediators.[3][5][9] This section details an in vivo study to assess the anti-inflammatory potential of this compound in a model of acute inflammation.
Experimental Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reproducible model for screening acute anti-inflammatory activity.[10]
Comparator Agents
-
Diclofenac : A potent non-steroidal anti-inflammatory drug (NSAID) that serves as a positive control.[2][11]
-
Dexamethasone : A corticosteroid with broad anti-inflammatory effects, used as another standard comparator.[5][12][13]
Signaling Pathway
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A Head-to-Head Comparative Guide: 3-(Piperidin-4-yl)-1H-indazole Hydrochloride and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2] This guide provides a comprehensive head-to-head comparison of 3-(Piperidin-4-yl)-1H-indazole hydrochloride, a potent Pim kinase inhibitor, with two structurally related and commercially available analogs: 3-(Piperazin-1-yl)-1H-indazole and N-benzyl-3-(piperidin-4-yl)-1H-indazol-6-amine.
While direct comparative studies are limited in publicly available literature, this guide synthesizes known structure-activity relationships (SAR), predicted physicochemical properties, and detailed experimental protocols to empower researchers to conduct their own robust, in-house comparative analyses. The focus of this guide is to provide a framework for evaluating these compounds in the context of Pim kinase inhibition, a critical target in oncology.[3][4]
Introduction to the Compounds and a Key Therapeutic Target: Pim Kinases
The three compounds at the center of this guide share a common 1H-indazole core, a bicyclic aromatic heterocycle known for its role in potent kinase inhibition. The key structural variations lie in the substitution at the 3-position and modifications to the piperidine ring, which are expected to significantly influence their physicochemical properties, biological activity, and selectivity.
Pim Kinases: A Trio of Oncogenic Drivers
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis.[5] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6][7] The development of potent and selective Pim kinase inhibitors is an active area of research, with the indazole scaffold showing significant promise.[3][4]
Comparative Physicochemical Properties
| Property | 3-(Piperidin-4-yl)-1H-indazole HCl | 3-(Piperazin-1-yl)-1H-indazole | N-benzyl-3-(piperidin-4-yl)-1H-indazol-6-amine |
| Molecular Weight | 237.73 g/mol [8] | 275.18 g/mol [9] | 332.44 g/mol [10] |
| Predicted LogP | 1.6 - 2.5 | 1.2 - 2.1 | 3.5 - 4.5 |
| Predicted Aqueous Solubility (LogS) | -2.5 to -3.5 | -2.0 to -3.0 | -4.0 to -5.0 |
| Predicted pKa (most basic) | 8.5 - 9.5 | 8.0 - 9.0 | 8.5 - 9.5 |
Causality Behind Physicochemical Differences:
-
Lipophilicity (LogP): The introduction of the benzyl group in N-benzyl-3-(piperidin-4-yl)-1H-indazol-6-amine significantly increases its predicted lipophilicity (LogP) compared to the other two analogs. This is expected to impact its solubility and potentially its ability to cross cell membranes.
-
Aqueous Solubility (LogS): The higher predicted LogP of the N-benzyl analog correlates with its lower predicted aqueous solubility. The piperazine moiety in 3-(Piperazin-1-yl)-1H-indazole, with its additional nitrogen, is predicted to have slightly better aqueous solubility compared to the piperidine analog. The hydrochloride salt form of the parent compound is intended to improve its aqueous solubility for formulation purposes.[11]
-
Ionization (pKa): All three compounds possess a basic piperidine or piperazine ring, leading to similar predicted basic pKa values. This ionization state at physiological pH will influence their solubility and interactions with biological targets.
Comparative Biological Activity: A Focus on Pim Kinase Inhibition
The primary biological activity of interest for this class of compounds is the inhibition of Pim kinases. The structural modifications among the three analogs are likely to result in differential potency and selectivity profiles.
Known Structure-Activity Relationships (SAR) for Indazole-based Pim Kinase Inhibitors:
-
The 1H-indazole core is a key pharmacophore that often engages in hydrogen bonding interactions within the kinase hinge region.[12]
-
Substitution at the 3-position of the indazole ring with a heterocyclic group, such as a piperidine or piperazine, is a common strategy for achieving potent Pim kinase inhibition.[6]
-
Modifications to the piperidine/piperazine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties.[13]
Based on these general SAR principles, it is hypothesized that all three compounds will exhibit some level of Pim kinase inhibitory activity. The N-benzyl substitution in the third analog may lead to interactions with additional hydrophobic pockets within the kinase active site, potentially altering its potency and selectivity profile.
Proposed Head-to-Head Biological Evaluation:
To definitively compare the biological activity of these compounds, a systematic in vitro evaluation is necessary. The following sections outline the experimental protocols to achieve this.
Experimental Protocols for Head-to-Head Comparison
This section provides detailed, step-by-step methodologies for key experiments to enable a direct comparison of the three indazole derivatives.
Physicochemical Property Determination
4.1.1. Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[14][15]
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.[16]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.
-
Quantification (Optional): For a more quantitative measure, filter the solutions to remove any precipitate and determine the concentration of the soluble compound in the filtrate using LC-MS/MS analysis against a standard curve.[17]
4.1.2. LogP Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.[18][19]
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5]
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced.[3][4][20]
Workflow Diagram:
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring inhibitor potency.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the Pim-1 kinase and its corresponding substrate peptide in the kinase buffer to their optimal concentrations.
-
Prepare a solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (3-(Piperidin-4-yl)-1H-indazole HCl, 3-(Piperazin-1-yl)-1H-indazole, and N-benzyl-3-(piperidin-4-yl)-1H-indazol-6-amine) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted test compounds or a DMSO control to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Signaling Pathway Diagram:
Caption: Simplified Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.
Expected Outcomes and Interpretation
By conducting the proposed head-to-head study, researchers can expect to generate a comprehensive dataset to compare the three indazole derivatives.
-
Physicochemical Properties: The experimental solubility and LogP values will either confirm or refine the predicted data, providing a solid basis for understanding the ADME potential of each compound. For example, a higher experimental LogP for the N-benzyl analog would suggest a greater likelihood of membrane permeability but also a potential for lower aqueous solubility and higher plasma protein binding.
-
Biological Activity: The IC₅₀ values from the Pim-1 kinase assay will provide a direct measure of the inhibitory potency of each compound. A lower IC₅₀ value indicates a more potent inhibitor. It would be hypothesized that the parent compound and the piperazine analog will have comparable potencies, while the N-benzyl analog's potency could be either enhanced or diminished depending on how the benzyl group interacts with the kinase active site. To further expand on this, a broader kinase panel screening would be beneficial to assess the selectivity of the most potent compounds.
Conclusion
This guide provides a framework for a rigorous head-to-head comparison of this compound and its structurally related analogs. By following the detailed experimental protocols for determining physicochemical properties and in vitro kinase inhibitory activity, researchers can generate the necessary data to make informed decisions in their drug discovery programs. The indazole scaffold continues to be a rich source of novel kinase inhibitors, and a systematic, comparative approach is essential for identifying candidates with the most promising therapeutic potential.
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A Comparative Guide to Assessing the Therapeutic Index of Novel Indazole-Based Compounds: A Case Study of 3-(Piperidin-4-yl)-1H-indazole hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Quest for a Wider Therapeutic Window
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents, from the anti-inflammatory drug Benzydamine to the potent PARP inhibitor Niraparib, used in oncology.[1][2][3] These compounds exhibit a wide range of biological activities, including potent kinase inhibition, making them a fertile ground for novel drug discovery.[4] Our focus here is on 3-(Piperidin-4-yl)-1H-indazole hydrochloride (hereafter "Investigational Compound IND-4P"), a novel molecule combining the indazole core with a piperidine substituent—a common strategy to enhance solubility and modulate target binding.
The ultimate success of any new therapeutic candidate hinges not just on its efficacy, but on its safety. The Therapeutic Index (TI) is the quantitative measure of this balance, representing the dose range that provides therapeutic benefit without producing unacceptable toxicity. A compound with a wide therapeutic window is desirable, as it allows for effective treatment with a lower risk of adverse events.
This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of Investigational Compound IND-4P. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and present a comparative analysis against a well-established drug, Niraparib. Niraparib serves as an excellent benchmark as it is an FDA-approved indazole-containing compound with a known clinical profile.[3] This guide is designed to be a practical resource for researchers aiming to characterize novel indazole derivatives and make data-driven decisions for further development.
Part 1: A Conceptual Framework for the Therapeutic Index
The therapeutic index is most classically defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (Toxic Dose 50, or TD50) to the dose that produces a clinically desired or effective response in 50% of the population (Effective Dose 50, or ED50).
TI = TD₅₀ / ED₅₀
A higher TI is preferable, indicating a greater margin of safety. The conceptual relationship between the desired therapeutic effect and the adverse toxic effect is visualized by their respective dose-response curves. The separation between these curves defines the therapeutic window.
Caption: Conceptual diagram of the Therapeutic Index (TI).
Part 2: Preclinical Assessment Workflow
A logical, multi-stage approach is essential for accurately determining the TI. The workflow begins with high-throughput in vitro assays to establish target engagement and cellular activity, followed by more complex and physiologically relevant in vivo models to assess efficacy and toxicity in a whole-organism context.
Caption: Step-wise workflow for preclinical TI assessment.
Part 3: Detailed Experimental Protocols
The following protocols provide a robust methodology for gathering the necessary efficacy and toxicity data. For this guide, we will proceed under the hypothesis that Investigational Compound IND-4P is an inhibitor of the AKT kinase, a key node in cancer cell signaling.[4]
Efficacy Assessment (Determining ED₅₀)
Protocol 1: In Vitro Potency and Cellular Activity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase and the half-maximal growth inhibitory concentration (GI₅₀) in a relevant cancer cell line.
-
Rationale: These initial assays confirm on-target activity and its translation into a cellular anti-proliferative effect. A low nanomolar IC₅₀ and GI₅₀ are indicators of a potent compound.
Step-by-Step Methodology:
-
Biochemical Kinase Assay (e.g., Z'-LYTE™ Kinase Assay):
-
Prepare a 10-point, 3-fold serial dilution of Investigational Compound IND-4P, typically starting from 10 µM.
-
In a 384-well plate, add recombinant human AKT1 kinase, the appropriate fluorescently-labeled peptide substrate, and ATP.
-
Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add the development reagent to stop the reaction and generate a signal.
-
Read the plate on a fluorescence plate reader.
-
Calculate the percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
-
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Select a cancer cell line with a constitutively active PI3K/AKT pathway (e.g., LNCaP prostate cancer cells).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a 10-point serial dilution of Investigational Compound IND-4P for 72 hours.
-
After incubation, add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the GI₅₀ value.
-
Protocol 2: In Vivo Efficacy in a Xenograft Model
-
Objective: To determine the dose required to achieve 50% tumor growth inhibition (ED₅₀) in a living system.
-
Rationale: Animal models provide a complex physiological environment, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and tumor microenvironment effects that cannot be replicated in vitro.
Step-by-Step Methodology:
-
Model Establishment:
-
Implant LNCaP cells subcutaneously into the flank of immunodeficient mice (e.g., male SCID mice).
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., 5 groups, n=8-10 mice per group).
-
-
Dose-Ranging Study:
-
Prepare formulations of Investigational Compound IND-4P for the desired route of administration (e.g., oral gavage).
-
Administer the compound daily for 21 days at escalating doses (e.g., Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health status daily as an initial indicator of toxicity.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each dose group compared to the vehicle control group.
-
Plot %TGI as a function of dose and use non-linear regression to determine the ED₅₀.
-
Toxicity Assessment (Determining TD₅₀)
Protocol 3: In Vivo Acute Toxicity and Maximum Tolerated Dose (MTD)
-
Objective: To identify the dose range causing adverse effects and determine the Maximum Tolerated Dose (MTD), which can serve as a proxy for the TD₅₀ in early-stage development.
-
Rationale: This is a critical step to define the upper limit of the therapeutic window. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress) over a specified period.
Step-by-Step Methodology:
-
Study Design:
-
Use healthy, non-tumor-bearing mice of the same strain used for efficacy studies.
-
Administer Investigational Compound IND-4P daily for 7-14 days at doses higher than the anticipated efficacious doses (e.g., 100 mg/kg, 300 mg/kg, 1000 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, fur texture).
-
Measure body weight daily. The MTD is often defined by the dose causing a mean body weight loss of 15-20%.
-
At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Perform a gross necropsy to look for any visible organ abnormalities.
-
-
Data Analysis:
-
Determine the highest dose that meets the predefined criteria for tolerability. This dose is the MTD and will be used as the TD₅₀ for the initial TI calculation.
-
Part 4: Data Interpretation and Comparative Analysis
All experimental data should be compiled to calculate the TI and benchmark it against relevant alternatives. The table below presents a hypothetical dataset for Investigational Compound IND-4P alongside published data for the comparator, Niraparib, a PARP inhibitor.[3]
| Parameter | Investigational Compound IND-4P (Hypothetical Data) | Niraparib (Comparator) | Rationale & Interpretation |
| Target | AKT Kinase | PARP-1 / PARP-2 | Different targets, but both are validated in oncology. |
| IC₅₀ (Biochemical) | 5 nM | 3.8 nM (PARP-1) | Both compounds show potent, single-digit nanomolar inhibition of their respective targets. |
| EC₅₀ (Cell-Based) | 50 nM (LNCaP cells) | ~10-100 nM (BRCA-mutant cells) | The cellular potency of IND-4P is comparable to Niraparib, demonstrating good cell permeability and on-target effect. |
| ED₅₀ (In Vivo Xenograft) | 25 mg/kg | ~10-30 mg/kg | The in vivo efficacy is in a similar dose range, suggesting comparable pharmacokinetic/pharmacodynamic properties. |
| TD₅₀ (In Vivo MTD) | 500 mg/kg | >500 mg/kg | Both compounds appear to be well-tolerated at doses significantly exceeding their effective dose. |
| Therapeutic Index (TI) | 20 (500 / 25) | >16-50 | The calculated TI for IND-4P is robust and falls within the range of a clinically successful drug, warranting further investigation. |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to assessing the therapeutic index of this compound. The described workflow, from in vitro target validation to in vivo efficacy and toxicity studies, provides the critical data needed to establish a compound's therapeutic window.
Based on our hypothetical analysis, Investigational Compound IND-4P demonstrates a promising therapeutic index of 20, comparable to the established PARP inhibitor Niraparib. This finding provides a strong rationale for advancing the compound into more detailed preclinical safety and toxicology studies, including repeat-dose toxicity and safety pharmacology, to fully characterize its risk-benefit profile before consideration for clinical trials. The application of this structured assessment is paramount for any novel chemical entity, ensuring that only the most promising candidates with a high probability of clinical success are moved forward in the arduous drug development pipeline.
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A Senior Application Scientist's Guide to Ensuring Reproducibility for 3-(Piperidin-4-yl)-1H-indazole Hydrochloride: A Comparative Framework
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure."[1] Its derivatives are the backbone of several approved drugs and numerous clinical candidates targeting a wide array of diseases, from cancer to inflammatory conditions.[2] The hypothetical compound, 3-(Piperidin-4-yl)-1H-indazole hydrochloride, represents a classic example of a novel entity that warrants rigorous and reproducible scientific investigation.
This guide provides a comprehensive framework for ensuring the reproducibility of experimental findings for this and similar novel indazole derivatives. We will delve into the critical aspects of synthesis, analytical characterization, and biological evaluation, not merely as a list of procedures, but as a self-validating system designed to build trust in the generated data. This approach is paramount, as the path from a promising preclinical compound to a clinical candidate is fraught with challenges, and a lack of reproducibility in early-stage research is a significant contributor to the "valley of death" in drug development.[3][4]
I. Synthesis and Purification: Establishing a Robust and Scalable Route
The synthesis of 3-substituted 1H-indazoles can be approached through various methods.[5][6][7] For 3-(Piperidin-4-yl)-1H-indazole, a common and effective strategy involves the reaction of a suitable precursor with a piperidine-containing building block. The following protocol outlines a plausible and reproducible synthetic route.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1H-indazole-3-carbaldehyde.
-
This key intermediate can be synthesized from indole via nitrosation in a mildly acidic environment.[8] This method is advantageous as it avoids harsh conditions that can lead to side products.
-
-
Step 2: Reductive Amination with tert-butyl 4-aminopiperidine-1-carboxylate.
-
To a solution of 1H-indazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 3: Boc-Deprotection and Salt Formation.
-
Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add an excess of hydrochloric acid in diethyl ether or isopropanol.
-
Stir the mixture to allow for the precipitation of the hydrochloride salt.
-
-
Step 4: Purification.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
-
Causality Behind Experimental Choices: The choice of a Boc-protected piperidine allows for a controlled reaction and prevents side reactions involving the piperidine nitrogen. The use of a mild reducing agent like sodium cyanoborohydride is selective for the imine and avoids the reduction of other functional groups. Conversion to the hydrochloride salt often improves solubility and stability, which is crucial for biological testing.
II. Analytical Characterization: The Fingerprint of a Molecule
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a novel compound.[9][10] This data serves as the "fingerprint" of the molecule and is essential for the confident interpretation of biological results.
| Analytical Method | Purpose | Expected Results for this compound |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Characteristic peaks for the indazole and piperidine rings. The number of protons and carbons should match the expected structure. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the free base [M+H]⁺. |
| HPLC | Purity determination | A single major peak with >95% purity, indicating the absence of significant impurities. |
| Elemental Analysis | Confirmation of elemental composition | The percentage of C, H, and N should be within ±0.4% of the calculated values for the hydrochloride salt. |
Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. For instance, the molecular weight from MS should correspond to the structure elucidated by NMR, and the high purity confirmed by HPLC ensures that the observed biological activity is attributable to the target compound and not an impurity.[11]
Illustrative Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
III. Biological Evaluation: A Comparative Approach
Given that many indazole derivatives exhibit activity as kinase inhibitors, a logical first step in the biological evaluation of this compound would be to screen it against a panel of kinases.[2][12] For this guide, we will focus on a hypothetical scenario where the compound is evaluated as a Polo-like kinase 4 (PLK4) inhibitor, a target for which other indazole-based inhibitors have been developed.[13]
Comparative Compound: Axitinib
To provide context and a benchmark for our experimental findings, we will compare our hypothetical data for this compound with published data for Axitinib , an FDA-approved kinase inhibitor that also features an indazole core and is known to inhibit PLK4.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[14]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Axitinib (positive control) in 100% DMSO.
-
Create a serial dilution of the compounds in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase (e.g., recombinant human PLK4), the substrate (a suitable peptide), and ATP.
-
Add the serially diluted compounds to the wells. Include a "no inhibitor" control and a "no enzyme" control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated light signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Experimental Protocol: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of novel compounds.[15][16][17]
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a breast cancer cell line like MCF-7, where PLK4 is often overexpressed) under standard conditions.[13]
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and Axitinib. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Hypothetical Comparative Data
| Compound | PLK4 Kinase Inhibition IC₅₀ (nM) | MCF-7 Cell Cytotoxicity IC₅₀ (µM) |
| This compound | 15.2 | 2.5 |
| Axitinib | 4.2[13] | 1.8 |
Interpretation of Hypothetical Data: In this hypothetical scenario, this compound shows good potency against PLK4, albeit slightly less than the established inhibitor Axitinib. The cellular cytotoxicity is in a similar low micromolar range, suggesting that the compound can penetrate cells and inhibit its target in a cellular context. Further studies would be required to assess its selectivity against other kinases.
Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of a novel indazole derivative.
IV. Conclusion: A Commitment to Rigor and Transparency
The reproducibility of experimental findings is the cornerstone of scientific progress.[18][19] For a novel compound like this compound, establishing a robust and well-documented experimental framework from the outset is not just good practice; it is a necessity for its potential journey through the drug discovery pipeline. By following detailed protocols, performing thorough analytical characterization, and using established comparators for biological evaluation, researchers can build a strong foundation of trustworthy data. This commitment to rigor and transparency is essential for making informed decisions and ultimately for the successful translation of preclinical discoveries into new therapies.
V. References
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Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(5), 1591–1599. Available at: [Link]
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Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. PubMed. Available at: [Link]
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Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. Available at: [Link]
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Xiao, Q., et al. (2010). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2017). Molecules. Available at: [Link]
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Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. (2019). Organic Syntheses. Available at: [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]
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Experimental reporting. The Royal Society of Chemistry. Available at: [Link]
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A Guide to Reproducibility in Preclinical Research. (2015). Stroke. Available at: [Link]
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Errington, T. (2024). Enhancing Reproducibility in Drug Development Research. Center for Open Science. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Guidelines for the Reporting of Numerical Data and Experimental Procedures. (1983). Journal of Research of the National Bureau of Standards. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2009). Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]
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Guidelines for Lab Reports. University of California, Irvine. Available at: [Link]
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Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (2021). Biopolymers and Cell. Available at: [Link]
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Molecular Target Validation in preclinical drug discovery. (2014). Drug Discovery World. Available at: [Link]
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Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery. Available at: [Link]
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Handbook on Writing Laboratory Reports. (2016). University of Zurich. Available at: [Link]
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Preclinical research strategies for drug development. (2025). AMSbiopharma. Available at: [Link]
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
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How to Write a Pharmaceutical Chemistry Lab Report. My Academics Help. Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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3-(Piperidin-4-yl)-1H-indazole hydrochloride clinical trial relevance and comparison
A Technical Guide for Scientists and Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for developing potent enzyme inhibitors. While direct clinical trial data for the specific molecule 3-(Piperidin-4-yl)-1H-indazole hydrochloride remains nascent, its structural components—a 1H-indazole core linked to a piperidine moiety—strongly suggest its classification within a pivotal class of anticancer agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive comparison of this structural class against established PARP inhibitors, offering field-proven insights for researchers and drug development professionals.
The Indazole Scaffold: A Privileged Structure in Oncology
The 1H-indazole ring system is a bio-isostere of purine and is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases and enzymes like PARP. This has led to its incorporation into several clinically successful drugs, including the PARP inhibitor niraparib. The piperidine ring often enhances solubility and allows for modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Given these characteristics, it is logical to contextualize the potential of this compound by comparing it to its clinically validated counterparts in the PARP inhibitor class.
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations.[1][2] HRR is a major pathway for repairing DNA double-strand breaks (DSBs). When this pathway is compromised, cancer cells become heavily reliant on PARP-mediated single-strand break (SSB) repair.
The inhibition of PARP's enzymatic activity prevents the repair of SSBs, which, upon encountering a replication fork, are converted into toxic DSBs.[2] In HRR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[1][2]
A crucial aspect of the efficacy of PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of a break.[3][4] This trapped PARP-DNA complex is even more cytotoxic than an unrepaired SSB, as it physically obstructs DNA replication and transcription.[3][4] The potency of PARP trapping varies among different inhibitors and is a key differentiator in their clinical profiles.[5][6]
Comparative Analysis of Approved PARP Inhibitors
To provide a framework for evaluating novel indazole-based compounds, we compare four FDA-approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
| Feature | Olaparib (Lynparza®) | Niraparib (Zejula®) | Rucaparib (Rubraca®) | Talazoparib (Talzenna®) |
| Chemical Scaffold | Phthalazinone-piperazine | Indazole -piperidine | Azepinoindole | Phthalazinone |
| Approved Indications | Ovarian, Breast, Pancreatic, Prostate Cancer[1][7] | Ovarian, Prostate Cancer[6][8] | Ovarian, Prostate Cancer[9][10] | Breast, Prostate Cancer[5][11] |
| PARP Trapping Potency | Moderate | High[6] | Moderate[12] | Very High (most potent)[3][5] |
| Biomarker Status | Primarily gBRCAm, HRD-positive[13][14] | Broad (including BRCA wild-type)[15][16] | gBRCAm and sBRCAm[10] | gBRCAm, HRR-mutated[5][11] |
Clinical Efficacy: A Snapshot Across Key Trials
The clinical development of PARP inhibitors has been extensive, with numerous trials demonstrating their efficacy, particularly as maintenance therapy in platinum-sensitive recurrent ovarian cancer and for tumors with BRCA mutations.
| Trial (Indication) | Drug | Patient Population | Primary Endpoint | Result |
| SOLO-1 (Ovarian Cancer) | Olaparib | Newly diagnosed, advanced, BRCAm | Progression-Free Survival (PFS) | HR 0.30; significant improvement in PFS vs. placebo |
| PRIMA (Ovarian Cancer) | Niraparib | Newly diagnosed, advanced, post-chemo | Progression-Free Survival (PFS) | HR 0.62 overall; HR 0.43 in HRD-positive patients[17][18] |
| ARIEL3 (Ovarian Cancer) | Rucaparib | Recurrent, platinum-sensitive | Progression-Free Survival (PFS) | Significant PFS benefit across all cohorts (BRCAm, HRD, ITT) |
| EMBRACA (Breast Cancer) | Talazoparib | gBRCAm, HER2-negative, metastatic | Progression-Free Survival (PFS) | HR 0.54; significant improvement in PFS vs. chemotherapy[19] |
| OlympiAD (Breast Cancer) | Olaparib | gBRCAm, HER2-negative, metastatic | Progression-Free Survival (PFS) | HR 0.58; significant improvement in PFS vs. chemotherapy |
| TOPARP-B (Prostate Cancer) | Olaparib | Metastatic castration-resistant, DNA repair gene defects | Objective Response Rate (ORR) | Showed clinical activity in patients with DNA repair defects |
| TRITON2 (Prostate Cancer) | Rucaparib | Metastatic castration-resistant, BRCAm | Objective Response Rate (ORR) | ORR of 44% in patients with BRCA alterations |
| TALAPRO-2 (Prostate Cancer) | Talazoparib + Enzalutamide | mCRPC, HRR-mutated | Radiographic PFS (rPFS) | Significant improvement in rPFS vs. placebo + enzalutamide[11] |
HR = Hazard Ratio. A lower HR indicates a better outcome for the investigational drug.
Comparative Safety and Tolerability
While efficacious, PARP inhibitors are associated with a distinct set of adverse events (AEs), primarily hematological and gastrointestinal. The safety profiles differ, which can influence treatment selection and management.[20][21][22]
| Adverse Event (Grade ≥3) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Anemia | ~19% | ~25% | ~25% | ~39% [11] |
| Neutropenia | ~4% | ~20% | ~7% | ~17%[11] |
| Thrombocytopenia | ~1% | ~29% [6] | ~5% | ~11%[11] |
| Fatigue/Asthenia | ~4% | ~8% | ~7% | ~5%[23] |
| Nausea | ~2% | ~8% | ~5% | <1% |
Data compiled from various clinical trials and review articles. Percentages are approximate and can vary by study and patient population.
Niraparib is notably associated with a higher incidence of thrombocytopenia, which has led to the adoption of individualized starting doses based on baseline weight and platelet count.[24] Talazoparib demonstrates a higher rate of anemia compared to other PARP inhibitors.[11][25] Olaparib and Rucaparib generally have a more manageable hematological toxicity profile but can cause significant fatigue and nausea.[20][22]
Experimental Protocols: In Vitro PARP Inhibition Assay
To assess the potential of a novel compound like this compound, a foundational experiment is the in vitro PARP1 enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated microplates
-
Europium-labeled anti-poly(ADP-ribose) antibody
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Olaparib)
-
Assay buffer
-
-
Procedure:
-
Coat streptavidin microplates with histones.
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Add PARP1 enzyme to the histone-coated wells.
-
Add the test compounds/references at various concentrations.
-
Initiate the PARylation reaction by adding biotinylated NAD+. Incubate at room temperature.
-
Stop the reaction and wash the plates to remove unbound reagents.
-
Add the Europium-labeled anti-poly(ADP-ribose) antibody and incubate.
-
After a final wash, add enhancement solution and read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of PARylation (enzyme activity).
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
-
Conclusion and Future Directions
While this compound awaits specific clinical evaluation, its chemical structure firmly places it within the promising class of PARP inhibitors. By understanding the established mechanisms, clinical efficacy, and safety profiles of approved drugs like Olaparib, Niraparib, Rucaparib, and Talazoparib, researchers can better position and evaluate such novel compounds. Key differentiators will likely be potency in PARP trapping, selectivity, pharmacokinetic properties, and the resulting safety profile. As the field moves towards broader applications beyond BRCA-mutated cancers and into combination therapies, novel indazole-based PARP inhibitors could play a significant role in the future of precision oncology.
References
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Clinical Trials Using Talazoparib - NCI. (n.d.). Retrieved January 20, 2026, from [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). Cancers. Retrieved January 20, 2026, from [Link]
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Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. (2024). Annals of Oncology. Retrieved January 20, 2026, from [Link]
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Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. (2018, March 28). Targeted Oncology. Retrieved January 20, 2026, from [Link]
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A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study). (2022, January 20). ClinicalTrials.gov. Retrieved January 20, 2026, from [Link]
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Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. (2021, November 24). PubMed. Retrieved January 20, 2026, from [Link]
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Treatment With Niraparib Maintenance Therapy in Patients With Newly Diagnosed Advanced Ovarian Cancer: A Phase 3 Randomized Clinical Trial. (2023, July 13). PubMed. Retrieved January 20, 2026, from [Link]
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Alternative Dosing of Niraparib for Ovarian Cancer. (n.d.). withpower.com. Retrieved January 20, 2026, from [Link]
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A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget. Retrieved January 20, 2026, from [Link]
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New PARP Inhibitor Approved for Ovarian Cancer. (2017). American Association for Cancer Research. Retrieved January 20, 2026, from [Link]
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Talazoparib | C19H14F2N6O | CID 135565082 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Chemical structure of talazoparib and lapatinib (IS). (2023, May). ResearchGate. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Piperidin-4-yl)-1H-indazole hydrochloride
As a Senior Application Scientist, this guide provides drug development professionals with a comprehensive, step-by-step protocol for the proper disposal of 3-(Piperidin-4-yl)-1H-indazole hydrochloride. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the causality behind each step, creating a self-validating system for waste management rooted in established safety principles.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal plan is enacted, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound that, like many research chemicals, requires careful handling. Its hydrochloride salt form dictates several of its key reactive properties.
The primary principle of chemical waste management is to treat any substance with unknown or incomplete hazard data as hazardous.[1] Based on safety data for the free base and analogous structures, a conservative risk assessment is necessary.[2] The compound must be managed as a hazardous waste, primarily due to its potential toxicity and irritant properties.[2][3]
| Hazard Class | Classification | Rationale and Precaution |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] | Ingestion can be harmful. All waste must be securely contained to prevent accidental exposure. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] | Direct contact can cause skin irritation. Impervious gloves are mandatory during handling and disposal. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] | The compound poses a significant risk to eyes. Chemical safety goggles or a face shield are essential. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2] | Inhalation of the powdered form can irritate the respiratory system. Handle in a well-ventilated area or chemical fume hood. |
| Corrosivity (Inferred) | Potential Corrosive (Acidic Salt) | As a hydrochloride salt, it will form a mildly acidic solution in water. This dictates that it must be segregated from bases and reactive metals to prevent dangerous chemical reactions.[4][5] |
Incompatible Materials: To prevent violent reactions, toxic gas release, or container failure, waste this compound must be stored separately from:
-
Strong Bases (e.g., sodium hydroxide): Will cause a neutralization reaction that can be exothermic.[4][5]
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can lead to potentially explosive mixtures.[5][6]
-
Reactive Metals (e.g., aluminum, zinc): As an acidic salt, it can react with metals to produce flammable hydrogen gas.[7][8]
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE is non-negotiable. The selection of PPE is directly informed by the hazard assessment and is the primary barrier between the researcher and chemical exposure.
| Task | Required PPE and Engineering Controls |
| Handling Solid Compound | Engineering Control: Chemical fume hood or ventilated enclosure to minimize inhalation risk.[2] Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Chemical safety goggles.[6] Lab Attire: Standard lab coat. |
| Preparing Waste Containers | Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Chemical safety goggles. Lab Attire: Standard lab coat. |
| Cleaning Spills | Engineering Control: Ensure adequate ventilation. Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Chemical safety goggles and/or full face shield.[9] Lab Attire: Lab coat (consider a chemically resistant apron for larger spills). |
Step-by-Step On-Site Waste Management Protocol
The guiding principle for laboratory waste is that disposal planning must occur before a procedure begins.[1] Once this compound is designated for disposal, it is officially a hazardous waste and must be managed according to stringent regulations from the moment of generation.[3][10]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[5][10][11]
-
Action: Identify a specific area, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.
-
Causality: This practice minimizes the transport of hazardous materials within the lab and ensures the waste remains under the control of trained personnel.[11]
Step 2: Select a Compatible Waste Container
The container is the primary method of containment. Its integrity is critical.
-
Action: Choose a container made of a material compatible with acidic organic salts, such as a high-density polyethylene (HDPE) or glass bottle.[12][13] Ensure it has a screw-top cap that can be securely sealed.
-
Causality: Using an incompatible container, such as a metal can, could lead to corrosion and leakage.[4][5] The container must be in good condition, free of cracks or defects.[11][12]
Step 3: Properly Label the Waste Container
Improperly labeled waste is a major safety violation. A label must be affixed to the container as soon as the first drop of waste is added.
-
Action: Affix a "HAZARDOUS WASTE" label to the container.[5][11][12][14] The label must include:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal technicians.
Step 4: Segregate and Secure the Waste
Proper segregation is a cornerstone of laboratory safety.
-
Action: Place the labeled waste container in your designated SAA. Ensure it is physically separated from incompatible materials, particularly bases and oxidizing agents.[5][11] Keep the container cap securely closed at all times, except when adding waste.[11][12]
-
Causality: Segregation prevents dangerous reactions.[5] Keeping containers closed prevents the release of vapors and protects against spills.[11]
Spill and Decontamination Procedures
Accidents happen; a clear plan mitigates their impact.
For a small, dry spill:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully sweep up the material and place it into your labeled hazardous waste container.[6][15] Do not generate dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting the cleaning materials as hazardous waste.
-
Avoid Drains: Never wash the chemical down the drain or allow it to enter the sewer system.[15]
Decontaminating Glassware: Glassware that has come into contact with the compound must be decontaminated.
-
Action: Triple-rinse the glassware with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal, but this depends on institutional and local regulations.
-
Causality: The initial rinse will contain the highest concentration of the compound and must be treated as hazardous waste to prevent environmental discharge.[3]
Final Disposal Pathway: From Lab to Licensed Facility
Laboratory personnel are responsible for the waste up to the point of collection. The final treatment and disposal must be handled by professionals.
Workflow for Final Disposal
The following diagram outlines the decision-making and logistical process for ensuring the compliant disposal of this compound.
Caption: Decision workflow from waste generation to final disposal.
-
Action: Once the waste container is 90% full or the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][13][16]
-
Causality: Regulations strictly govern the timeframe for waste storage and require a manifest system that tracks hazardous waste from its point of generation to its ultimate disposal, a "cradle-to-grave" approach.[10] Final disposal via methods like high-temperature incineration ensures the complete destruction of the hazardous compound.[10][17]
By implementing this comprehensive, safety-first approach, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
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A Researcher's Guide to the Safe Handling of 3-(Piperidin-4-yl)-1H-indazole hydrochloride
As a novel heterocyclic compound with potential applications in drug discovery and development, 3-(Piperidin-4-yl)-1H-indazole hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive operational and safety plan, grounded in established principles of chemical hygiene and potent compound management.
Hazard Assessment and Triage
While comprehensive toxicological data for this compound is not yet fully established, the available Safety Data Sheet (SDS) and data for structurally similar indazole derivatives provide a basis for a thorough risk assessment. The free base, 3-(Piperidin-4-yl)-1H-indazole, is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2)[1]
-
May cause respiratory irritation (STOT SE, Category 3)[1]
Given these classifications and the compound's nature as a pharmacologically active molecule, it must be handled as a potent compound.[2] This necessitates a conservative approach to safety, assuming the potential for adverse health effects at low exposure levels.
Key Safety Parameters:
| Parameter | Information | Source |
| CAS Number | 1416351-79-5 | ChemicalBook[3] |
| Molecular Formula | C12H16ClN3 | ChemicalBook[3] |
| Known Hazards | Acute oral toxicity, skin/eye/respiratory irritation. | CymitQuimica[1] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | N/A |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound in solid or solution form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[4] This provides redundant protection and allows for safe removal of the contaminated outer layer. Change outer gloves immediately if contaminated or torn. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that form a seal around the eyes are essential to protect against dust particles and splashes. A full-face shield should be worn over the goggles, especially during weighing, dissolution, or transfer operations where the risk of splashes is higher.[5][6][7] |
| Body | Disposable, low-permeability lab coat or gown | A disposable gown with a solid front and tight-fitting cuffs prevents skin contact and contamination of personal clothing.[4] For larger quantities or high-risk operations, a "bunny suit" or coverall may be necessary.[7] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is possible.[5] The type of respirator (e.g., N95, or a powered air-purifying respirator - PAPR) should be determined by a formal risk assessment.[8] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.
Engineering Controls and Preparation
-
Designated Area : All work with this compound must be conducted in a designated area, clearly marked with warning signs.[4]
-
Ventilation : All handling of the solid compound must occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5] Verify the proper function of the fume hood before commencing work.
-
Pre-Use Checklist : Before handling the compound, ensure all necessary PPE is available and in good condition. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and place them within the fume hood to minimize movement in and out of the containment area.
Step-by-Step Handling Protocol
The following workflow illustrates the critical steps for safely handling the compound, from initial weighing to the preparation of a stock solution.
Caption: Workflow for handling this compound.
Emergency Procedures
Spills:
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify colleagues and the laboratory supervisor.
-
Assess : If the spill is small and you are trained to handle it, proceed with appropriate PPE, including respiratory protection.[5]
-
Contain : Cover the spill with an absorbent material suitable for chemical spills. Do not use water.
-
Clean : Collect all contaminated materials using spark-proof tools and place them in a sealed, labeled hazardous waste container.[3]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All materials that come into contact with this compound must be considered hazardous waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, paper towels, absorbent pads. | Labeled, sealed, chemically resistant container. |
| Liquid Waste | Unused solutions, first rinse of contaminated glassware. | Labeled, sealed, chemically resistant container with secondary containment.[10] |
| Sharps Waste | Contaminated needles, scalpels, or other sharp objects. | Puncture-proof, labeled sharps container. |
| Empty Containers | The original compound container. | The first rinse must be collected and disposed of as hazardous waste.[10] After thorough rinsing, the container can be disposed of according to institutional guidelines. |
Disposal Procedure
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage : Store waste containers in a designated, secure area, away from incompatible materials. Keep containers closed except when adding waste.[10]
-
Collection : Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[3][10]
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, fostering a secure environment for scientific advancement.
References
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- SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.
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- Pesticide use and personal protective equipment. Health.vic.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

